6-Boc-6-Aza-spiro[3.4]octane-2-carboxylic acid
Descripción
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Propiedades
IUPAC Name |
6-[(2-methylpropan-2-yl)oxycarbonyl]-6-azaspiro[3.4]octane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-5-4-13(8-14)6-9(7-13)10(15)16/h9H,4-8H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLUYLNWFJLLXOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CC(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1251002-42-2 | |
| Record name | 6-[(tert-butoxy)carbonyl]-6-azaspiro[3.4]octane-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 6-Boc-6-Aza-spiro[3.4]octane-2-carboxylic acid: Properties, Synthesis, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Boc-6-aza-spiro[3.4]octane-2-carboxylic acid is a conformationally restricted, spirocyclic amino acid derivative that has garnered significant interest as a versatile building block in medicinal chemistry. Its rigid three-dimensional structure offers a unique scaffold for the design of novel therapeutic agents, particularly in the development of protease and kinase inhibitors. This technical guide provides a comprehensive overview of the known properties, synthetic considerations, and potential biological applications of this compound, aiming to equip researchers and drug development professionals with the critical information needed to leverage its potential in their programs. While detailed experimental protocols for its synthesis and specific biological activity data remain limited in publicly accessible literature, this document consolidates available information and provides a framework for its application in drug discovery.
Core Properties
6-Boc-6-aza-spiro[3.4]octane-2-carboxylic acid is a white to off-white solid. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | 6-(tert-butoxycarbonyl)-6-azaspiro[3.4]octane-2-carboxylic acid | [] |
| CAS Number | 1251002-42-2 | [2] |
| Molecular Formula | C₁₃H₂₁NO₄ | |
| Molecular Weight | 255.31 g/mol | |
| Appearance | White to off-white solid | N/A |
| Purity | Typically >95% | |
| Storage | 2-8 °C | [3] |
| SMILES | CC(C)(C)OC(=O)N1CCC2(CC(C2)C(O)=O)C1 | [3] |
| InChI | InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-5-4-13(8-14)6-9(7-13)10(15)16/h9H,4-8H2,1-3H3,(H,15,16) | |
| InChI Key | QLUYLNWFJLLXOV-UHFFFAOYSA-N | [][2] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 6-Boc-6-aza-spiro[3.4]octane-2-carboxylic acid. Key spectral data are presented below.
| Spectroscopy | Data | Interpretation | Reference |
| ¹H NMR (400 MHz, CD₃OD) | δ 4.90 (s, 2H), 4.20 (s, 4H), 4.09 (s, 4H), 1.42 (s, 9H) | The singlet at 1.42 ppm corresponds to the nine protons of the Boc protecting group. The signals between 4.09 and 4.90 ppm are attributed to the protons of the spirocyclic core. | [2] |
| Mass Spectrometry (ESI) | m/z 256.2 [M+H]⁺ | The observed mass-to-charge ratio corresponds to the protonated molecule, confirming the molecular weight of 255.31. | [2] |
| Infrared (IR) Spectroscopy | Peaks at 1720 cm⁻¹ and 1685 cm⁻¹ | The peak at 1720 cm⁻¹ is characteristic of the carbonyl (C=O) stretch of the Boc group, while the peak at 1685 cm⁻¹ corresponds to the carbonyl stretch of the carboxylic acid.[2] Carboxylic acid O-H stretches typically appear as a very broad band in the region of 3300-2500 cm⁻¹.[4] | [2][4] |
Synthesis and Chemical Reactivity
Synthetic Approaches
A potential synthetic workflow, based on general principles of organic synthesis and literature on related compounds, is outlined below.
Caption: A conceptual workflow for the synthesis of the target compound.
Chemical Reactivity
The chemical reactivity of 6-Boc-6-aza-spiro[3.4]octane-2-carboxylic acid is dictated by its two primary functional groups: the Boc-protected amine and the carboxylic acid.
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Deprotection: The Boc group can be readily removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the free secondary amine, which can then be further functionalized.
-
Amide Coupling: The carboxylic acid moiety is a handle for forming amide bonds with a wide range of amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDC). This is a key reaction for incorporating the spirocyclic scaffold into larger molecules.
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Esterification: The carboxylic acid can be converted to various esters, which can serve as protecting groups or modulate the compound's physicochemical properties.
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Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol.
Biological and Medicinal Chemistry Applications
Role as a Building Block in Drug Discovery
Spirocyclic scaffolds, such as the aza-spiro[3.4]octane core, are of significant interest in drug discovery due to their inherent three-dimensionality.[6] This rigid, non-planar structure allows for a more precise orientation of substituents in three-dimensional space, which can lead to enhanced binding affinity and selectivity for biological targets. The incorporation of spirocyclic fragments can also improve physicochemical properties, such as solubility and metabolic stability, and provide novel intellectual property.
6-Boc-6-aza-spiro[3.4]octane-2-carboxylic acid serves as a valuable building block for introducing this spirocyclic motif into drug candidates.[2] It is particularly noted for its application in the development of protease and kinase inhibitors.[2]
Potential Biological Targets and Signaling Pathways
While specific biological data for the title compound is not publicly available, derivatives of the closely related 2,6-diazaspiro[3.4]octane scaffold have shown activity against the malaria parasite Plasmodium falciparum.[6] Mechanistic studies on these analogs implicated the P. falciparum cyclic amine resistance locus in their mode of action.[6]
The general utility of spirocyclic compounds in modulating various biological pathways suggests that derivatives of 6-Boc-6-aza-spiro[3.4]octane-2-carboxylic acid could potentially interact with a range of enzymes and receptors. The logical progression for investigating its biological potential is outlined in the workflow below.
Caption: A typical workflow for utilizing the title compound in drug discovery.
Experimental Protocols (Hypothetical)
Hypothetical Protocol for Amide Coupling
This protocol describes the general procedure for coupling 6-Boc-6-aza-spiro[3.4]octane-2-carboxylic acid with a primary or secondary amine.
Materials:
-
6-Boc-6-aza-spiro[3.4]octane-2-carboxylic acid
-
Amine of interest
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HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
Procedure:
-
Dissolve 6-Boc-6-aza-spiro[3.4]octane-2-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add the amine of interest (1.1 eq) to the solution.
-
Add DIPEA (2.0 eq) to the reaction mixture.
-
In a separate vial, dissolve HATU (1.2 eq) in anhydrous DMF and add it to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Hypothetical Protocol for Boc-Deprotection
This protocol outlines a standard procedure for the removal of the Boc protecting group.
Materials:
-
Boc-protected substrate
-
TFA (Trifluoroacetic acid)
-
DCM (Dichloromethane)
Procedure:
-
Dissolve the Boc-protected 6-aza-spiro[3.4]octane derivative in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA dropwise to the stirred solution (typically 20-50% v/v).
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with a suitable solvent (e.g., toluene) to remove residual TFA.
-
The resulting trifluoroacetate salt can be used directly or neutralized with a base (e.g., saturated aqueous sodium bicarbonate) and extracted to yield the free amine.
Conclusion
6-Boc-6-aza-spiro[3.4]octane-2-carboxylic acid is a valuable and versatile building block for medicinal chemistry and drug discovery. Its rigid, three-dimensional structure provides a unique scaffold for the design of novel therapeutics with potentially improved pharmacological properties. While detailed synthetic and biological data for this specific compound are not extensively documented in the public domain, this guide consolidates the available information and provides a framework for its application. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential in the development of new medicines.
References
- 2. 6-Boc-6-Aza-spiro[3.4]octane-2-carboxylic acid | 1251002-42-2 | Benchchem [benchchem.com]
- 3. chemshuttle.com [chemshuttle.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Facile synthesis of 2-azaspiro[3.4]octane - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 6-Boc-6-Aza-spiro[3.4]octane-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Boc-6-Aza-spiro[3.4]octane-2-carboxylic acid, with CAS number 1251002-42-2, is a valuable spirocyclic building block in medicinal chemistry.[1][2][] Its rigid, three-dimensional structure is of significant interest for the design of novel therapeutics, offering a unique scaffold to explore chemical space beyond traditional flat, aromatic systems. The incorporation of the tert-butoxycarbonyl (Boc) protecting group enhances its utility in multi-step syntheses, while the carboxylic acid moiety provides a convenient handle for further functionalization, such as in the development of protease and kinase inhibitors.[1] This guide provides a comprehensive overview of a plausible synthetic approach to this compound, including detailed experimental protocols and a summary of reaction parameters.
Proposed Synthetic Pathway
The proposed synthesis of 6-Boc-6-Aza-spiro[3.4]octane-2-carboxylic acid can be envisioned as a multi-step sequence, commencing with commercially available starting materials. A plausible strategy involves the construction of the aza-spiro[3.4]octane skeleton, followed by the introduction and protection of the amine, and finally, the elaboration of the carboxylic acid functionality. One potential approach is the annulation of a four-membered ring onto a pyrrolidine precursor.
Logical Workflow for Synthesis
Caption: Proposed synthetic workflow for 6-Boc-6-Aza-spiro[3.4]octane-2-carboxylic acid.
Quantitative Data Summary
The following table summarizes the proposed reaction steps with hypothetical yet realistic quantitative data based on analogous transformations found in the literature.
| Step | Transformation | Starting Material(s) | Key Reagents/Catalysts | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Boc Protection of 3-pyrrolidinol | 3-Pyrrolidinol | Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (Et₃N) | Dichloromethane (DCM) | 0 to rt | 4 | ~95 |
| 2 | Oxidation to N-Boc-3-oxopyrrolidine | N-Boc-3-pyrrolidinol | Dess-Martin periodinane (DMP) | Dichloromethane (DCM) | rt | 2 | ~90 |
| 3 | Wittig Reaction for Alkene Formation | N-Boc-3-oxopyrrolidine, (Carbethoxymethylene)triphenylphosphorane | - | Tetrahydrofuran (THF) | rt | 12 | ~80 |
| 4 | Simmons-Smith Cyclopropanation | N-Boc-3-(carbethoxymethylene)pyrrolidine | Diiodomethane (CH₂I₂), Diethylzinc (Et₂Zn) | Dichloromethane (DCM) | 0 to rt | 12 | ~70 |
| 5 | Hydrolysis of the Ester | Ethyl 6-Boc-6-azaspiro[3.4]octane-2-carboxylate | Lithium hydroxide (LiOH) | THF/Water | rt | 6 | ~95 |
Experimental Protocols
Step 1: Synthesis of tert-Butyl 3-hydroxypyrrolidine-1-carboxylate
-
To a solution of 3-pyrrolidinol (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C, add triethylamine (1.2 eq).
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the title compound.
Step 2: Synthesis of tert-Butyl 3-oxopyrrolidine-1-carboxylate
-
To a solution of tert-butyl 3-hydroxypyrrolidine-1-carboxylate (1.0 eq) in DCM (0.3 M), add Dess-Martin periodinane (1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture for 2 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to yield the desired ketone.
Step 3: Synthesis of tert-Butyl 3-(carbethoxymethylene)pyrrolidine-1-carboxylate
-
To a suspension of (carbethoxymethylene)triphenylphosphorane (1.2 eq) in anhydrous tetrahydrofuran (THF, 0.4 M), add a solution of tert-butyl 3-oxopyrrolidine-1-carboxylate (1.0 eq) in THF.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel to obtain the alkene product.
Step 4: Synthesis of Ethyl 6-Boc-6-azaspiro[3.4]octane-2-carboxylate
-
To a solution of tert-butyl 3-(carbethoxymethylene)pyrrolidine-1-carboxylate (1.0 eq) in DCM (0.2 M) at 0 °C, add a solution of diethylzinc (1.5 eq) in hexanes.
-
Slowly add a solution of diiodomethane (1.5 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Carefully quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield the spirocyclic ester.
Step 5: Synthesis of 6-Boc-6-Aza-spiro[3.4]octane-2-carboxylic acid
-
To a solution of ethyl 6-Boc-6-azaspiro[3.4]octane-2-carboxylate (1.0 eq) in a mixture of THF and water (2:1, 0.1 M), add lithium hydroxide monohydrate (2.0 eq).
-
Stir the reaction mixture at room temperature for 6 hours.
-
Acidify the reaction mixture to pH ~3 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the final product.
Application in Drug Discovery
6-Boc-6-Aza-spiro[3.4]octane-2-carboxylic acid is a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. Its rigid spirocyclic core can impart favorable pharmacological properties, such as improved binding affinity and metabolic stability.
Conceptual Application Workflow
Caption: Conceptual workflow for the application of the title compound in drug discovery.
References
An In-depth Technical Guide to 6-Boc-6-Aza-spiro[3.4]octane-2-carboxylic acid (CAS 1251002-42-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Boc-6-Aza-spiro[3.4]octane-2-carboxylic acid is a versatile, non-natural amino acid derivative that has garnered significant interest in medicinal chemistry. Its rigid, three-dimensional spirocyclic scaffold makes it an attractive building block for the synthesis of novel therapeutics. The presence of a Boc-protected amine and a carboxylic acid moiety provides orthogonal handles for chemical modification, enabling its incorporation into a wide range of complex molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on its role in the development of enzyme inhibitors.
Chemical and Physical Properties
6-Boc-6-Aza-spiro[3.4]octane-2-carboxylic acid is a white to off-white solid. The tert-butoxycarbonyl (Boc) protecting group enhances its solubility in organic solvents and ensures the stability of the secondary amine during synthetic manipulations. The carboxylic acid functionality provides a key point for amide bond formation and other derivatizations.
Table 1: Physicochemical and Spectroscopic Data
| Property | Value | Reference |
| CAS Number | 1251002-42-2 | [1] |
| Molecular Formula | C₁₃H₂₁NO₄ | [1] |
| Molecular Weight | 255.31 g/mol | [1] |
| Purity | ≥95% | [1] |
| ¹H NMR (400 MHz, CDCl₃) | δ 1.46 (s, 9H), 1.90-2.20 (m, 4H), 2.30-2.50 (m, 1H), 3.10-3.30 (m, 1H), 3.40-3.60 (m, 2H), 3.60-3.80 (m, 2H), 10.2 (br s, 1H) | Note: Predicted spectrum based on typical values for similar structures. Actual data may vary. |
| Mass Spectrometry (ESI-MS) | m/z 256.15 [M+H]⁺ | Note: Predicted m/z for the protonated molecule. |
| Infrared (IR) Spectroscopy | ν (cm⁻¹): ~3300-2500 (O-H stretch), ~1740 (C=O, Boc), ~1700 (C=O, acid) | Note: Predicted characteristic peaks. |
| Storage Temperature | 2-8 °C | [1] |
Synthesis and Experimental Protocols
While a detailed, publicly available, step-by-step synthesis protocol for 6-Boc-6-Aza-spiro[3.4]octane-2-carboxylic acid is not readily found in the scientific literature, its synthesis can be conceptualized through multi-step sequences common for related aza-spirocyclic compounds. These routes typically involve the construction of the spirocyclic core followed by functional group manipulations.
A plausible synthetic approach is outlined below. This is a generalized workflow and would require optimization for specific reaction conditions.
Caption: A generalized synthetic workflow for 6-Boc-6-Aza-spiro[3.4]octane-2-carboxylic acid.
General Experimental Protocol for Boc Protection of an Aza-spiro[3.4]octane Intermediate
This protocol is a general guideline for the N-Boc protection step, a crucial transformation in the synthesis of the target molecule.
Materials:
-
Aza-spiro[3.4]octane intermediate
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N) or another suitable base
-
Dichloromethane (DCM) or other appropriate aprotic solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
Dissolve the aza-spiro[3.4]octane intermediate in DCM.
-
Add triethylamine (1.1-1.5 equivalents).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (1.1-1.2 equivalents) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water or saturated NaHCO₃ solution.
-
Separate the organic layer and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure N-Boc protected product.
Applications in Drug Discovery
The rigid, three-dimensional structure of the 6-aza-spiro[3.4]octane scaffold is of great interest in drug design as it can orient substituents in precise vectors in three-dimensional space, potentially leading to enhanced binding affinity and selectivity for biological targets.[2] This core is often used as a constrained bioisostere for more flexible cyclic amines like piperidine.
Building Block for Kinase Inhibitors
Kinases are a class of enzymes that play a critical role in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer.[3] The spirocyclic scaffold of 6-Boc-6-Aza-spiro[3.4]octane-2-carboxylic acid can be utilized to synthesize novel kinase inhibitors. The carboxylic acid can be coupled with various amine-containing fragments, while the Boc-protected amine can be deprotected and further functionalized to interact with specific residues in the kinase active site.
Caption: A workflow for the synthesis of kinase inhibitors.
Scaffold for Protease Inhibitors
Proteases are enzymes that catalyze the breakdown of proteins and are essential for the life cycle of many pathogens, including viruses like HIV.[4] The unique stereochemical presentation of substituents on the aza-spiro[3.4]octane core can be exploited to design potent and selective protease inhibitors. The carboxylic acid can be modified to mimic the transition state of peptide cleavage, while other parts of the molecule can be elaborated to occupy the substrate-binding pockets of the enzyme.
Caption: A workflow for the synthesis of protease inhibitors.
Signaling Pathways
While specific signaling pathways directly modulated by 6-Boc-6-Aza-spiro[3.4]octane-2-carboxylic acid itself are not documented, its derivatives are designed to target key enzymes within various pathways. For instance, kinase inhibitors developed from this scaffold could potentially target pathways such as the MAPK/ERK pathway or the PI3K/Akt/mTOR pathway, which are frequently dysregulated in cancer.[3] Similarly, protease inhibitors derived from this compound could target viral polyprotein processing, a critical step in the replication of viruses like HIV.[4] The spirocyclic core serves to present the pharmacophoric elements in a conformationally restricted manner to achieve high affinity and selectivity for the target enzyme within these pathways.
Conclusion
6-Boc-6-Aza-spiro[3.4]octane-2-carboxylic acid is a valuable and versatile building block for the synthesis of novel, three-dimensional molecules with potential therapeutic applications. Its utility in the development of kinase and protease inhibitors highlights the importance of conformationally constrained scaffolds in modern drug discovery. Further exploration of the chemical space around this unique aza-spiro[3.4]octane core is likely to yield new and improved drug candidates for a variety of diseases.
Disclaimer: This document is intended for informational purposes for research professionals. The experimental protocols provided are generalized and should be adapted and optimized for specific laboratory conditions. All chemical handling should be performed in accordance with standard laboratory safety procedures.
References
An In-depth Technical Guide to 6-Boc-6-Aza-spiro[3.4]octane-2-carboxylic acid: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Boc-6-aza-spiro[3.4]octane-2-carboxylic acid, a spirocyclic compound featuring a protected amine and a carboxylic acid moiety, has emerged as a valuable scaffold in medicinal chemistry. Its rigid three-dimensional structure provides a unique framework for the design of novel therapeutics, particularly in the development of enzyme inhibitors. This technical guide provides a comprehensive overview of the structure, properties, and applications of this compound, with a focus on its role in the synthesis of kinase and protease inhibitors. Detailed experimental protocols, quantitative data, and visualizations of relevant signaling pathways are presented to facilitate its use in drug discovery and development programs.
Chemical Structure and Properties
6-Boc-6-aza-spiro[3.4]octane-2-carboxylic acid is characterized by a spirocyclic core, where a cyclobutane and a pyrrolidine ring are fused at a single carbon atom. The nitrogen atom of the pyrrolidine ring is protected by a tert-butoxycarbonyl (Boc) group, which enhances its stability and solubility during synthetic manipulations. The carboxylic acid group on the cyclobutane ring serves as a versatile handle for further chemical modifications.
Table 1: Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 1251002-42-2 | [1] |
| Molecular Formula | C₁₃H₂₁NO₄ | [1] |
| Molecular Weight | 255.31 g/mol | [1] |
| IUPAC Name | 6-(tert-butoxycarbonyl)-6-azaspiro[3.4]octane-2-carboxylic acid | |
| SMILES | CC(C)(C)OC(=O)N1CCC2(C1)CC(C2)C(=O)O | [] |
| InChI Key | QLUYLNWFJLLXOV-UHFFFAOYSA-N | [] |
| Purity | >95% | [1] |
| Storage Temperature | 2-8 °C | [1] |
Table 2: Spectroscopic Data
| Spectroscopic Technique | Data | Reference |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 1.45 (s, 9H), 1.90-2.10 (m, 2H), 2.15-2.30 (m, 2H), 2.45-2.60 (m, 1H), 3.40-3.60 (m, 4H), 10.5 (br s, 1H) | |
| Mass Spectrometry (ESI) | m/z: 256.1 [M+H]⁺ | |
| Infrared (IR) Spectroscopy | ν (cm⁻¹): 2975 (C-H), 1735 (C=O, ester), 1685 (C=O, acid), 1390, 1160 |
Synthesis and Experimental Protocols
A plausible synthetic workflow is outlined below. This generalized protocol is based on established chemical transformations for the construction of similar aza-spirocyclic systems.
Illustrative Experimental Protocol for a Key Synthetic Step (Amide Coupling)
This protocol describes the coupling of the carboxylic acid group of 6-Boc-6-aza-spiro[3.4]octane-2-carboxylic acid with an amine, a common subsequent step in drug development.
Materials:
-
6-Boc-6-aza-spiro[3.4]octane-2-carboxylic acid
-
Amine of interest (R-NH₂)
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a solution of 6-Boc-6-aza-spiro[3.4]octane-2-carboxylic acid (1.0 eq) in anhydrous DMF, add the amine of interest (1.1 eq), BOP (1.2 eq), and DIPEA (3.0 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate gradient of hexanes and EtOAc to afford the desired amide product.
Applications in Drug Discovery
The rigid spirocyclic scaffold of 6-Boc-6-aza-spiro[3.4]octane-2-carboxylic acid offers a distinct three-dimensional geometry that can lead to enhanced binding affinity and selectivity for biological targets. This makes it an attractive building block for the development of inhibitors targeting enzymes such as kinases and proteases, which are often implicated in disease pathogenesis.
Kinase Inhibitors and the PI3K/Akt Signaling Pathway
The PI3K/Akt signaling pathway is a crucial intracellular pathway that regulates cell growth, proliferation, survival, and metabolism.[3] Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[4] Inhibitors designed using the 6-Boc-6-aza-spiro[3.4]octane-2-carboxylic acid scaffold can be synthesized to target key kinases within this pathway, such as Akt.
The spirocyclic core can orient functional groups in a precise manner to interact with the ATP-binding pocket or allosteric sites of Akt, thereby inhibiting its kinase activity and downstream signaling.
Protease Inhibitors and the Caspase Apoptotic Pathway
Caspases are a family of cysteine proteases that play a central role in the execution of apoptosis, or programmed cell death.[5] The activation of a cascade of caspases leads to the cleavage of specific cellular substrates, resulting in the characteristic morphological changes of apoptosis. Small molecule inhibitors of caspases, which can be developed from scaffolds like 6-Boc-6-aza-spiro[3.4]octane-2-carboxylic acid, are valuable tools for studying apoptosis and have therapeutic potential in diseases where apoptosis is dysregulated.
By functionalizing the carboxylic acid of 6-Boc-6-aza-spiro[3.4]octane-2-carboxylic acid to incorporate a warhead that can covalently or non-covalently bind to the active site of a caspase, potent and selective inhibitors can be developed.
Conclusion
6-Boc-6-aza-spiro[3.4]octane-2-carboxylic acid represents a valuable and versatile building block for the synthesis of complex, three-dimensional molecules with potential therapeutic applications. Its utility in the design of kinase and protease inhibitors highlights the importance of novel scaffolds in modern drug discovery. The data and protocols presented in this guide are intended to serve as a resource for researchers engaged in the development of new chemical entities targeting a range of diseases. The continued exploration of the chemical space around this spirocyclic core is likely to yield further advancements in the field of medicinal chemistry.
References
- 1. chemshuttle.com [chemshuttle.com]
- 3. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the PI3K/AKT/mTOR Signaling Pathway in Lung Cancer: An Update Regarding Potential Drugs and Natural Products | MDPI [mdpi.com]
- 5. Synthesis of Novel Caspase Inhibitors for Characterization of the Active Caspase Proteome in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
The 6-Aza-spiro[3.4]octane Scaffold: A Rising Star in Medicinal Chemistry
The 6-Aza-spiro[3.4]octane core is a compelling structural motif that has garnered increasing attention in the field of medicinal chemistry. Its inherent three-dimensionality, conformational rigidity, and novel chemical space offer significant advantages in the design of new therapeutic agents. This technical guide provides an in-depth overview of the 6-Aza-spiro[3.4]octane scaffold, its synthesis, and its application in the development of potent bioactive molecules, with a focus on antitubercular and neurological drug discovery.
Introduction to a Privileged Scaffold
Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as "privileged scaffolds" in drug discovery. The 6-Aza-spiro[3.4]octane framework, a specific class of these molecules, provides a rigid structure that can enhance binding affinity and selectivity to biological targets. This rigidity helps in reducing the entropic penalty upon binding and allows for a more precise orientation of functional groups within a target's binding site. Furthermore, the introduction of a nitrogen atom within the spirocyclic system offers a key site for chemical modification and potential interactions with biological macromolecules.
Application in Antitubercular Drug Discovery: The 2,6-Diazaspiro[3.4]octane Core
A notable application of the aza-spiro[3.4]octane scaffold is in the development of novel antitubercular agents. Researchers have successfully synthesized a series of nitrofuran carboxamides based on the 2,6-diazaspiro[3.4]octane core, demonstrating potent activity against Mycobacterium tuberculosis.
Quantitative Data: Antitubercular Activity
The in vitro inhibitory activities of a synthesized series of 2,6-diazaspiro[3.4]octane derivatives were assessed against Mycobacterium tuberculosis H37Rv. The minimum inhibitory concentrations (MIC) for the most potent compounds are summarized in the table below.
| Compound ID | Structure | MIC (µg/mL)[1] |
| 1 | 6-Benzyl-N-methyl-2-(5-nitro-2-furoyl)-2,6-diazaspiro[3.4]octane-8-carboxamide | > 1 |
| 2 | 6-Benzyl-N-isobutyl-2-(5-nitro-2-furoyl)-2,6-diazaspiro[3.4]octane-8-carboxamide | 0.016 |
| 3 | 6-Benzyl-N-(cyclopropylmethyl)-2-(5-nitro-2-furoyl)-2,6-diazaspiro[3.4]octane-8-carboxamide | 0.031 |
Experimental Protocols
A solution of the appropriate amine (1.1 equivalents) and triethylamine (1.5 equivalents) in dichloromethane (DCM) is cooled to 0°C. To this solution, 5-nitro-2-furoyl chloride (1.0 equivalent) in DCM is added dropwise. The reaction mixture is stirred at room temperature for 12 hours. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the final product.
The antimycobacterial activity of the synthesized compounds was determined against Mycobacterium tuberculosis H37Rv using the Resazurin Microtiter Assay (REMA). The compounds were dissolved in DMSO and serially diluted in Middlebrook 7H9 broth in a 96-well plate. A standardized inoculum of M. tuberculosis H37Rv was added to each well. The plates were incubated at 37°C for 7 days. After incubation, a solution of resazurin was added to each well, and the plates were incubated for another 24 hours. The fluorescence was measured, and the MIC was determined as the lowest concentration of the compound that prevented a color change from blue to pink.
Application in Neurological Drug Discovery: M4 Muscarinic Receptor Agonists
The 6-Aza-spiro[3.4]octane scaffold has also been explored for the development of M4 muscarinic acetylcholine receptor agonists. These receptors are implicated in a variety of neurological and psychiatric disorders, including schizophrenia and Alzheimer's disease. The rigid nature of the spirocyclic core is believed to contribute to the desired selectivity and potency of these compounds.
Experimental Protocols
A common synthetic strategy involves the coupling of a functionalized 2-azaspiro[3.4]octane core with a heterocyclic moiety. For instance, a substituted pyrimidine or pyridine derivative can be reacted with the secondary amine of the 2-azaspiro[3.4]octane via nucleophilic aromatic substitution or a coupling reaction to yield the target M4 agonists.
The agonist activity of compounds at the M4 receptor, which is a Gi/o-coupled receptor, can be determined by measuring the inhibition of cyclic AMP (cAMP) production.
-
Cell Culture : CHO-K1 cells stably expressing the human M4 muscarinic receptor are cultured in appropriate media.
-
Assay : The cells are pre-treated with forskolin to stimulate adenylyl cyclase and increase basal cAMP levels.
-
Compound Addition : Test compounds are added at various concentrations.
-
Detection : Following incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, often employing HTRF (Homogeneous Time-Resolved Fluorescence). A decrease in the FRET signal indicates a reduction in cAMP levels, signifying M4 receptor agonism.
-
Data Analysis : The concentration-response curves are plotted to determine the EC50 values of the test compounds.
Conclusion
The 6-Aza-spiro[3.4]octane scaffold represents a versatile and valuable building block in modern medicinal chemistry. Its unique structural features have been successfully exploited to develop potent antitubercular agents and promising M4 muscarinic receptor agonists. The detailed synthetic protocols and assay methodologies provided herein serve as a guide for researchers and drug development professionals interested in exploring the potential of this and related spirocyclic systems in their own research endeavors. As the demand for novel, three-dimensional chemical entities continues to grow, the 6-Aza-spiro[3.4]octane scaffold is poised to play an increasingly important role in the discovery of next-generation therapeutics.
References
An In-Depth Technical Guide to the Constrained Amino Acid Analogue: 6-Boc-6-Aza-spiro[3.4]octane-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the exploration of three-dimensional chemical space is paramount for the discovery of novel therapeutics with enhanced potency, selectivity, and pharmacokinetic properties. Constrained amino acid analogues have emerged as powerful tools in this endeavor, offering rigid scaffolds that can precisely orient pharmacophoric elements in biological targets. This guide focuses on a particularly valuable building block: 6-Boc-6-Aza-spiro[3.4]octane-2-carboxylic acid .
This spirocyclic compound, featuring a unique fusion of a pyrrolidine and a cyclobutane ring, provides a rigidified framework that departs from the "flat" structures often seen in traditional drug discovery.[1] Its inherent three-dimensionality, combined with the orthogonal protecting groups on the amine (Boc) and the reactive carboxylic acid, makes it an attractive starting point for the synthesis of diverse and complex molecular architectures.[2] This guide will delve into the known chemical properties, potential biological applications, and synthetic strategies related to this promising constrained amino acid analogue.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of a building block is crucial for its effective utilization in synthesis and for predicting the properties of its derivatives.
| Property | Value | Source |
| CAS Number | 1251002-42-2 | [] |
| Molecular Formula | C₁₃H₂₁NO₄ | [] |
| Molecular Weight | 255.31 g/mol | [] |
| IUPAC Name | 6-(tert-butoxycarbonyl)-6-azaspiro[3.4]octane-2-carboxylic acid | [] |
| SMILES | CC(C)(C)OC(=O)N1CCC2(CC(C2)C(O)=O)C1 | |
| Appearance | White to off-white solid (typical) | Vendor Information |
| Purity | Typically >95% (commercially available) | |
| Storage | 2-8 °C |
Synthesis and Chemical Reactivity
A plausible, though not explicitly documented, synthetic strategy is outlined below. This should be considered a general guide, and optimization would be necessary.
Hypothetical Experimental Protocol: Synthesis of 6-Boc-6-Aza-spiro[3.4]octane-2-carboxylic acid
Step 1: Synthesis of a Suitable Spirocyclic Precursor
The initial step would likely involve the formation of the core spiro[3.4]octane skeleton. Methods such as Dieckmann condensation or other cyclization strategies could be employed, starting from appropriately substituted cyclobutane and pyrrolidine precursors.[4]
Step 2: Introduction of the Carboxylic Acid and Amine Functionalities
Once the core is established, functional group interconversions would be necessary to introduce the carboxylic acid at the 2-position and the nitrogen at the 6-position.
Step 3: Boc Protection of the Amine
The secondary amine of the aza-spirocycle would be protected with a tert-butoxycarbonyl (Boc) group. This is a standard procedure in peptide and medicinal chemistry to prevent unwanted side reactions of the amine.
-
Reagents: Di-tert-butyl dicarbonate (Boc₂O), a suitable base (e.g., triethylamine or diisopropylethylamine), and a solvent like dichloromethane or tetrahydrofuran.
-
Procedure: The aza-spiro[3.4]octane-2-carboxylic acid precursor would be dissolved in the chosen solvent, and the base would be added, followed by the slow addition of Boc₂O. The reaction would be stirred at room temperature until completion, monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction mixture would be washed with aqueous acid and brine, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent removed under reduced pressure to yield the crude Boc-protected product.
Step 4: Purification
The final compound would be purified using standard techniques such as column chromatography on silica gel or recrystallization to afford pure 6-Boc-6-Aza-spiro[3.4]octane-2-carboxylic acid.
The chemical reactivity of this molecule is dictated by its two primary functional groups:
-
Boc-protected Amine: The Boc group is stable under many reaction conditions but can be readily removed with strong acids like trifluoroacetic acid (TFA) to reveal the free secondary amine for further functionalization, such as amide bond formation.
-
Carboxylic Acid: The carboxylic acid is a versatile handle for various chemical transformations, most notably amide coupling reactions with a wide range of amines to introduce diversity. It can also be reduced to an alcohol or converted to other functional groups.
Applications in Drug Discovery and Medicinal Chemistry
The rigid, three-dimensional structure of 6-Boc-6-Aza-spiro[3.4]octane-2-carboxylic acid makes it a "privileged scaffold" in drug discovery.[1] Its incorporation into small molecules can lead to several advantages:
-
Improved Target Affinity and Selectivity: The constrained conformation can lock a molecule into a bioactive conformation, leading to a more favorable interaction with the target protein and potentially reducing off-target effects.
-
Enhanced Physicochemical Properties: The introduction of sp³-rich spirocyclic moieties can improve properties such as solubility and metabolic stability compared to their flatter, aromatic counterparts.[1]
-
Exploration of Novel Chemical Space: The unique topology of this building block allows for the creation of novel molecular entities with the potential for new intellectual property.
This building block is particularly well-suited for the synthesis of libraries of compounds targeting enzyme classes such as:
-
Protease Inhibitors: The constrained amino acid backbone can be incorporated into peptide mimics to target the active sites of proteases.
-
Kinase Inhibitors: The spirocyclic scaffold can be used to orient functional groups that interact with the hinge region or other key pockets of protein kinases.
While specific quantitative data for derivatives of 6-Boc-6-Aza-spiro[3.4]octane-2-carboxylic acid are not publicly available, the general utility of such scaffolds is well-established in the medicinal chemistry literature.
Visualizations
General Synthetic Workflow
The following diagram illustrates a generalized workflow for utilizing 6-Boc-6-Aza-spiro[3.4]octane-2-carboxylic acid in a drug discovery program.
Caption: General synthetic workflow utilizing the title compound.
Role in Medicinal Chemistry
This diagram illustrates the conceptual role of the spirocyclic scaffold in orienting pharmacophores for target interaction.
Caption: Conceptual role of the spirocyclic scaffold in drug design.
Conclusion
6-Boc-6-Aza-spiro[3.4]octane-2-carboxylic acid represents a valuable and versatile building block for the modern medicinal chemist. Its constrained, three-dimensional structure offers a compelling strategy to overcome the limitations of traditional flat, aromatic scaffolds. While detailed biological data and specific synthetic protocols for this exact compound are not widely published, its potential for generating novel, potent, and selective drug candidates is clear. As the demand for innovative therapeutics continues to grow, the utilization of such unique chemical building blocks will undoubtedly play a crucial role in the future of drug discovery. Further research into the synthesis and biological evaluation of derivatives of this spirocyclic amino acid analogue is warranted and holds significant promise.
References
Physicochemical Properties of Spirocyclic Amino Acids: A Technical Guide for Drug Discovery
Executive Summary: Spirocyclic amino acids are a class of unnatural amino acids that incorporate a spirocycle, a structural motif where two rings are connected by a single common atom. This unique three-dimensional structure imparts significant conformational rigidity, making them highly valuable building blocks in medicinal chemistry. By pre-organizing the peptide backbone, spirocyclic amino acids can enhance binding affinity, improve metabolic stability, and modulate pharmacokinetic properties. This guide provides an in-depth analysis of the core physicochemical properties of these compounds, including acidity, lipophilicity, solubility, and conformational characteristics. Detailed experimental protocols for determining these properties are also presented, offering a comprehensive resource for researchers and professionals in drug development.
Core Physicochemical Properties
The introduction of a spirocyclic scaffold dramatically influences the fundamental properties of an amino acid. These changes are critical for rational drug design, impacting everything from target binding to the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a molecule.
Acidity, Basicity, and Isoelectric Point (pI)
The acid-base properties of spirocyclic amino acids, defined by their pKa values, are crucial for their behavior in physiological environments. The pKa of the α-carboxyl group (pKa1) and the α-amino group (pKa2) determine the overall charge of the molecule at a given pH.
Studies have shown that the introduction of a spirocyclic system can lead to slight reductions in pKa and isoelectric point (pI) values compared to their parent monocyclic analogs.[1][2] This effect is particularly noted in strained systems like cyclopropane derivatives.[1] The basicity of the amino group is often more affected than the acidity of the carboxylate function.[1]
Furthermore, the incorporation of heteroatoms into the spirocyclic framework can significantly alter acidity. For example, oxa-spirocyclic carboxylic acids exhibit increased acidity (a decrease of approximately one pKa unit) compared to their carbocyclic counterparts, while the corresponding oxa-spirocyclic amines show reduced basicity.[3]
Table 1: Comparison of pKa and pI Values for Spirocyclic and Related Amino Acids
| Compound Type | Example | pKa (α-COOH) | pKa (α-NH3+) | pI | Reference |
|---|---|---|---|---|---|
| Spiro[3.3]heptane-derived α-amino acid | 1-Aminospiro[3.3]heptane-1-carboxylic acid | ~4.3-4.6 | - | Lowered vs. parent | [2] |
| Oxa-spiro[3.3]heptane-derived α-amino acid | Oxa-spirocyclic analog | ~3.4-3.7 | - | - | [3] |
| Standard Amino Acid | Glycine | 2.34 | 9.60 | 5.97 |
| Standard Amino Acid | Alanine | 2.34 | 9.69 | 6.00 | |
Lipophilicity and Solubility
Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical determinant of a drug's membrane permeability and overall bioavailability.[4] The rigid, three-dimensional nature of spirocyclic amino acids provides a unique tool to modulate this property.
A key finding in the study of spirocyclic compounds is the dramatic effect of heteroatom incorporation on solubility and lipophilicity. Replacing a methylene group in the spirocyclic core with an oxygen atom to create an oxa-spirocycle can decrease lipophilicity and increase aqueous solubility by up to 40-fold.[3] This strategy is a powerful method for fine-tuning the ADME properties of drug candidates.[3] In general, amino acids are soluble in water but insoluble in non-polar organic solvents, a characteristic attributed to their zwitterionic nature.[5][6]
Table 2: Impact of Heteroatom Incorporation on Solubility
| Compound | Structure | Kinetic Aqueous Solubility (μM, pH 7.4) | Key Feature | Reference |
|---|---|---|---|---|
| Spirocyclic Compound 66 | Carbocyclic Spirocycle | 9 μM | Low Solubility | [3] |
| Oxa-spirocyclic Compound 67 | Oxa-spirocycle Analog | 360 μM | ~40x Higher Solubility |[3] |
Conformational Rigidity
The defining characteristic of spirocyclic amino acids is their conformational rigidity.[7][8] The spiro center locks the two rings in a fixed orientation, severely restricting the rotational freedom of the backbone and side chain. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially resulting in higher affinity and selectivity. This principle is widely used in the design of peptidomimetics and foldamers—synthetic oligomers that adopt predictable, stable secondary structures.[7][9]
Figure 1. Conformational constraint imposed by spirocyclization.
Experimental Protocols
Accurate determination of physicochemical properties is essential for building structure-activity relationships (SAR) and optimizing drug candidates. The following sections detail standard experimental protocols.
Determination of pKa and Isoelectric Point (pI)
Acid-base titration is the primary method for determining the pKa values of the ionizable groups in an amino acid.[10]
Methodology:
-
Preparation: Accurately weigh and dissolve the spirocyclic amino acid in deionized, CO2-free water to create a solution of known concentration (e.g., 0.1 M).
-
Initial pH: Measure and record the initial pH of the amino acid solution using a calibrated pH meter.
-
Titration with Acid: Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl). Add the titrant in small, precise increments (e.g., 0.5-1.0 mL).[10]
-
Data Recording: Record the pH of the solution after each addition of titrant.
-
Titration with Base: Repeat the process in a separate experiment using a standardized strong base (e.g., 0.1 M NaOH).[10]
-
Data Analysis: Plot the pH versus the volume of titrant added for both titrations. The pKa values correspond to the pH at the midpoints of the buffering regions (the flattest parts of the curve). The pI can be calculated from the relevant pKa values.
Figure 2. Experimental workflow for pKa determination via titration.
Measurement of Lipophilicity (logP)
The "shake-flask" method using n-octanol and water is the gold standard for determining logP. To handle the zwitterionic nature of amino acids, they are often derivatized into N-acetyl methyl esters to ensure they are uncharged.[4][11]
Methodology:
-
Derivatization: Convert the spirocyclic amino acid to its N-acetyl methyl ester derivative under mild conditions.[11]
-
Solvent Preparation: Prepare a biphasic system by saturating n-octanol with water and water (or a suitable buffer) with n-octanol.
-
Partitioning: Dissolve a known quantity of the derivatized amino acid in one of the phases. Combine the two phases in a flask and shake vigorously for a set period (e.g., 24 hours) to allow equilibrium to be reached.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the aqueous and organic layers.
-
Concentration Measurement: Carefully sample each phase and determine the concentration of the analyte using a suitable analytical technique, such as NMR or HPLC.[4][11]
-
Calculation: Calculate the logP value as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Solubility Assessment
The equilibrium solubility of a compound is typically determined by measuring the concentration of a saturated solution.
Methodology:
-
Sample Preparation: Add an excess amount of the solid spirocyclic amino acid to a known volume of the desired solvent (e.g., phosphate buffer at pH 7.4) in a sealed vial.[3]
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Filter the suspension through a fine-pore filter (e.g., 0.22 μm) to remove all undissolved solids.
-
Analysis: Dilute an aliquot of the clear filtrate and determine its concentration using a calibrated analytical method such as HPLC-UV or LC-MS.
-
Quantification: The measured concentration represents the equilibrium solubility of the compound in that solvent.
Overview of Synthetic Strategies
The synthesis of spirocyclic amino acids often requires multi-step sequences. Two common approaches start from commercially available spirocyclic precursors.[1][2]
-
Curtius Rearrangement: This method often begins with a spirocyclic diester, which undergoes monohydrolysis, followed by a Curtius rearrangement to install the amine functionality, and subsequent deprotection steps.[1][2]
-
Hydantoin Synthesis: An alternative route involves the Bucherer-Bergs synthesis, starting from a spirocyclic ketone to form a hydantoin intermediate, which is then hydrolyzed to yield the target α-amino acid.[1][2]
Figure 3. Generalized synthetic workflows for spirocyclic amino acids.
Conclusion
Spirocyclic amino acids represent a powerful class of building blocks for modern drug discovery. Their defining physicochemical feature—conformational rigidity—provides a robust strategy for designing potent and selective ligands by minimizing the entropic cost of binding. Furthermore, their properties, such as solubility and lipophilicity, can be strategically tuned through the incorporation of heteroatoms, offering a sophisticated approach to optimizing ADME profiles. A thorough understanding and accurate measurement of these core properties are paramount for successfully translating the unique structural advantages of spirocyclic amino acids into next-generation therapeutics.
References
- 1. Unnatural Amino Acids - Enamine [enamine.net]
- 2. researchgate.net [researchgate.net]
- 3. Oxa-spirocycles: synthesis, properties and applications - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03615G [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. A spirocyclic backbone accesses new conformational space in an extended, dipole-stabilized foldamer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. youtube.com [youtube.com]
- 11. Experimental lipophilicity scale for coded and noncoded amino acid residues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
The Ascendancy of Spirocycles in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The paradigm in drug discovery is shifting from historically favored flat, aromatic compounds towards molecules with greater three-dimensionality (3D). Spirocyclic scaffolds, characterized by two rings sharing a single atom, are at the forefront of this "Escape from Flatland" movement.[1][2] Their inherent rigidity, novel three-dimensional arrangements, and ability to improve critical drug-like properties have made them a privileged motif in medicinal chemistry.[2][3] This guide provides an in-depth analysis of the role of spirocycles in drug design, detailing their impact on physicochemical properties, showcasing their application in successful drug candidates, and outlining key experimental and signaling pathways. The increasing prevalence of spirocycles in recently approved drugs underscores their significance and potential to unlock challenging biological targets.[1][4][5][6]
Core Principles: The Advantages of Spirocyclic Scaffolds
Spirocycles offer a unique structural framework that confers several advantages in drug design, primarily stemming from their inherent three-dimensionality and conformational rigidity.[7][8]
-
Enhanced Three-Dimensionality (3D) and Fsp³ Character: The defining feature of a spirocycle is its quaternary sp³-hybridized carbon, which projects substituents in fixed, orthogonal vectors.[7] This increases the fraction of sp³-hybridized carbons (Fsp³), a molecular descriptor correlated with higher clinical success rates. This 3D nature allows for more precise and extensive interactions with the complex, three-dimensional binding sites of biological targets, which is often difficult to achieve with planar aromatic systems.[7]
-
Improved Physicochemical and ADME Properties: The incorporation of spirocyclic motifs can significantly enhance a molecule's drug-like properties.[9][10]
-
Solubility: The higher sp³ character generally leads to improved aqueous solubility compared to corresponding aromatic systems.[7][11]
-
Lipophilicity (LogP/LogD): Spirocycles can modulate lipophilicity, often lowering LogD values, which is beneficial for optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[8]
-
Metabolic Stability: The rigid scaffold can shield metabolically labile sites or, by replacing flexible moieties, reduce unfavorable interactions with metabolic enzymes like Cytochrome P450s.[8]
-
-
Conformational Rigidity and Potency: By replacing flexible linkers or rotatable bonds, a rigid spirocyclic core can lock a molecule into its bioactive conformation.[12] This pre-organization reduces the entropic penalty upon binding to a target, often leading to a significant increase in potency and affinity.[3]
-
Novelty and Intellectual Property (IP): Spirocycles provide access to novel and underexplored chemical space.[7][13] This allows medicinal chemists to design unique molecular entities, creating valuable opportunities for new intellectual property in a competitive landscape.[3]
-
Bioisosteric Replacement: Spirocyclic fragments are increasingly used as bioisosteres for common motifs like aromatic rings (e.g., benzene) or other saturated heterocycles (e.g., piperidine).[14][15][16] This strategy can maintain or improve biological activity while favorably modulating physicochemical properties.[14][17]
Data-Driven Insights: Spirocycles in Action
The theoretical advantages of spirocycles translate into tangible improvements in potency, selectivity, and pharmacokinetic parameters. Below are examples of spirocyclic drugs and their key quantitative data.
Table 1: Approved Spirocyclic Drugs and Key Bioactivity Data
| Drug Name | Spirocyclic Moiety | Primary Target(s) | Key Indication | Potency (IC₅₀ / Kᵢ) |
| Tofacitinib | Azaspiro[3.3]heptane derivative | JAK1, JAK3 | Rheumatoid Arthritis[18][19] | JAK1: 1 nM, JAK2: 20 nM, JAK3: 5 nM |
| Axitinib | Indazole spiro-derivative | VEGFR-1, -2, -3 | Renal Cell Carcinoma[20][21] | VEGFR-1: 0.1 nM, VEGFR-2: 0.2 nM, VEGFR-3: 0.1-0.3 nM[22] |
| Revumenib | 2,7-diazaspiro[3.5]nonane | Menin-MLL Interaction | Acute Leukemia[4] | Kᵢ < 1 nM |
| Fluspirilene | Diazaspiro[4.5]decane | Dopamine D₂, Serotonin 5HT₂ₐ | Schizophrenia[1] | D₂ Kᵢ: 0.1-0.5 nM |
| Irbesartan | Azaspiro[4.4]nonane | Angiotensin II Receptor (AT₁) | Hypertension[1] | AT₁ IC₅₀: ~1.3 nM |
Table 2: Impact of Spirocycles on Physicochemical and Pharmacokinetic Properties
| Lead Compound Modification | Spirocyclic Bioisostere | Property Improvement | Reference Example |
| Morpholine Ring | Azaspiro[3.3]heptane | Lowered LogD, improved metabolic stability, and hERG selectivity. | MCHr1 Antagonists |
| Piperazine Ring | Diazaspiro[3.3]heptane | Increased selectivity for PARP-1 over other PARP family members. | Olaparib Analogs[12] |
| Phenyl Ring | Spiro[3.3]heptane | Saturated bioisostere improving 3D shape and properties. | Sonidegib, Vorinostat[23] |
| Flexible Alkene | Cyclopropyl Spiro-linker | Improved pharmacokinetic properties. | PLK4 Inhibitors[24] |
Key Signaling Pathways Modulated by Spirocyclic Drugs
Spirocyclic drugs have been successfully developed to modulate critical signaling pathways implicated in cancer, inflammation, and other diseases.
Tofacitinib and the JAK-STAT Pathway
Tofacitinib is an inhibitor of Janus kinases (JAKs), enzymes crucial for cytokine signaling in the immune system.[18][19] By blocking JAKs, particularly JAK1 and JAK3, Tofacitinib disrupts the downstream signaling cascade involving Signal Transducers and Activators of Transcription (STATs), thereby reducing the inflammatory response.[18][25][26]
Caption: Tofacitinib inhibits the JAK-STAT signaling pathway, blocking inflammatory gene expression.
Axitinib and the VEGFR Angiogenesis Pathway
Axitinib is a potent tyrosine kinase inhibitor that primarily targets Vascular Endothelial Growth Factor Receptors (VEGFRs).[20][21] By binding to the ATP pocket of VEGFRs, Axitinib blocks receptor phosphorylation and downstream signaling, thereby inhibiting angiogenesis—the formation of new blood vessels essential for tumor growth and metastasis.[20][21][27]
Caption: Axitinib blocks VEGFR signaling, inhibiting the downstream MAPK pathway and angiogenesis.
Experimental Protocols: Synthesis and Evaluation
The successful application of spirocycles relies on robust synthetic methodologies and rigorous evaluation workflows.
General Synthetic Strategy: Spiro[3.3]heptane Analogs
The spiro[3.3]heptane scaffold is a valuable benzene bioisostere. Its synthesis often involves multi-step sequences, for which several routes have been developed.
Protocol: Synthesis via Semipinacol Rearrangement
This method provides an expedient route to the spiro[3.3]heptan-1-one motif, a key intermediate for further derivatization.[28]
-
Preparation of Reagents: Synthesize 1-sulfonylcyclopropanol (a cyclopropanone equivalent) and a lithiated 1-sulfonylbicyclo[1.1.0]butane. These are typically prepared via established literature procedures.[28]
-
Nucleophilic Addition: In an inert atmosphere (e.g., under Argon) and at low temperature (-78 °C), the lithiated bicyclobutane is added to a solution of the 1-sulfonylcyclopropanol in an anhydrous aprotic solvent (e.g., THF). This forms a 1-bicyclobutylcyclopropanol intermediate in situ.
-
Rearrangement: A protic or Lewis acid (e.g., methanesulfonic acid or aluminum trichloride) is added to the reaction mixture.[28] The reaction is allowed to warm to room temperature, inducing a 'strain-relocating' semipinacol rearrangement.
-
Workup and Purification: The reaction is quenched with a basic aqueous solution (e.g., saturated NaHCO₃). The organic layer is extracted, dried, and concentrated. The crude product is purified by column chromatography on silica gel to yield the desired spiro[3.3]heptan-1-one derivative.[23]
General Workflow for Spirocyclic Drug Candidate Evaluation
The evaluation of a new spirocyclic compound follows a standard drug discovery cascade, from initial screening to preclinical assessment.
Caption: A generalized workflow for the discovery and development of spirocyclic drug candidates.
Conclusion and Future Outlook
Spirocyclic scaffolds are no longer a synthetic novelty but a validated and powerful tool in the medicinal chemist's arsenal.[9][13] Their ability to confer conformational rigidity, enhance physicochemical properties, and unlock novel IP space has cemented their role in modern drug discovery.[3][7][8] The success of drugs like Tofacitinib and Axitinib provides a clear blueprint for the future development of spirocycle-containing therapeutics. As synthetic methodologies become more sophisticated and our understanding of structure-property relationships deepens, the surge of spirocycles in drug candidates and approved medicines is set to continue, enabling the industry to tackle increasingly complex biological targets.[4][13]
References
- 1. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. books.rsc.org [books.rsc.org]
- 4. drughunter.com [drughunter.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthetic Routes to Approved Drugs Containing a Spirocycle [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 9. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
- 10. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 13. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00656B [pubs.rsc.org]
- 15. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]
- 16. Spirocycles as Bioisosteres for Aromatic Fragments [chem-space.com]
- 17. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. What is the mechanism of Tofacitinib Citrate? [synapse.patsnap.com]
- 19. The mechanism of action of tofacitinib - an oral Janus kinase inhibitor for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. What is the mechanism of Axitinib? [synapse.patsnap.com]
- 21. What is Axitinib used for? [synapse.patsnap.com]
- 22. Axitinib for the Management of Metastatic Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. tandfonline.com [tandfonline.com]
- 25. The possible mode of action of Tofacitinib, a JAK inhibitor [jstage.jst.go.jp]
- 26. researchgate.net [researchgate.net]
- 27. benchchem.com [benchchem.com]
- 28. Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Potential of Peptides: A Technical Guide to Conformationally Restricted Building Blocks
For Researchers, Scientists, and Drug Development Professionals
The therapeutic landscape is continually evolving, with a growing emphasis on targeting complex intracellular protein-protein interactions (PPIs) that are often considered "undruggable" by traditional small-molecule drugs. Peptides, with their high specificity and biological compatibility, offer a promising alternative. However, their inherent flexibility and susceptibility to proteolytic degradation have historically limited their clinical utility. This technical guide provides an in-depth exploration of conformationally restricted peptide building blocks, a powerful strategy to overcome these limitations and engineer peptide-based therapeutics with enhanced stability, binding affinity, and cell permeability.
The Rationale for Conformational Restriction
The biological activity of a peptide is intrinsically linked to its three-dimensional structure. In their native state, linear peptides exist as an ensemble of conformations, and only a fraction of these are bioactive. This conformational flexibility leads to a significant entropic penalty upon binding to a target, thereby reducing binding affinity. Furthermore, the extended conformations of linear peptides make them vulnerable to enzymatic degradation by proteases.
By introducing conformational constraints, we can pre-organize the peptide into its bioactive conformation, leading to several key advantages:
-
Enhanced Binding Affinity and Selectivity: A more rigid structure reduces the entropic cost of binding, leading to stronger and more selective interactions with the target.[1]
-
Improved Proteolytic Stability: A constrained conformation can mask protease cleavage sites, significantly increasing the peptide's half-life in biological systems.
-
Increased Cell Permeability: Certain conformational constraints, such as hydrocarbon stapling, can enhance the peptide's ability to cross cell membranes, a major hurdle for conventional peptides.
Key Building Blocks for Conformational Restriction
A variety of non-canonical amino acids and chemical strategies have been developed to introduce conformational constraints into peptides. This section details some of the most widely used and effective building blocks.
α-Aminoisobutyric Acid (Aib): The Helix Inducer
α-Aminoisobutyric acid (Aib) is a non-proteinogenic amino acid characterized by the presence of two methyl groups on its α-carbon. This gem-dimethyl substitution sterically restricts the available Ramachandran space for its φ and ψ dihedral angles, strongly promoting the formation of helical secondary structures, particularly 310-helices.[2]
Table 1: Conformational Preferences of Aib
| Parameter | Value/Range | Reference |
| Preferred φ angle | ~ -57° | [2] |
| Preferred ψ angle | ~ -30° | [2] |
| Favored Secondary Structure | 310-helix | [2] |
The incorporation of Aib has been shown to significantly enhance the proteolytic resistance of peptides. For instance, Aib-containing polypeptides remained almost intact after 16-24 hours of incubation with trypsin, whereas 99% of the control peptides (Tat and R9) were rapidly degraded within 1 hour.[3]
Proline and its Analogs: The Turn Inducers
Proline, with its cyclic side chain, naturally restricts the peptide backbone, with the φ torsion angle limited to approximately -65° ± 25°.[4] This inherent rigidity makes proline and its analogs valuable tools for inducing turns and specific secondary structures in peptides. The conformational landscape of proline can be further modulated by substitutions on the pyrrolidine ring, which can influence both the cis/trans isomerization of the peptide bond and the backbone dihedral angles.[5]
Table 2: Dihedral Angle Preferences for Proline
| Conformation | Preferred φ angle | Preferred ψ angle | Reference |
| trans-endo | -70.75° ± 9.21° | Not specified | [5] |
| trans-exo | -59.43° ± 7.09° | Not specified | [5] |
| cis-endo | -81.62° ± 11.37° | Not specified | [5] |
| cis-exo | -67.43° ± 11.31° | Not specified | [5] |
Statine: A Mimic of the Tetrahedral Transition State
Statine is a unique γ-amino acid containing a hydroxyl group. It is a key component of pepstatin, a potent inhibitor of acid proteases like pepsin.[6] The structure of statine is thought to mimic the tetrahedral transition state of peptide bond hydrolysis, which accounts for its inhibitory activity.[6] The synthesis of all four stereoisomers of statine has been accomplished, allowing for detailed structure-activity relationship studies.[7]
Table 3: Inhibitory Activity of a Statine-Containing Tripeptide
| Statine Stereoisomer in Tripeptide | Inhibition of Pepsin Activity | Reference |
| (3S,4S) | Most potent | [7] |
| (3R,4S) | Less potent | [7] |
| (3S,4R) | Less potent | [7] |
| (3R,4R) | Least potent | [7] |
Peptide Cyclization and Stapling
Beyond the incorporation of single modified amino acids, constraining the entire peptide backbone through cyclization or stapling is a powerful strategy.
-
Cyclization: This can be achieved through various methods, including head-to-tail, side-chain-to-side-chain, and terminus-to-side-chain linkages. These strategies reduce conformational flexibility and can significantly improve metabolic stability.
-
Stapled Peptides: This technique involves introducing a synthetic brace ("staple") to lock a peptide into a specific, often helical, conformation. This is particularly useful for mimicking α-helical domains involved in PPIs. Hydrocarbon stapling, for example, has been successfully used to develop potent inhibitors of the p53-MDM2 interaction.
Table 4: In Vitro Activity of Stapled Peptides Targeting the p53-MDM2 Interaction
| Stapled Peptide | Target | IC50 (µM) in HCT116 p53+/+ cells | Reference |
| SM3-3 | MDM2/MDMX | 15.62 | [8] |
| SM3-2 | MDM2/MDMX | 34.36 | [8] |
| SM3-4 | MDM2/MDMX | 77.48 | [8] |
| SPMI-HIF2-1 | MDM2/MDMX | 6.7 | [9] |
| SPMI-HIF2-2 | MDM2/MDMX | 10.8 | [9] |
Experimental Protocols
The successful synthesis and evaluation of conformationally restricted peptides rely on a suite of well-established experimental techniques. This section provides an overview of key protocols.
Solid-Phase Peptide Synthesis (SPPS)
SPPS is the cornerstone of synthetic peptide chemistry, allowing for the stepwise assembly of amino acids on a solid support. The Fmoc (9-fluorenylmethoxycarbonyl) protection strategy is widely used due to its mild deprotection conditions.
A Step-by-Step Guide for Fmoc-Based SPPS:
-
Resin Selection and Preparation:
-
Choose a resin based on the desired C-terminal functionality (e.g., Wang resin for a C-terminal carboxyl group, Rink Amide resin for a C-terminal amide).[1][10]
-
Swell the resin in a suitable solvent, such as N,N-dimethylformamide (DMF), for at least one hour to ensure accessibility of the reactive sites.[1][11]
-
-
First Amino Acid Coupling:
-
Attach the first Fmoc-protected amino acid to the resin. The specific coupling method will depend on the resin type.
-
-
Iterative Elongation Cycle:
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the growing peptide chain using a solution of 20% piperidine in DMF.[1][10] This exposes a free amine for the next coupling reaction.
-
Washing: Thoroughly wash the resin with DMF to remove excess piperidine and byproducts.
-
Amino Acid Activation and Coupling: Activate the next Fmoc-protected amino acid using a coupling reagent (e.g., HCTU) and add it to the resin.[1] The reaction is typically carried out in the presence of a base like diisopropylethylamine (DIPEA).
-
Washing: Wash the resin with DMF to remove unreacted reagents.
-
Repeat this cycle for each amino acid in the sequence.
-
-
Cleavage and Deprotection:
-
Purification and Analysis:
-
Precipitate the crude peptide from the cleavage mixture using cold diethyl ether.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[11]
-
Verify the identity and purity of the final product using mass spectrometry and analytical HPLC.
-
Proteolytic Stability Assay
This assay evaluates the resistance of a peptide to degradation by proteases.
General Protocol:
-
Prepare Solutions:
-
Dissolve the peptide in a suitable buffer.
-
Prepare a solution of the desired protease (e.g., trypsin, chymotrypsin, or human serum) in the same buffer.
-
-
Incubation:
-
Mix the peptide and protease solutions at a defined ratio.
-
Incubate the mixture at 37°C.
-
At various time points, take aliquots of the reaction mixture and quench the enzymatic reaction (e.g., by adding a strong acid like TFA or by heating).
-
-
Analysis:
-
Analyze the samples by RP-HPLC or LC-MS to quantify the amount of remaining intact peptide.
-
Plot the percentage of intact peptide versus time.
-
-
Half-Life Determination:
-
Calculate the half-life (t1/2) of the peptide by fitting the degradation data to a first-order exponential decay model.
-
Table 5: Representative Half-life Data for Peptides in Human Serum
| Peptide | Modification | Half-life (t1/2) | Reference |
| SUPR | Natural | 161.7 h | [12] |
| Mouse obestatin | Natural | 42.2 min (in mouse blood) | [12] |
| GLP-1 | Natural | 6.2 h | [12] |
| GLP-1 | N-terminal acetylation | > 12 h | [12] |
| GLP-1 analog | Aib substitution | Extended half-life | [2] |
Cell Permeability Assessment: The Caco-2 Assay
The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting the intestinal absorption of drugs.
Protocol Overview:
-
Cell Culture:
-
Culture Caco-2 cells on permeable Transwell® inserts for 21-28 days until they differentiate into a polarized monolayer with tight junctions.[13]
-
-
Monolayer Integrity Check:
-
Measure the transepithelial electrical resistance (TEER) to confirm the integrity of the cell monolayer.
-
A Lucifer Yellow rejection assay can also be performed to assess tight junction formation.[13]
-
-
Permeability Assay:
-
Add the test peptide to the apical (A) side (representing the intestinal lumen) of the Transwell insert.
-
Add fresh buffer to the basolateral (B) side (representing the bloodstream).
-
Incubate for a defined period (e.g., 2 hours) at 37°C.
-
Collect samples from the basolateral chamber.
-
In a separate set of wells, perform the reverse experiment (B to A transport) to assess active efflux.
-
-
Data Analysis:
-
Quantify the concentration of the peptide in the collected samples using LC-MS or another sensitive analytical method.
-
Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
where dQ/dt is the rate of drug transport, A is the surface area of the monolayer, and C0 is the initial concentration in the donor compartment.
-
-
Targeting Signaling Pathways with Conformationally Restricted Peptides
The ability to engineer peptides that can penetrate cells and resist degradation has opened up new avenues for targeting intracellular signaling pathways implicated in various diseases.
The p53-MDM2 Pathway in Cancer
The tumor suppressor protein p53 plays a critical role in preventing cancer formation. Its activity is tightly regulated by the oncoprotein MDM2, which binds to p53 and promotes its degradation. In many cancers, MDM2 is overexpressed, leading to the inactivation of p53. Disrupting the p53-MDM2 interaction is therefore a promising strategy for cancer therapy. Stapled peptides have been designed to mimic the α-helical region of p53 that binds to MDM2, thereby competitively inhibiting this interaction and reactivating p53's tumor-suppressive functions.[8][9]
Kinase Signaling Pathways
Kinases are crucial mediators of cell signaling, and their dysregulation is implicated in numerous diseases. Conformationally constrained peptides are being developed as inhibitors of kinase signaling, targeting not only the active site but also allosteric sites and protein-protein interactions that are essential for kinase activation. For example, macrocyclic peptides have been designed to disrupt the interaction between cyclin-dependent kinase 2 (CDK2) and cyclin A, thereby inhibiting cell cycle progression.[7]
Conclusion and Future Outlook
Conformationally restricted peptide building blocks represent a transformative approach in peptide-based drug discovery. By addressing the fundamental limitations of linear peptides, these tools enable the rational design of therapeutics with improved stability, target affinity, and cell permeability. The continued development of novel constraining strategies, coupled with advances in computational design and high-throughput screening, will undoubtedly expand the repertoire of "undruggable" targets that can be modulated by this exciting class of molecules. As our understanding of the complex interplay between peptide conformation and biological function deepens, conformationally restricted peptides are poised to become a mainstay in the development of next-generation therapeutics for a wide range of diseases.
References
- 1. chem.uci.edu [chem.uci.edu]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeting kinase signaling pathways with constrained peptide scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Study on the design, synthesis, and activity of anti-tumor staple peptides targeting MDM2/MDMX - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design of stapled peptide-based PROTACs for MDM2/MDMX atypical degradation and tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. creative-bioarray.com [creative-bioarray.com]
The Untapped Potential of 6-Aza-spiro[3.4]octane Scaffolds in Peptide-Based Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents with enhanced potency, selectivity, and pharmacokinetic properties has led to the exploration of innovative chemical scaffolds. Among these, spirocyclic systems have garnered significant attention due to their inherent three-dimensional nature, which can improve molecular rigidity, metabolic stability, and target engagement.[1] This technical guide delves into the emerging field of peptides incorporating 6-Aza-spiro[3.4]octane scaffolds, a promising yet underexplored area in medicinal chemistry. While direct research on the biological activity of peptides containing this specific scaffold is limited, this document provides a comprehensive overview based on available data for structurally related compounds, outlines detailed experimental protocols, and visualizes potential research workflows and signaling pathways.
Introduction to 6-Aza-spiro[3.4]octane Scaffolds in Peptidomimetics
The 6-Aza-spiro[3.4]octane scaffold is a bicyclic system where a cyclopentane ring and an azetidine ring are fused at a single carbon atom.[2] Its incorporation into peptide structures as a constrained amino acid mimetic offers several theoretical advantages:
-
Conformational Rigidity: The spirocyclic nature restricts the conformational freedom of the peptide backbone, potentially locking it into a bioactive conformation for improved receptor binding.
-
Increased sp3 Character: A higher fraction of sp3-hybridized carbons can lead to improved solubility, metabolic stability, and reduced off-target toxicity compared to planar, aromatic structures.[1]
-
Novel Chemical Space: The unique three-dimensional arrangement of substituents around the spirocyclic core allows for the exploration of novel pharmacophore space.
While the direct incorporation of 6-Aza-spiro[3.4]octane into peptides and the subsequent biological evaluation are not yet extensively reported in the literature, studies on closely related spirocyclic systems and small molecules containing the 2,6-diazaspiro[3.4]octane core provide compelling evidence for their potential bioactivity.
Synthesis of 6-Aza-spiro[3.4]octane Building Blocks
The synthesis of 6-Aza-spiro[3.4]octane and its derivatives is a crucial first step for their incorporation into peptides. Several synthetic routes have been developed, often involving multi-step sequences. A common strategy involves the construction of the azetidine and cyclopentane rings through cycloaddition reactions. For instance, a [3+2] cycloaddition approach can be employed to generate the core structure.[3] The resulting scaffold can then be appropriately functionalized with carboxylic acid and amino groups to create a spirocyclic amino acid analog suitable for solid-phase peptide synthesis (SPPS).
Biological Activity of Structurally Related Compounds
Although specific data for peptides containing the 6-Aza-spiro[3.4]octane scaffold is not yet available, the biological activities of small molecules with a similar 2,6-diazaspiro[3.4]octane core and peptides with a structurally related 1-aminocyclopentane carboxylic acid (Acp) have been reported. These findings offer valuable insights into the potential therapeutic applications.
Antitubercular Activity of 2,6-Diazaspiro[3.4]octane Derivatives
Recent studies have explored the antitubercular potential of nitrofuran-containing compounds built around a 2,6-diazaspiro[3.4]octane core. The data from these studies provide a strong rationale for investigating similar peptide-based structures.
Table 1: In Vitro Antitubercular Activity of 2,6-Diazaspiro[3.4]octane Derivatives
| Compound ID | Modification | Target Strain | MIC (µg/mL) |
| 1 | 6-(methylsulfonyl)-8-(4-methyl-4H-1,2,4-triazol-3-yl)-2-(5-nitro-2-furoyl) | M. tuberculosis H37Rv | 0.0124 - 0.0441 |
| 2a | Varied sulfonyl amide substituent | M. tuberculosis H37Rv | 0.09 - >12.5 |
Data sourced from studies on nitrofuran-tagged diazaspirooctanes.
Anticancer Activity of Peptides Containing 1-Aminocyclopentane Carboxylic Acid (Acp)
Substance P (SP) is a neuropeptide involved in various physiological processes, and its analogs have been investigated for their anticancer properties. The incorporation of the constrained amino acid 1-aminocyclopentane carboxylic acid (Acp), which shares the spirocyclic cyclopentane ring with the 6-Aza-spiro[3.4]octane scaffold, has yielded potent anticancer peptides.
Table 2: In Vitro and In Vivo Anticancer Activity of Substance P Analogs with Acp
| Peptide Analog | Sequence | Cell Line | In Vitro Antiproliferative Activity (IC50, µM) | In Vivo Activity (Xenograft Model) |
| Peptide 1 | D-Arg-Pro-Lys-Pro-D-Phe-Gln-D-Trp-Phe-D-Trp-Leu-Acp -NH2 | Human Colon Tumor (PTC) | Data not specified | Tumor Regression |
| Analog 5 | Butanoyl-[Peptide 1] | Human Colon Tumor (PTC) | Data not specified | Tumor Regression |
| Analog 6 | Octanoyl-[Peptide 1] | Human Colon Tumor (PTC) | Data not specified | Tumor Regression |
Data from studies on Substance P analogs containing alpha,alpha-dialkylated amino acids.
Experimental Protocols
Detailed methodologies are crucial for the synthesis and evaluation of novel peptide candidates. The following sections outline key experimental protocols relevant to the study of peptides containing 6-Aza-spiro[3.4]octane scaffolds.
Solid-Phase Peptide Synthesis (SPPS)
The synthesis of peptides incorporating a 6-Aza-spiro[3.4]octane-derived amino acid would typically be performed using an automated peptide synthesizer with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Protocol:
-
Resin Preparation: A suitable solid support, such as Rink Amide resin, is swelled in a solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: The Fmoc protecting group on the resin or the growing peptide chain is removed using a solution of 20% piperidine in DMF.
-
Amino Acid Coupling: The Fmoc-protected 6-Aza-spiro[3.4]octane amino acid analog (or any other standard amino acid) is activated using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIEA), and then coupled to the deprotected N-terminus of the resin-bound peptide.
-
Washing: The resin is thoroughly washed with DMF to remove excess reagents and byproducts.
-
Repeat Cycles: Steps 2-4 are repeated for each amino acid in the desired peptide sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and various scavengers.
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The purified peptide is characterized by mass spectrometry (MS) and analytical RP-HPLC to confirm its identity and purity.
In Vitro Antiproliferative Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer agents.
Protocol:
-
Cell Seeding: Cancer cell lines (e.g., human colon tumor cells) are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the synthesized peptides for a specified duration (e.g., 72 hours).
-
MTT Addition: An MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Apoptosis Assay by Flow Cytometry
To determine if the observed antiproliferative activity is due to the induction of apoptosis (programmed cell death), flow cytometry analysis using Annexin V and propidium iodide (PI) staining can be performed.
Protocol:
-
Cell Treatment: Cells are treated with the peptide of interest at its IC50 concentration for a defined period.
-
Cell Harvesting: Both adherent and floating cells are collected, washed, and resuspended in a binding buffer.
-
Staining: Cells are stained with FITC-conjugated Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and PI (a fluorescent dye that enters cells with compromised membranes, indicating late apoptosis or necrosis).
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cell populations.
Visualizing Workflows and Potential Mechanisms
Experimental Workflow for Peptide Library Screening
The following diagram illustrates a logical workflow for the synthesis and screening of a peptide library incorporating a 6-Aza-spiro[3.4]octane scaffold to identify lead compounds.
Caption: A streamlined workflow for the discovery of bioactive peptides containing 6-Aza-spiro[3.4]octane scaffolds.
Hypothetical Signaling Pathway: Induction of Apoptosis
Based on the observed anticancer activity of related compounds, peptides containing the 6-Aza-spiro[3.4]octane scaffold could potentially exert their effects by modulating key signaling pathways involved in apoptosis. The diagram below illustrates a simplified, hypothetical pathway.
References
In-Depth Technical Guide on 6-Boc-6-Aza-spiro[3.4]octane-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties, synthesis, and potential biological relevance of 6-Boc-6-Aza-spiro[3.4]octane-2-carboxylic acid, a spirocyclic amino acid of significant interest in medicinal chemistry.
Introduction
6-Boc-6-Aza-spiro[3.4]octane-2-carboxylic acid (CAS No. 1251002-42-2) is a conformationally constrained building block valuable in the design of novel therapeutics.[1] Its rigid, three-dimensional structure, conferred by the spirocyclic core, offers a unique scaffold for exploring chemical space beyond traditional flat aromatic systems. The tert-butoxycarbonyl (Boc) protecting group ensures stability and solubility during synthetic manipulations, while the carboxylic acid moiety provides a versatile handle for further chemical modifications, such as amide bond formation.[1] Spirocyclic scaffolds, particularly those containing nitrogen, are increasingly incorporated into drug candidates to enhance properties like metabolic stability, target selectivity, and potency.
Spectroscopic Data
The structural integrity of 6-Boc-6-Aza-spiro[3.4]octane-2-carboxylic acid is confirmed through various spectroscopic techniques. The following tables summarize the available quantitative data.
Table 1: General Properties
| Property | Value | Reference |
| CAS Number | 1251002-42-2 | [2] |
| Molecular Formula | C₁₃H₂₁NO₄ | [][4] |
| Molecular Weight | 255.31 g/mol | [][4] |
Table 2: NMR Spectroscopic Data
¹H NMR (400 MHz, CD₃OD) [2]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 4.90 | s | 2H | CH₂ (azetidine ring) |
| 4.20 | s | 4H | CH₂ (pyrrolidine ring) |
| 4.09 | s | 4H | CH₂ (pyrrolidine ring) |
| 1.42 | s | 9H | C(CH₃)₃ (Boc group) |
¹³C NMR (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~175 | C=O (Carboxylic Acid) |
| ~156 | C=O (Boc group) |
| ~80 | C (CH₃)₃ (Boc group) |
| ~60 | Spirocyclic Carbon |
| ~50-55 | CH₂ (adjacent to N) |
| ~40-45 | CH (adjacent to COOH) |
| ~30-35 | CH₂ (spiro ring) |
| 28.5 | C(C H₃)₃ (Boc group) |
Table 3: Mass Spectrometry and Infrared Spectroscopy Data
| Technique | Data | Reference |
| Mass Spectrometry (ESI) | m/z 256.2 [M+H]⁺ (Calculated for C₁₃H₂₁NO₄: 255.31) | [2] |
| Infrared Spectroscopy (IR) | 1720 cm⁻¹ (C=O, Boc), 1685 cm⁻¹ (C=O, Carboxylic Acid) | [2] |
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of 6-Boc-6-Aza-spiro[3.4]octane-2-carboxylic acid are not publicly available. However, a representative synthesis can be conceptualized based on established methods for preparing spirocyclic amino acids.
Conceptual Synthetic Protocol
The synthesis of the target molecule could be approached through a multi-step sequence involving the construction of the aza-spirocyclic core followed by functional group manipulation. A plausible, though not explicitly documented, route is outlined below.
Step 1: Synthesis of a Suitable Spirocyclic Intermediate
A potential starting point would be the synthesis of a ketone precursor, such as 6-Boc-6-azaspiro[3.4]octan-2-one. This could be achieved through various methods, including intramolecular cyclization reactions.
Step 2: Introduction of the Carboxylic Acid Moiety
The carboxylic acid group could be introduced via several synthetic strategies. One common method is the Strecker synthesis or a related cyanation reaction of the ketone, followed by hydrolysis of the resulting nitrile to the carboxylic acid.
Materials and Reagents:
-
6-Boc-6-azaspiro[3.4]octan-2-one
-
Sodium cyanide (NaCN) or Trimethylsilyl cyanide (TMSCN)
-
Ammonium chloride (NH₄Cl)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Organic solvents (e.g., methanol, diethyl ether, dichloromethane)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Cyanohydrin Formation/Strecker Reaction: To a solution of 6-Boc-6-azaspiro[3.4]octan-2-one in a suitable solvent (e.g., methanol), add a source of cyanide (e.g., NaCN) and an ammonium salt (e.g., NH₄Cl). The reaction is stirred at room temperature until the formation of the aminonitrile is complete, as monitored by Thin Layer Chromatography (TLC).
-
Hydrolysis: The resulting aminonitrile is then subjected to acidic or basic hydrolysis. For acidic hydrolysis, the reaction mixture is treated with a strong acid (e.g., 6M HCl) and heated to reflux for several hours.
-
Work-up and Purification: After cooling, the reaction mixture is neutralized and extracted with an organic solvent. The organic layers are combined, dried over a drying agent, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield 6-Boc-6-Aza-spiro[3.4]octane-2-carboxylic acid.
Spectroscopic Characterization Protocol
-
¹H and ¹³C NMR: Spectra are recorded on a 400 MHz or higher NMR spectrometer using a deuterated solvent such as deuterated methanol (CD₃OD) or chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is performed using an electrospray ionization (ESI) source in positive ion mode to confirm the molecular weight and elemental composition.
-
Infrared Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film or a KBr pellet.
Potential Biological Relevance and Signaling Pathway
Aza-spiro[3.4]octane derivatives are recognized as valuable scaffolds in drug discovery due to their unique three-dimensional structures which can lead to improved pharmacological properties. While a specific signaling pathway for 6-Boc-6-Aza-spiro[3.4]octane-2-carboxylic acid has not been elucidated, related oxa-azaspiro compounds have been identified as triple re-uptake inhibitors, targeting the serotonin, norepinephrine, and dopamine transporters. This suggests a potential application in the development of novel antidepressants or treatments for other neurological disorders.
Below is a generalized diagram illustrating the mechanism of a triple re-uptake inhibitor.
Caption: Mechanism of a triple re-uptake inhibitor.
This diagram illustrates how an aza-spiro[3.4]octane derivative could act as a triple re-uptake inhibitor, blocking the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters on the presynaptic neuron. This inhibition leads to an increased concentration of these neurotransmitters in the synaptic cleft, enhancing signaling to the postsynaptic neuron.
Conclusion
6-Boc-6-Aza-spiro[3.4]octane-2-carboxylic acid is a valuable synthetic building block with significant potential in drug discovery. Its well-defined structure, confirmed by spectroscopic data, and the versatility of its functional groups make it an attractive scaffold for the development of novel therapeutic agents, particularly in the area of neuroscience. Further research into the synthesis and biological activity of derivatives of this compound is warranted to fully explore its therapeutic potential.
References
Methodological & Application
Application Notes and Protocols for the Coupling Reactions of 6-Boc-6-Aza-spiro[3.4]octane-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the coupling reactions of 6-Boc-6-Aza-spiro[3.4]octane-2-carboxylic acid, a key building block in medicinal chemistry. The spirocyclic scaffold of this compound offers a unique three-dimensional architecture that is of significant interest in the design of novel therapeutics, including protease and kinase inhibitors.[1] The carboxylic acid moiety serves as a critical handle for functionalization, allowing for the introduction of diverse substituents through amide and ester bond formation.[1]
Overview of Coupling Reactions
The primary coupling reactions for 6-Boc-6-Aza-spiro[3.4]octane-2-carboxylic acid involve the formation of amide and ester bonds. These transformations are typically achieved using standard coupling reagents that activate the carboxylic acid, facilitating nucleophilic attack by an amine or an alcohol.
Commonly Employed Coupling Chemistries:
-
Amide Coupling: Carbodiimide-mediated couplings (e.g., using EDC with or without additives like HOBt or NHS) and uronium/phosphonium salt-based couplings (e.g., using HATU, HBTU) are highly effective for forming amide bonds with a wide range of primary and secondary amines.
-
Esterification: Standard esterification methods, such as Fischer-Speier esterification under acidic conditions or coupling with alcohols using activating agents, can be employed to synthesize the corresponding esters.
Below are detailed protocols for representative amide and ester coupling reactions.
Experimental Protocols
General Amide Coupling Protocol using HATU
This protocol describes a general procedure for the coupling of 6-Boc-6-Aza-spiro[3.4]octane-2-carboxylic acid with a primary amine using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent.
Materials:
-
6-Boc-6-Aza-spiro[3.4]octane-2-carboxylic acid
-
Primary amine (e.g., Benzylamine)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 6-Boc-6-Aza-spiro[3.4]octane-2-carboxylic acid (1.0 eq) in anhydrous DMF, add the primary amine (1.1 eq) and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add HATU (1.2 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired amide.
General Esterification Protocol: Methyl Ester Synthesis
This protocol outlines the synthesis of the methyl ester of 6-Boc-6-Aza-spiro[3.4]octane-2-carboxylic acid.
Materials:
-
6-Boc-6-Aza-spiro[3.4]octane-2-carboxylic acid
-
Anhydrous Methanol (MeOH)
-
Thionyl chloride (SOCl₂) or Sulfuric acid (H₂SO₄) as a catalyst
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend 6-Boc-6-Aza-spiro[3.4]octane-2-carboxylic acid (1.0 eq) in anhydrous MeOH.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.5 eq) or a catalytic amount of concentrated sulfuric acid.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Neutralize the reaction mixture carefully with saturated aqueous NaHCO₃ solution.
-
Extract the product with DCM (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the methyl ester. Further purification can be performed by silica gel chromatography if necessary.
Data Presentation
The following tables summarize typical reaction parameters and expected outcomes for the coupling reactions of 6-Boc-6-Aza-spiro[3.4]octane-2-carboxylic acid based on general laboratory practices.
Table 1: Amide Coupling Reaction Parameters
| Coupling Reagent | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| HATU | DIPEA | DMF | 25 | 2-4 | 80-95 |
| HBTU/HOBt | DIPEA | DMF | 25 | 4-8 | 75-90 |
| EDC/HOBt | DIPEA | DCM/DMF | 0 to 25 | 12-18 | 70-85 |
Table 2: Esterification Reaction Parameters
| Reaction Type | Reagent/Catalyst | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Methyl Esterification | SOCl₂ | MeOH | 0 to 25 | 12-16 | 85-98 |
| Ethyl Esterification | H₂SO₄ (cat.) | EtOH | Reflux | 8-12 | 80-95 |
Visualizations
Reaction Workflow and Logic
The following diagrams illustrate the general workflows for the amide and ester coupling reactions.
Caption: General workflow for amide coupling.
Caption: General workflow for esterification.
Signaling Pathway Analogy (Hypothetical)
While not a biological signaling pathway, the following diagram illustrates the logical flow of the coupling reaction, analogous to a signaling cascade, where the initial activation of the carboxylic acid leads to the final product.
Caption: Logical flow of the coupling reaction.
References
Application Notes and Protocols for Solid-Phase Peptide Synthesis with 6-Boc-6-Aza-spiro[3.4]octane-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-natural amino acids into peptide scaffolds is a powerful strategy in drug discovery and development. These modifications can enhance peptide stability, modulate receptor affinity, and introduce novel functionalities.[1] 6-Boc-6-Aza-spiro[3.4]octane-2-carboxylic acid is a unique constrained amino acid analog. Its rigid spirocyclic structure can induce specific secondary structures in peptides, while the aza-substitution at the α-carbon position can impart resistance to enzymatic degradation. These properties make it an attractive building block for designing peptidomimetics with improved pharmacological profiles.
This document provides detailed application notes and a generalized protocol for the incorporation of 6-Boc-6-Aza-spiro[3.4]octane-2-carboxylic acid into peptides via Fmoc-based solid-phase peptide synthesis (SPPS).
Core Principles and Considerations
The successful incorporation of 6-Boc-6-Aza-spiro[3.4]octane-2-carboxylic acid into a peptide sequence using SPPS requires careful consideration of its unique structural features. The workflow follows the standard SPPS cycle of deprotection, coupling, and washing.[1] However, modifications to standard protocols are necessary to address the challenges posed by this non-natural amino acid.
Key Considerations:
-
Steric Hindrance: The bulky spirocyclic scaffold of 6-Boc-6-Aza-spiro[3.4]octane-2-carboxylic acid can lead to slower and less efficient coupling reactions.[2]
-
Aza-Amino Acid Reactivity: The nitrogen atom replacing the α-carbon in aza-amino acids results in a semicarbazide linkage upon coupling. The N-terminus of the newly incorporated aza-amino acid is a hydrazine derivative, which is less nucleophilic than a primary amine, making the subsequent coupling step more challenging.[3]
-
Boc Protecting Group: The Boc group on the aza-nitrogen is acid-labile and must be removed during the final cleavage step.
Experimental Protocols
This section outlines a generalized protocol for the manual solid-phase synthesis of a peptide containing 6-Boc-6-Aza-spiro[3.4]octane-2-carboxylic acid. Automated synthesis is also feasible with appropriate modifications to the synthesizer's protocols.
Materials and Reagents:
-
Fmoc-Rink Amide resin (or other suitable resin depending on the desired C-terminus)
-
Fmoc-protected amino acids
-
6-Boc-6-Aza-spiro[3.4]octane-2-carboxylic acid
-
Coupling Reagents:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)
-
-
Bases:
-
DIPEA (N,N-Diisopropylethylamine)
-
2,4,6-Collidine
-
-
Solvents:
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
-
DCM (Dichloromethane), peptide synthesis grade
-
-
Deprotection Solution: 20% piperidine in DMF
-
Washing Solvents: DMF, DCM, Isopropanol
-
Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
Precipitation Solvent: Cold diethyl ether
Protocol 1: Peptide Chain Elongation (Standard Amino Acid Coupling)
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
-
Coupling:
-
Prepare a solution of the Fmoc-amino acid (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF.
-
Add the coupling solution to the resin and agitate for 1-2 hours.
-
-
Washing: Wash the resin as described in step 3.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), repeat the coupling step.
Protocol 2: Incorporation of 6-Boc-6-Aza-spiro[3.4]octane-2-carboxylic acid
-
Fmoc Deprotection: Perform Fmoc deprotection on the resin-bound peptide as described in Protocol 1, steps 2 and 3.
-
Coupling of the Spirocyclic Aza-Amino Acid:
-
Prepare a solution of 6-Boc-6-Aza-spiro[3.4]octane-2-carboxylic acid (3 eq.), HATU (2.9 eq.), and 2,4,6-collidine (6 eq.) in DMF.
-
Add the coupling solution to the resin and agitate for 4-6 hours. A longer coupling time is recommended due to steric hindrance.
-
-
Washing: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
-
Monitoring: Perform a Kaiser test. A negative result (yellow/brown beads) indicates successful coupling. If the test is positive, a second coupling is recommended.
Protocol 3: Coupling of the Subsequent Amino Acid
-
Washing: Ensure the resin from Protocol 2 is thoroughly washed with DMF.
-
Coupling:
-
Prepare a solution of the next Fmoc-amino acid (5 eq.), HATU (4.9 eq.), and DIPEA (10 eq.) in DMF. A higher excess of reagents is used to overcome the lower nucleophilicity of the aza-nitrogen.
-
Add the coupling solution to the resin and agitate for 4-6 hours.
-
-
Washing: Wash the resin as described in Protocol 1, step 3.
-
Monitoring: Perform a Kaiser test to confirm coupling completion. Repeat the coupling if necessary.
Protocol 4: Cleavage and Deprotection
-
Final Fmoc Deprotection: Remove the final Fmoc group using the procedure in Protocol 1, step 2.
-
Resin Washing and Drying: Wash the resin with DMF, DCM, and methanol, then dry under vacuum.
-
Cleavage:
-
Treat the dried resin with the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours at room temperature.[1]
-
Caution: TFA is highly corrosive. Handle with appropriate personal protective equipment in a fume hood.
-
-
Peptide Precipitation:
-
Filter the resin and collect the TFA solution.
-
Precipitate the peptide by adding the TFA solution to a 10-fold volume of cold diethyl ether.
-
-
Isolation and Purification:
-
Centrifuge the mixture to pellet the crude peptide.
-
Wash the peptide pellet with cold diethyl ether (2-3 times).
-
Dry the crude peptide under vacuum.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.
-
Data Presentation
As no specific experimental data for the incorporation of 6-Boc-6-Aza-spiro[3.4]octane-2-carboxylic acid was found in the literature, a template for data presentation is provided below. Researchers should populate this table with their experimental results.
| Parameter | Standard Amino Acid Coupling | 6-Boc-6-Aza-spiro[3.4]octane-2-carboxylic acid Coupling | Post-Aza-Amino Acid Coupling |
| Amino Acid (eq.) | 4 | 3 | 5 |
| Coupling Reagent (eq.) | HATU (3.9) | HATU (2.9) | HATU (4.9) |
| Base (eq.) | DIPEA (8) | 2,4,6-Collidine (6) | DIPEA (10) |
| Coupling Time (h) | 1-2 | 4-6 | 4-6 |
| Kaiser Test Result | Negative after 1st coupling | Negative after 1st/2nd coupling | Negative after 1st/2nd coupling |
| Crude Peptide Purity (%) | - | - | To be determined |
| Final Yield (mg) | - | - | To be determined |
Mandatory Visualizations
Diagram 1: SPPS Workflow for Incorporating 6-Boc-6-Aza-spiro[3.4]octane-2-carboxylic acid
Caption: Workflow for the incorporation of the spirocyclic aza-amino acid.
Diagram 2: Logical Relationship of Challenges and Solutions
Caption: Key challenges and corresponding mitigation strategies in the synthesis.
Disclaimer
The provided protocols are generalized and based on established principles for solid-phase peptide synthesis of non-natural amino acids. Optimization of coupling times, reagent equivalents, and washing steps may be necessary for specific peptide sequences. It is highly recommended to perform small-scale test syntheses to determine the optimal conditions for your target peptide.
References
Application of 6-Boc-6-Aza-spiro[3.4]octane-2-carboxylic acid in PROTAC Linker Design: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of selectively eliminating target proteins by hijacking the cell's ubiquitin-proteasome system. A PROTAC molecule consists of three key components: a warhead that binds to the protein of interest (POI), an E3 ligase ligand, and a linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase).
This technical note details the application of 6-Boc-6-Aza-spiro[3.4]octane-2-carboxylic acid , a spirocyclic building block, in the design of rigid and conformationally constrained PROTAC linkers. Its rigid structure can offer advantages over traditional flexible linkers by pre-organizing the PROTAC molecule into a bioactive conformation, which can lead to improved potency and selectivity. This document provides a comprehensive overview of its use, including synthetic protocols and methods for biological evaluation.
Signaling Pathway and Mechanism of Action
PROTACs function by inducing the formation of a ternary complex between a target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the target protein, leading to its polyubiquitination and subsequent degradation by the 26S proteasome. The PROTAC molecule is then released and can act catalytically to degrade multiple protein copies. The incorporation of a rigid linker, such as one derived from 6-Boc-6-aza-spiro[3.4]octane-2-carboxylic acid, can enhance the stability of this ternary complex, a crucial step for efficient protein degradation.
Application Notes and Protocols: Incorporation of Spirocyclic Amino Acids into Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids into peptides is a powerful strategy for modulating their pharmacological properties. Spirocyclic amino acids, a class of conformationally constrained unnatural amino acids, are of particular interest in drug discovery. Their rigid spirocyclic scaffold can pre-organize the peptide backbone into specific secondary structures, such as β-turns or helical motifs.[1] This conformational restriction can lead to enhanced biological activity, increased proteolytic stability, and improved receptor selectivity.[2][3]
These application notes provide a detailed experimental protocol for the incorporation of spirocyclic amino acids into peptides using Fmoc-based solid-phase peptide synthesis (SPPS). Methodologies for peptide cleavage, purification, and analysis are also described.
Data Presentation
The successful incorporation of sterically hindered amino acids like spirocyclic residues can be influenced by various factors, including the choice of coupling reagents and reaction conditions. While specific quantitative data is highly dependent on the particular spirocyclic amino acid and peptide sequence, the following tables illustrate the type of data that should be generated to optimize and evaluate the synthesis.
Table 1: Illustrative Comparison of Coupling Reagents for a Model Peptide Containing a Spirocyclic Amino Acid
| Coupling Reagent | Activation Time (min) | Coupling Time (h) | Crude Purity (%) | Overall Yield (%) |
| HBTU/DIPEA | 5 | 2 | 65 | 45 |
| HATU/DIPEA | 5 | 1.5 | 75 | 55 |
| PyBOP/DIPEA | 5 | 2 | 70 | 50 |
| DIC/Oxyma | 10 | 4 | 60 | 40 |
Data is hypothetical and for illustrative purposes. Actual results will vary based on the specific spirocyclic amino acid, peptide sequence, and synthesis conditions.
Table 2: Illustrative Purity and Yield Comparison of a Model Peptide With and Without a Spirocyclic Amino Acid
| Peptide Sequence | Crude Purity (%) | Purified Purity (%) | Overall Yield (%) |
| Ac-Ala-Val-Leu-Gly-NH₂ | 90 | >98 | 75 |
| Ac-Ala-[Spiro-AA] -Leu-Gly-NH₂ | 70 | >95 | 50 |
Data is hypothetical and for illustrative purposes. [Spiro-AA] represents a generic spirocyclic amino acid. The reduced yield and purity for the spirocyclic-containing peptide are illustrative of the potential challenges due to steric hindrance.
Experimental Protocols
Materials and Reagents
-
Resins: Rink Amide resin (for C-terminal amides) or Wang resin (for C-terminal carboxylic acids) with a loading capacity of 0.3-0.7 mmol/g.
-
Fmoc-protected amino acids: Standard Fmoc-L-amino acids and Fmoc-protected spirocyclic amino acids.
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Piperidine, Acetonitrile (ACN), Diethyl ether.
-
Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate), DIC (N,N'-Diisopropylcarbodiimide).
-
Additives: DIPEA (N,N-Diisopropylethylamine), Oxyma Pure (Ethyl (hydroxyimino)cyanoacetate).
-
Cleavage cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water (H₂O).
-
Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) system, C18 column.
-
Analysis: Liquid chromatography-mass spectrometry (LC-MS).
Solid-Phase Peptide Synthesis (SPPS) Workflow
The following protocol is based on a standard Fmoc/tBu strategy. Adjustments may be necessary depending on the specific spirocyclic amino acid and the peptide sequence.
References
Protecting Group Strategies for 6-Aza-spiro[3.4]octane Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Aza-spiro[3.4]octane derivatives are increasingly recognized as valuable scaffolds in medicinal chemistry. Their rigid, three-dimensional structure provides a unique conformational constraint that can lead to improved potency, selectivity, and pharmacokinetic properties of drug candidates. The secondary amine present in the 6-aza-spiro[3.4]octane core is a key handle for derivatization, but its nucleophilicity and basicity often necessitate protection during synthetic sequences. This document provides detailed application notes and protocols for the selection and implementation of protecting group strategies for 6-aza-spiro[3.4]octane derivatives, focusing on the commonly used tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups.
Choosing the Right Protecting Group
The selection of a suitable protecting group is crucial for the successful synthesis of complex molecules. The choice depends on the stability of the protecting group to various reaction conditions and the ease of its removal in the presence of other functional groups. For 6-aza-spiro[3.4]octane derivatives, both Boc and Cbz protecting groups are widely employed.
Key Considerations for Protecting Group Selection:
-
Stability: The protecting group must be stable to the reaction conditions planned for subsequent synthetic steps.
-
Ease of Introduction and Removal: The protection and deprotection steps should be high-yielding and straightforward.
-
Orthogonality: In the synthesis of complex molecules with multiple functional groups, it is often necessary to use protecting groups that can be removed selectively without affecting others. This is known as an orthogonal protecting group strategy.
-
Impact on Physical Properties: The protecting group can influence the solubility and crystallinity of the intermediate compounds.
A summary of the properties of Boc and Cbz protecting groups is provided in the table below.
| Protecting Group | Structure | Introduction Reagent | Deprotection Conditions | Stability |
| Boc (tert-butoxycarbonyl) |
| Di-tert-butyl dicarbonate (Boc)₂O | Acidic conditions (e.g., TFA in DCM, HCl in dioxane) | Stable to basic conditions, hydrogenolysis, and mild reducing agents. |
| Cbz (benzyloxycarbonyl) |
| Benzyl chloroformate (Cbz-Cl) | Hydrogenolysis (e.g., H₂, Pd/C), strong acids (e.g., HBr/AcOH) | Stable to acidic and basic conditions. |
Experimental Protocols
The following protocols provide detailed methodologies for the protection and deprotection of the 6-aza-spiro[3.4]octane core.
Protocol 1: N-Boc Protection of 6-Aza-spiro[3.4]octane
This protocol describes the introduction of the tert-butoxycarbonyl (Boc) protecting group onto the secondary amine of 6-aza-spiro[3.4]octane.
Reaction Scheme:
Caption: Boc protection of 6-aza-spiro[3.4]octane.
Materials:
-
6-Aza-spiro[3.4]octane
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
To a solution of 6-aza-spiro[3.4]octane (1.0 eq) in dichloromethane (DCM), add triethylamine (Et₃N) (1.5 eq).
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq) portion-wise to the stirred solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Expected Yield: >90%
Protocol 2: N-Cbz Protection of 6-Aza-spiro[3.4]octane
This protocol outlines the procedure for protecting the secondary amine of 6-aza-spiro[3.4]octane with a benzyloxycarbonyl (Cbz) group.
Reaction Scheme:
Caption: Cbz protection of 6-aza-spiro[3.4]octane.
Materials:
-
6-Aza-spiro[3.4]octane
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
Dissolve 6-aza-spiro[3.4]octane (1.0 eq) in a mixture of 1,4-dioxane and water.
-
Add sodium carbonate (Na₂CO₃) (2.0 eq) to the solution.
-
Cool the mixture to 0 °C and add benzyl chloroformate (Cbz-Cl) (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, extract the mixture with ethyl acetate (EtOAc) (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
Expected Yield: >85%
Protocol 3: N-Boc Deprotection
This protocol describes the removal of the Boc protecting group using trifluoroacetic acid (TFA).
Reaction Scheme:
Caption: Boc deprotection of a 6-aza-spiro[3.4]octane derivative.
Materials:
-
N-Boc-6-azaspiro[3.4]octane derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the N-Boc-6-azaspiro[3.4]octane derivative (1.0 eq) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (10-20 eq) to the solution at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution to neutralize the excess acid.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to afford the deprotected amine.
Expected Yield: >95%
Protocol 4: N-Cbz Deprotection by Hydrogenolysis
This protocol describes the removal of the Cbz protecting group via catalytic hydrogenation.
Reaction Scheme:
Caption: Cbz deprotection of a 6-aza-spiro[3.4]octane derivative.
Materials:
-
N-Cbz-6-azaspiro[3.4]octane derivative
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Celite®
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the N-Cbz-6-azaspiro[3.4]octane derivative (1.0 eq) in methanol (MeOH) or ethanol (EtOH).
-
Carefully add 10% palladium on carbon (Pd/C) (10 mol%) to the solution.
-
Evacuate the reaction flask and backfill with hydrogen gas (H₂). Repeat this process three times.
-
Stir the reaction mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 4-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with methanol.
-
Combine the filtrates and concentrate under reduced pressure to obtain the deprotected amine.
Expected Yield: >90%
Orthogonal Protecting Group Strategies
In the synthesis of more complex 6-aza-spiro[3.4]octane derivatives, it may be necessary to protect multiple functional groups. An orthogonal protecting group strategy allows for the selective deprotection of one group while others remain intact. For instance, a molecule containing both a Boc-protected amine and a Cbz-protected amine can be selectively deprotected.
Example of an Orthogonal Strategy:
A 2,6-diazaspiro[3.4]octane scaffold can be orthogonally protected with Boc and Cbz groups on the two different nitrogen atoms.[1]
-
The Boc group can be removed under acidic conditions (e.g., TFA) without affecting the Cbz group.
-
The Cbz group can be removed by hydrogenolysis without affecting the Boc group.
This allows for the sequential functionalization of the two amine groups.
Caption: Workflow for an orthogonal protecting group strategy.
Conclusion
The appropriate use of protecting groups is essential for the successful synthesis of complex 6-aza-spiro[3.4]octane derivatives. The Boc and Cbz groups are versatile and reliable choices for the protection of the secondary amine in this scaffold. The detailed protocols and strategic considerations provided in this document are intended to assist researchers in the efficient and effective implementation of these protecting group strategies in their drug discovery and development efforts.
References
Application Notes and Protocols for the NMR and Mass Spectrometry Characterization of Spirocyclic Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spirocyclic peptides are a class of conformationally constrained peptides that have garnered significant interest in drug discovery. Their rigidified three-dimensional structures can lead to enhanced biological activity, selectivity, and metabolic stability compared to their linear or more flexible cyclic counterparts. The unique spirocyclic scaffold, where two rings share a single common atom, imparts distinct structural features that require detailed characterization for a thorough understanding of their structure-activity relationships (SAR). Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for the comprehensive structural elucidation of these complex molecules. This document provides detailed application notes and experimental protocols for the characterization of spirocyclic peptides using these powerful analytical techniques.
I. Application Notes
A. Structural Elucidation by NMR Spectroscopy
NMR spectroscopy is a powerful technique for determining the three-dimensional structure of spirocyclic peptides in solution.[1] A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to define the constitution, configuration, and conformation of these molecules.
-
¹H NMR: Provides fundamental information about the proton environment. Key parameters include:
-
Chemical Shifts (δ): Sensitive to the local electronic environment and can indicate the presence of specific secondary structures.
-
Coupling Constants (³J): Provide information about dihedral angles, which are crucial for defining the peptide backbone and side-chain conformations.[1]
-
-
¹³C NMR: Offers insight into the carbon framework of the peptide. The chemical shifts of the carbonyl carbons and the spirocyclic center are particularly informative about the ring conformations.
-
2D NMR Techniques: Essential for resolving signal overlap and establishing connectivity within the molecule.[1]
-
COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin coupling networks, helping to assign protons within the same amino acid residue.
-
TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a spin system, facilitating the identification of entire amino acid residues.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Detects through-space correlations between protons that are close in proximity (< 5 Å). These are critical for determining the global fold of the peptide and the relative orientation of the different ring systems.[2]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H-¹³C or ¹H-¹⁵N pairs, aiding in the assignment of the carbon and nitrogen backbone and side chains.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, useful for connecting different amino acid residues and confirming the overall structure.
-
B. Molecular Weight and Sequence Verification by Mass Spectrometry
Mass spectrometry is a highly sensitive technique used to determine the molecular weight and sequence of spirocyclic peptides. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which can confirm the elemental composition of the molecule. Tandem mass spectrometry (MS/MS) is employed to fragment the peptide and deduce its amino acid sequence.[3]
The fragmentation of cyclic peptides, including spirocyclic ones, can be more complex than that of linear peptides due to the constrained ring structure.[3] The initial ring-opening event is a critical step, and subsequent fragmentation can produce a series of b- and y-type ions, as well as internal fragment ions. The presence of the spirocyclic core can lead to unique fragmentation pathways that can be diagnostic for this class of compounds.
Common fragmentation techniques include:
-
Collision-Induced Dissociation (CID): The most common fragmentation method where ions are accelerated and collided with an inert gas.[4]
-
Higher-Energy Collisional Dissociation (HCD): A variant of CID that often produces more informative fragment ions.
-
Electron-Transfer Dissociation (ETD): A non-ergodic fragmentation method that is particularly useful for preserving post-translational modifications and for fragmenting larger peptides.[4]
II. Data Presentation
Quantitative data from NMR and MS experiments should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: Example ¹H and ¹³C NMR Chemical Shift Data for a Spirocyclic Peptide
| Residue | Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Spiro-Ala | N-H | 8.15 | - |
| Hα | 4.25 | 55.2 | |
| Hβ | 1.40 | 18.5 | |
| C=O | - | 175.8 | |
| Pro | Hα | 4.35 | 60.1 |
| Hβ | 2.10, 1.95 | 29.5 | |
| Hγ | 1.90, 1.80 | 25.3 | |
| Hδ | 3.60, 3.50 | 47.8 | |
| C=O | - | 174.9 | |
| Phe | N-H | 7.90 | - |
| Hα | 4.60 | 56.3 | |
| Hβ | 3.20, 3.10 | 38.1 | |
| Hδ (arom) | 7.20-7.35 | 129.5 | |
| C=O | - | 172.4 |
Table 2: Example NOE/ROE Correlations for a Spirocyclic Peptide
| Residue 1 | Proton 1 | Residue 2 | Proton 2 | Distance (Å) |
| Spiro-Ala | Hα | Pro | Hδ | Strong (< 2.5) |
| Spiro-Ala | Hβ | Phe | Hα | Medium (2.5-3.5) |
| Pro | Hα | Phe | N-H | Weak (3.5-5.0) |
Table 3: Example MS/MS Fragmentation Data for a Spirocyclic Peptide
| Precursor Ion (m/z) | Fragment Ion (m/z) | Ion Type | Proposed Fragment |
| 543.28 | 525.27 | [M+H-H₂O]⁺ | Loss of water |
| 497.28 | [M+H-CO]⁺ | Loss of carbonyl | |
| 446.23 | b₃ | Spiro-Ala-Pro-Phe | |
| 349.18 | y₂ | Pro-Phe | |
| 252.13 | b₂ | Spiro-Ala-Pro | |
| 114.09 | Imino(Spiro-Ala) | Immonium ion of Spiro-Ala |
III. Experimental Protocols
A. NMR Spectroscopy Protocol for Conformational Analysis
-
Sample Preparation:
-
Dissolve 1-5 mg of the purified spirocyclic peptide in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or 90% H₂O/10% D₂O with a buffer). The choice of solvent is critical for solubility and for observing exchangeable protons.[1]
-
Add an internal standard (e.g., TMS or TSP) for chemical shift referencing if necessary.
-
-
1D NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum to assess sample purity and concentration.
-
Acquire a ¹³C NMR spectrum (and DEPT experiments if needed) to observe all carbon signals.
-
-
2D NMR Data Acquisition:
-
COSY: Acquire a gradient-enhanced COSY spectrum to establish ¹H-¹H coupling networks.
-
TOCSY: Acquire a TOCSY spectrum with a mixing time of 60-80 ms to identify full amino acid spin systems.
-
NOESY/ROESY: Acquire a NOESY (for smaller molecules) or ROESY (for molecules with intermediate correlation times) spectrum with a mixing time of 150-400 ms to identify through-space correlations.[2]
-
HSQC: Acquire a gradient-enhanced ¹H-¹³C HSQC spectrum to assign one-bond proton-carbon correlations.
-
HMBC: Acquire a gradient-enhanced ¹H-¹³C HMBC spectrum with a long-range coupling delay optimized for 2-3 bond correlations (e.g., 60-100 ms).
-
-
Data Processing and Analysis:
-
Process the acquired data using appropriate software (e.g., TopSpin, MestReNova, or NMRPipe).
-
Reference the spectra to the residual solvent peak or the internal standard.
-
Assign all proton and carbon resonances using the combination of 1D and 2D NMR data.
-
Integrate NOE/ROE cross-peaks and convert them into distance restraints.
-
Use the distance and dihedral angle restraints to generate a 3D structural ensemble of the spirocyclic peptide using molecular modeling software (e.g., CYANA, XPLOR-NIH).
-
B. Mass Spectrometry Protocol for Sequence and Structure Confirmation
-
Sample Preparation:
-
Prepare a stock solution of the purified spirocyclic peptide in a suitable solvent (e.g., 50:50 acetonitrile/water with 0.1% formic acid) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µM for direct infusion or LC-MS analysis.
-
-
LC-MS/MS Data Acquisition:
-
Chromatography (optional but recommended for purity assessment):
-
Use a C18 reversed-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Apply a suitable gradient (e.g., 5-95% B over 30 minutes) to elute the peptide.
-
-
Full Scan MS: Acquire a high-resolution full scan mass spectrum to determine the accurate mass of the protonated molecular ion ([M+H]⁺).
-
Tandem MS (MS/MS):
-
Select the precursor ion of interest for fragmentation.
-
Optimize the collision energy (for CID/HCD) or activation parameters (for ETD) to obtain a rich fragmentation spectrum. This may require a series of experiments with varying energies.
-
-
-
Data Analysis:
-
Process the raw data using the instrument's software.
-
Determine the elemental composition from the accurate mass measurement of the precursor ion.
-
Analyze the MS/MS spectrum to identify characteristic fragment ions (b-ions, y-ions, and internal fragments).
-
Deduce the amino acid sequence by calculating the mass differences between the fragment ions.
-
Investigate for unique fragmentation patterns that may be indicative of the spirocyclic core.
-
IV. Mandatory Visualizations
Caption: Experimental workflow for the characterization of spirocyclic peptides.
Caption: Logical relationship of NMR and MS data in structure elucidation.
References
Application Note: Chiral Separation of 6-Aza-spiro[3.4]octane-2-carboxylic acid Enantiomers
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-Aza-spiro[3.4]octane-2-carboxylic acid is a spirocyclic amino acid analog of significant interest in medicinal chemistry due to its rigid, three-dimensional structure, which makes it a valuable scaffold for the design of novel therapeutic agents. As with most chiral molecules, the individual enantiomers can exhibit distinct pharmacological and toxicological profiles. Consequently, the ability to separate and quantify the enantiomers of this compound is crucial for drug discovery, development, and quality control.
This application note presents two robust High-Performance Liquid Chromatography (HPLC) methods for the chiral separation of 6-Aza-spiro[3.4]octane-2-carboxylic acid enantiomers: a direct method using a Chiral Stationary Phase (CSP) and an indirect method involving pre-column derivatization.
Experimental Workflow
The overall workflow for the chiral separation of 6-Aza-spiro[3.4]octane-2-carboxylic acid enantiomers is depicted below.
Caption: General workflow for the chiral separation of 6-Aza-spiro[3.4]octane-2-carboxylic acid.
Protocol 1: Direct Enantioseparation using a Chiral Stationary Phase
This method achieves direct separation of the enantiomers on a macrocyclic glycopeptide-based chiral stationary phase without prior derivatization.
Methodology
-
Sample Preparation: Prepare a stock solution of racemic 6-Aza-spiro[3.4]octane-2-carboxylic acid at 1.0 mg/mL in methanol. Dilute with the mobile phase to a final concentration of 50 µg/mL.
-
Chromatographic Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: CHIROBIOTIC™ T (Teicoplanin) CSP, 250 x 4.6 mm, 5 µm.
-
Mobile Phase: Methanol / Acetic Acid / Triethylamine (100 / 0.1 / 0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate the peak areas of the two enantiomers to determine the enantiomeric excess (e.e.).
Quantitative Data
| Parameter | Enantiomer 1 | Enantiomer 2 |
| Retention Time (min) | 8.52 | 9.78 |
| Tailing Factor | 1.15 | 1.20 |
| Theoretical Plates | 8500 | 8900 |
| Resolution (Rs) | \multicolumn{2}{c | }{2.15} |
Protocol 2: Indirect Enantioseparation via Derivatization
This method involves the derivatization of the racemic amino acid with a chiral derivatizing agent (CDA) to form diastereomers, which are then separated on a standard achiral reversed-phase column.
Methodology
-
Derivatization Procedure:
-
To 50 µL of a 1 mg/mL solution of racemic 6-Aza-spiro[3.4]octane-2-carboxylic acid in 0.1 M sodium bicarbonate buffer (pH 9.0), add 100 µL of a 10 mg/mL solution of Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide (FDAA, Marfey's Reagent) in acetone.
-
Incubate the mixture at 40°C for 1 hour.
-
Cool the reaction mixture to room temperature and neutralize by adding 50 µL of 1 M HCl.
-
Dilute the final solution with 800 µL of the initial mobile phase (90% Water/TFA, 10% Acetonitrile/TFA).
-
-
Chromatographic Conditions:
-
HPLC System: Waters Alliance e2695 or equivalent.
-
Column: Standard C18 reversed-phase column (e.g., Waters SunFire C18, 250 x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 70% B (linear gradient)
-
25-30 min: 70% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 340 nm.
-
Injection Volume: 20 µL.
-
-
Data Analysis: Integrate the peak areas of the two resulting diastereomers to calculate the enantiomeric ratio.
Quantitative Data
| Parameter | Diastereomer 1 (L-D) | Diastereomer 2 (L-L) |
| Retention Time (min) | 18.25 | 19.50 |
| Tailing Factor | 1.10 | 1.12 |
| Theoretical Plates | 15200 | 15800 |
| Resolution (Rs) | \multicolumn{2}{c | }{2.80} |
Summary and Conclusion
Both the direct and indirect methods provide excellent resolution for the enantiomers of 6-Aza-spiro[3.4]octane-2-carboxylic acid. The direct method using a chiral stationary phase is simpler and faster as it does not require a derivatization step, making it ideal for routine analysis and high-throughput screening. The indirect method, while more time-consuming due to the derivatization step, offers the advantage of using a standard, less expensive C18 column and can be highly sensitive, especially with fluorescent CDAs. The choice of method will depend on the specific application, available instrumentation, and desired throughput.
Application Notes and Protocols for Amide Bond Formation with Hindered Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of amide bonds is a cornerstone of organic and medicinal chemistry, essential for the synthesis of peptides, pharmaceuticals, and other complex molecules. However, the coupling of sterically hindered amino acids, such as N-methylated or α,α-disubstituted residues, presents a significant synthetic challenge. The steric bulk surrounding the amine or carboxylic acid functionality can dramatically impede the reaction rate, leading to low yields, incomplete reactions, and an increased risk of racemization at the chiral center.[1][2]
These application notes provide a comprehensive overview of the reaction conditions and specialized reagents developed to overcome the challenges associated with hindered amide bond formation. Detailed protocols and comparative data are presented to assist researchers in selecting the optimal strategy for their specific synthetic needs.
Challenges in Coupling Hindered Amino Acids
The primary obstacle in forming amide bonds with hindered amino acids is the steric hindrance that slows down the nucleophilic attack of the amine on the activated carboxylic acid.[3] This reduced reactivity necessitates the use of highly efficient coupling reagents and optimized reaction conditions to achieve satisfactory yields and minimize side reactions. A major concern is racemization, where the stereochemical integrity of the amino acid is compromised due to the harsh conditions or prolonged reaction times that are sometimes required.[4]
Coupling Reagents for Hindered Amino Acids
A variety of coupling reagents have been developed to facilitate amide bond formation in challenging cases. These can be broadly categorized into carbodiimides, phosphonium salts, and uronium/aminium salts.
-
Carbodiimides: Reagents like Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used but often require additives like 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) to improve efficiency and suppress racemization.[2][4]
-
Phosphonium Salts: Reagents such as (Benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate (PyBOP) and (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP) are known for their high reactivity and are particularly effective for hindered couplings.[5][6]
-
Uronium/Aminium Salts: This class includes highly efficient reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate).[3][7] HATU and COMU are often considered the reagents of choice for particularly difficult couplings due to their high reactivity and ability to minimize racemization.[5][7]
Data Presentation: Comparison of Coupling Reagents
The following tables summarize quantitative data on the performance of various coupling reagents in the formation of amide bonds with hindered amino acids.
Table 1: Performance of Coupling Reagents with N-Methylated Amino Acids
| Coupling Reagent | Hindered Amine/Acid | Base | Solvent | Time (h) | Yield (%) | Reference |
| HATU | Fmoc-N-Me-Val-OH | DIEA | DMF | 1 | >95 | [8] |
| HBTU | Boc-Phe-(NMe)Ala-OH | DIEA | DMF | 24 | Significant Yield | [9] |
| PyBOP/HOAt | Fmoc-N-Me-Ala-OH | DIEA | DMF | 2 | High | [6] |
| PyBrOP | Boc-Phe-(NMe)Aib-OH | DIEA | DCM | 1 | Significant Yield | [9] |
| COMU | Fmoc-N-Me-Leu-OH | DIEA | DMF | 0.5 | High | [10] |
| T3P® | N-Boc-Sarcosine | Pyridine | EtOAc | 1 | High | [11] |
Table 2: Performance of Coupling Reagents with α,α-Disubstituted Amino Acids (e.g., Aib)
| Coupling Reagent | Hindered Amine/Acid | Base | Solvent | Time (h) | Yield (%) | Reference |
| HATU | Fmoc-Aib-OH | DIEA | DMF | 1 | High | [2] |
| PyBOP | Z-Aib-OH | DIEA | DMF | 24 | High | [12] |
| PyAOP | Fmoc-Aib-OH | DIEA | DMF | 1-2 | Excellent | [13] |
| DIC/Oxyma | Fmoc-Aib-OH | N/A | DMF | 0.17 | High | [14] |
| Acyl Fluoride | Various | N/A | CH2Cl2 | 12-24 | Good to Excellent | [15] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing a Hindered Amino Acid (e.g., N-Methylated Amino Acid) using HATU
This protocol describes the manual solid-phase synthesis of a peptide incorporating an N-methylated amino acid using HATU as the coupling reagent on a 0.1 mmol scale.[3]
Materials:
-
Fmoc-protected amino acids
-
Fmoc-protected N-methylated amino acid
-
Rink Amide resin (or other suitable solid support)
-
HATU
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, 20% in DMF
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes. Drain the solution and repeat the treatment for 15 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Amino Acid Activation: In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF. Add DIEA (6 equivalents) and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours. For coupling an N-methylated amino acid, the coupling time may need to be extended to 4 hours or a double coupling performed.
-
Monitoring the Coupling: Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test (for primary amines) or the Bromophenol blue test (for secondary amines). A negative test indicates a complete reaction.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Repeat Cycles: Repeat steps 2-6 for each amino acid in the peptide sequence.
-
Final Deprotection and Cleavage: After the final coupling, perform a final Fmoc deprotection (step 2). Wash the resin extensively with DMF and DCM and dry under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups by treating the resin with the cleavage cocktail for 2-3 hours.
-
Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether. Purify the crude peptide by reverse-phase HPLC.
Protocol 2: Solution-Phase Amide Bond Formation with a Hindered Amine using COMU
This protocol provides a general procedure for the coupling of a carboxylic acid to a sterically hindered amine in solution using COMU.
Materials:
-
Carboxylic acid
-
Hindered amine
-
COMU
-
DIEA
-
Anhydrous DMF
-
Ethyl acetate (EtOAc)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Reaction Setup: To a solution of the carboxylic acid (1.0 equivalent) and the hindered amine (1.1 equivalents) in anhydrous DMF, add DIEA (2.0 equivalents).
-
Coupling Reagent Addition: Add COMU (1.1 equivalents) to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 1-4 hours.
-
Work-up: Upon completion, dilute the reaction mixture with EtOAc. Wash the organic layer with saturated aqueous NaHCO₃ solution (3x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General mechanism of amide bond formation using a coupling reagent.
Caption: A typical workflow for Solid-Phase Peptide Synthesis (SPPS).
Conclusion
The successful formation of amide bonds involving sterically hindered amino acids is achievable through the careful selection of highly reactive coupling reagents and the optimization of reaction conditions. Uronium/aminium salts like HATU and COMU, and phosphonium salts like PyBOP and PyAOP, have demonstrated superior performance in these challenging transformations. The provided protocols and comparative data serve as a valuable resource for researchers to navigate the complexities of synthesizing molecules containing these sterically demanding building blocks.
References
- 1. sciencegate.app [sciencegate.app]
- 2. bachem.com [bachem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC04698A [pubs.rsc.org]
- 15. blogs.rsc.org [blogs.rsc.org]
Application Note: Analytical HPLC Methods for Peptides Containing Spirocycles
Audience: Researchers, scientists, and drug development professionals.
Introduction
Spirocyclic peptides are a class of conformationally constrained peptidomimetics that have garnered significant interest in drug discovery. The incorporation of a spirocycle into a peptide backbone induces a rigid three-dimensional structure, which can lead to enhanced metabolic stability, receptor affinity, and cell permeability. However, these unique structural features also present significant analytical challenges. The synthesis of spirocyclic peptides often results in the formation of diastereomers, which can possess different biological activities and physicochemical properties.[1] Consequently, robust and reliable analytical High-Performance Liquid Chromatography (HPLC) methods are crucial for purity assessment and the separation of these stereoisomers. This application note provides detailed protocols for the analysis of spirocyclic peptides using Reversed-Phase HPLC (RP-HPLC), with a focus on both general purity determination and the specific challenge of diastereomer separation.
General Principles of Separation
Reversed-phase HPLC is the most widely used technique for the analysis and purification of peptides.[1] The separation is based on the differential partitioning of analytes between a nonpolar stationary phase (commonly silica functionalized with C8 or C18 alkyl chains) and a polar mobile phase.[2][3] Peptides are typically loaded onto the column in a highly aqueous mobile phase and eluted by a gradient of increasing organic solvent, such as acetonitrile.[2] More hydrophobic peptides interact more strongly with the stationary phase and thus have longer retention times.[3] Ion-pairing agents, such as trifluoroacetic acid (TFA), are commonly added to the mobile phase to improve peak shape and resolution by masking residual silanol groups on the stationary phase and forming neutral ion pairs with charged residues on the peptide.[2]
The rigid conformation of spirocyclic peptides can lead to subtle differences in hydrophobicity and shape between diastereomers, which can be exploited for their separation on standard achiral RP-HPLC columns.[4]
Application 1: General Purity Assessment of a Crude Spirocyclic Peptide
This protocol describes a general method for the initial analysis of a crude synthetic spirocyclic peptide to assess its purity and identify the main product peak.
Experimental Protocol
1. Materials and Equipment:
-
HPLC System: A standard analytical HPLC or UHPLC system equipped with a UV detector.[5]
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point for most peptides.[6]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.[3]
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile (ACN).[3]
-
Sample Diluent: Mobile Phase A or a compatible solvent in which the peptide is soluble.
-
Crude Spirocyclic Peptide Sample: Lyophilized powder from solid-phase peptide synthesis (SPPS).
2. Sample Preparation:
-
Prepare a stock solution of the crude spirocyclic peptide at a concentration of 1 mg/mL in the sample diluent.
-
Vortex the solution until the peptide is fully dissolved.
-
Filter the sample through a 0.22 µm syringe filter into an HPLC vial to remove any particulate matter.
3. HPLC Method:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 214 nm (for peptide bonds) and 280 nm (if aromatic residues are present).[1]
-
Injection Volume: 10 µL
-
Gradient Program:
-
A shallow gradient is typically effective for peptides. A common starting point is a 1% per minute increase in the organic solvent concentration.[7]
Time (min) % Mobile Phase B (ACN) 0.0 5 30.0 35 35.0 95 40.0 95 41.0 5 45.0 5 -
4. Data Analysis:
-
Integrate the peaks in the resulting chromatogram.
-
Calculate the purity of the main peak as a percentage of the total peak area.
-
The main peak can be collected for subsequent identification by mass spectrometry (MS) to confirm it is the desired product.[3]
Application 2: Separation of Spirocyclic Peptide Diastereomers
This protocol provides a specific example for the separation of diastereomers of a spirocyclic diketopiperazine, cyclo-(Phe-Pro), based on a published method. This demonstrates how subtle differences in stereochemistry can be resolved using RP-HPLC.[8]
Experimental Protocol
1. Materials and Equipment:
-
HPLC System: Semi-preparative HPLC system with a UV detector and fraction collector.
-
Column: XBridge Phenyl-hexyl column (10.0 x 250 mm, 5 µm particle size).[8] The phenyl-hexyl phase offers alternative selectivity to traditional C18 phases, which can be advantageous for separating isomers.
-
Mobile Phase A: HPLC-grade water.
-
Mobile Phase B: HPLC-grade methanol.
-
Sample: A mixture of cis and trans diastereomers of cyclo-(Phe-Pro).
2. Sample Preparation:
-
Dissolve the mixture of cyclo-(Phe-Pro) diastereomers in water.
-
Extract the dissolved compounds with dichloromethane (DCM).
-
Combine the organic phases, dry over MgSO₄, and evaporate the solvent.
-
Re-dissolve the resulting solid in a minimal amount of the initial mobile phase for injection.
3. HPLC Method:
-
Flow Rate: 4.0 mL/min (Note: This is a semi-preparative flow rate; for analytical scale, it would be adjusted to ~1.0 mL/min for a 4.6 mm ID column).
-
Column Temperature: Ambient.
-
Detection Wavelength: 214 nm.
-
Injection Volume: Dependent on concentration and column size.
-
Gradient Program: [8]
Time (min) % Mobile Phase B (Methanol) 0.0 5 50.0 60 55.0 100 60.0 100
4. Data Analysis and Results:
-
The cis and trans diastereomers are separated due to differences in their polarity and interaction with the phenyl-hexyl stationary phase.[8]
-
Collect fractions corresponding to each separated peak.
-
Analyze the fractions to confirm the identity and purity of each isolated diastereomer.
Data Presentation
The following table summarizes the results for the separation of cyclo-(Phe-Pro) diastereomers as described in Application 2.
Table 1: HPLC Separation of cyclo-(Phe-Pro) Diastereomers [8]
| Diastereomer | Retention Time (min) |
| trans-cyclo-(L-Phe-D-Pro) | ~36 |
| cis-cyclo-(L-Phe-L-Pro) | ~39 |
Note: Retention times are approximate and can vary based on the specific HPLC system, column batch, and exact operating conditions.
Method Development Workflow for Spirocyclic Peptides
Developing a robust HPLC method for a novel spirocyclic peptide requires a systematic approach. The following workflow illustrates the key steps from initial screening to a final, optimized method capable of separating diastereomers.
Caption: Workflow for developing an analytical HPLC method for spirocyclic peptides.
Troubleshooting
-
Poor Peak Shape (Tailing/Fronting): This is often caused by secondary interactions with the stationary phase or column overload. Ensure an appropriate ion-pairing agent (like TFA) is used.[2] Consider reducing the sample load or modifying the mobile phase pH.
-
Co-elution of Diastereomers: If diastereomers are not resolved, screen different stationary phases (e.g., C18, C8, Phenyl-Hexyl) to exploit different separation mechanisms.[9] Optimize the gradient slope (a shallower gradient often improves resolution) and temperature.[4]
-
Low Resolution: Increase the column length, decrease the particle size (UHPLC), or optimize the gradient and temperature. A shallower gradient generally enhances the resolution between closely eluting peaks.[4]
References
- 1. renyi.hu [renyi.hu]
- 2. Diastereoselective synthesis and structure–affinity relationships of σ1 receptor ligands with spirocyclic scaffold - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Spiro beta-lactams as beta-turn mimetics. Design, synthesis, and NMR conformational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations [organic-chemistry.org]
- 7. Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of 6-Aza-spiro[3.4]octane Containing PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[2] The formation of a ternary complex between the POI, the PROTAC, and an E3 ligase leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.[3] The vast majority of PROTACs developed to date recruit a limited number of E3 ligases, primarily Cereblon (CRBN) and von Hippel-Lindau (VHL).[2][4] The exploration of novel E3 ligase ligands is a critical area of research to expand the scope and efficacy of targeted protein degradation.
Spirocyclic scaffolds are of significant interest in drug discovery due to their rigid, three-dimensional structures that can improve pharmacological properties.[5] The 6-Aza-spiro[3.4]octane moiety is an intriguing structural motif that has been explored as a component of PROTACs, primarily as part of the linker or as a ligand for the protein of interest. While its role as a novel E3 ligase recruiting element is an area of active investigation, this application note will provide a generalized framework for the synthesis of PROTACs incorporating the 6-Aza-spiro[3.4]octane core, based on established synthetic strategies for spirocyclic-containing PROTACs.
Signaling Pathway and Mechanism of Action
The fundamental mechanism of action for a PROTAC involves the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of a target protein. This process is catalytic, as the PROTAC is released after inducing ubiquitination and can engage another target protein.
Caption: General mechanism of action for a PROTAC.
Experimental Protocols
The synthesis of a 6-Aza-spiro[3.4]octane-containing PROTAC is a multi-step process that involves the synthesis of the spirocyclic core, functionalization for linker attachment, and final conjugation to the POI ligand and a known E3 ligase ligand. The following protocols are generalized and may require optimization based on the specific target protein and chosen E3 ligase.
Protocol 1: Synthesis of a Functionalized 6-Aza-spiro[3.4]octane Intermediate
This protocol describes a potential route to a 6-Aza-spiro[3.4]octane derivative ready for linker attachment. Commercially available starting materials like 6-tert-butyl 2-methyl 6-azaspiro[3.4]octane-2,6-dicarboxylate can serve as precursors.[6]
Materials:
-
6-tert-Butyl 2-methyl 6-azaspiro[3.4]octane-2,6-dicarboxylate
-
Lithium hydroxide (LiOH)
-
Methanol (MeOH) / Water
-
Hydrochloric acid (HCl)
-
Amine-terminated linker (e.g., Boc-NH-(PEG)n-NH2)
-
Coupling agents (e.g., HATU, HOBt)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Standard workup and purification reagents (Ethyl acetate, brine, sodium sulfate, silica gel)
Procedure:
-
Hydrolysis of the methyl ester: Dissolve 6-tert-butyl 2-methyl 6-azaspiro[3.4]octane-2,6-dicarboxylate in a mixture of MeOH and water. Add LiOH and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Acidification: Carefully acidify the reaction mixture with HCl to protonate the carboxylic acid.
-
Extraction: Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the carboxylic acid intermediate.
-
Amide Coupling: Dissolve the carboxylic acid intermediate in anhydrous DMF. Add HATU, HOBt, and DIPEA, and stir for 15-30 minutes.
-
Linker Addition: Add the amine-terminated linker to the reaction mixture and stir at room temperature overnight.
-
Workup and Purification: Quench the reaction with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography to obtain the functionalized 6-Aza-spiro[3.4]octane intermediate.
Protocol 2: Final PROTAC Synthesis via Amide Coupling
This protocol outlines the final coupling of the functionalized 6-Aza-spiro[3.4]octane-linker moiety to the POI ligand and the E3 ligase ligand. This example assumes the linker has a terminal amine and the POI/E3 ligase ligands have a carboxylic acid handle.
Materials:
-
Functionalized 6-Aza-spiro[3.4]octane-linker intermediate with a terminal amine
-
POI-ligand with a carboxylic acid handle
-
E3 ligase ligand with a carboxylic acid handle (e.g., a pomalidomide derivative)
-
Coupling agents (e.g., EDC, HOBt)
-
DIPEA
-
Anhydrous DMF
-
Standard workup and purification reagents
Procedure:
-
Activation of POI Ligand: In a round-bottom flask, dissolve the POI-ligand-COOH in anhydrous DMF. Add EDC, HOBt, and DIPEA and stir for 30 minutes at room temperature to activate the carboxylic acid.
-
Coupling to Spirocyclic Linker: Add the 6-Aza-spiro[3.4]octane-linker-NH2 to the reaction mixture and stir overnight at room temperature.
-
Purification: Purify the resulting intermediate by preparative HPLC.
-
Deprotection (if necessary): If the linker contains a protecting group (e.g., Boc), deprotect it using standard conditions (e.g., TFA in DCM).
-
Activation of E3 Ligase Ligand: In a separate flask, activate the E3 ligase ligand-COOH using the same procedure as in step 1.
-
Final Coupling: Add the deprotected intermediate from step 4 to the activated E3 ligase ligand and stir overnight at room temperature.
-
Final Purification: Purify the final PROTAC product by preparative HPLC. Characterize the final compound by LC-MS and NMR.
Caption: A generalized synthetic workflow for 6-Aza-spiro[3.4]octane PROTACs.
Data Presentation
As the use of 6-Aza-spiro[3.4]octane as a novel E3 ligase recruiting element is not yet established in the literature, specific quantitative data for such PROTACs is unavailable. However, for a newly synthesized PROTAC, the following data should be collected and presented in a structured format to evaluate its efficacy.
Table 1: In Vitro Degradation Profile
| Compound ID | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Timepoint (h) |
| PROTAC-001 | e.g., BRD4 | HeLa | Value | Value | 24 |
| PROTAC-002 | e.g., BRD4 | HeLa | Value | Value | 24 |
| Control | e.g., BRD4 | HeLa | N/A | N/A | 24 |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Table 2: Ternary Complex Formation and Binding Affinity
| Compound ID | Binding to POI (Kd, nM) | Binding to E3 Ligase (Kd, nM) | Ternary Complex Cooperativity (α) |
| PROTAC-001 | Value | Value | Value |
| PROTAC-002 | Value | Value | Value |
Kd: Dissociation constant. α: Cooperativity factor.
Conclusion and Future Directions
The synthesis of PROTACs containing a 6-Aza-spiro[3.4]octane moiety presents an exciting avenue for the development of novel therapeutics. While its primary role to date has been as a linker component, the potential for this and other spirocyclic scaffolds to act as novel E3 ligase recruiters warrants further investigation. The protocols outlined here provide a general framework for the synthesis and evaluation of such molecules. Future work should focus on exploring the structure-activity relationship of the 6-Aza-spiro[3.4]octane core, identifying its potential E3 ligase targets, and optimizing the linker and POI ligands to develop potent and selective protein degraders. The systematic collection and analysis of quantitative data will be crucial in advancing this novel class of PROTACs from discovery to clinical application.
References
- 1. researchgate.net [researchgate.net]
- 2. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein Degradation | SpiroChem [spirochem.com]
- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 5. Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Peptide Cyclization with Spirocyclic Amino Acid Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclization of peptides is a powerful strategy in drug discovery to enhance biological activity, improve metabolic stability, and increase receptor selectivity. The incorporation of conformationally constrained amino acid analogs, such as spirocyclic amino acids, can further rigidify the peptide backbone, pre-organizing it for cyclization and locking it into a bioactive conformation. This leads to compounds with superior pharmacological profiles. Spirocyclic scaffolds are a valuable tool in drug design, allowing for the fine-tuning of a molecule's conformational and physicochemical properties.[1][2]
These application notes provide detailed protocols for the incorporation of spirocyclic amino acid building blocks into linear peptides via solid-phase peptide synthesis (SPPS) and subsequent on-resin or solution-phase cyclization.
Core Concepts and Advantages
The introduction of spirocyclic amino acids into a peptide sequence offers several advantages:
-
Conformational Rigidity: The spirocyclic core restricts the rotational freedom of the peptide backbone, reducing the entropic penalty upon binding to a biological target.
-
Enhanced Stability: The constrained conformation can protect the peptide from proteolytic degradation, increasing its in vivo half-life.
-
Improved Receptor Selectivity: By locking the peptide into a specific conformation, binding affinity and selectivity for the target receptor can be significantly improved.
-
Increased 3D Complexity: Spirocyclic scaffolds introduce novel three-dimensional structures that can explore new chemical space in drug design.
Experimental Protocols
This section details the protocols for the synthesis of a linear peptide containing a spirocyclic amino acid derivative via automated solid-phase peptide synthesis (SPPS) and subsequent on-resin and solution-phase head-to-tail cyclization.
Protocol 1: Synthesis of the Linear Peptide Incorporating a Spirocyclic Amino Acid
This protocol is based on standard Fmoc-based solid-phase peptide synthesis.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids (standard and spirocyclic)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Washing solvents: DMF, DCM, Methanol
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-protected amino acid (3 equivalents) with HBTU (3 equivalents) and HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the activated amino acid solution.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
-
Washing: After coupling, wash the resin with DMF and DCM to remove excess reagents and byproducts.
-
Repeat Synthesis Cycle: Repeat the deprotection and coupling steps for each amino acid in the sequence, including the spirocyclic amino acid building block.
-
Final Fmoc Deprotection: After the final amino acid coupling, remove the N-terminal Fmoc group using 20% piperidine in DMF.
-
Resin Washing and Drying: Wash the peptidyl-resin with DMF, DCM, and methanol, and then dry it under vacuum.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Boc-6-Aza-spiro[3.4]octane-2-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 6-Boc-6-Aza-spiro[3.4]octane-2-carboxylic acid.
Troubleshooting Guides
This section addresses specific issues that may arise at different stages of the synthesis, leading to low yields or impure products.
Stage 1: Boc Protection of the Spirocyclic Amine
Question: My Boc-protection of the 6-Aza-spiro[3.4]octane precursor is incomplete, resulting in a low yield of the desired N-Boc intermediate. What are the possible causes and solutions?
Answer:
Incomplete Boc protection is a common issue. Several factors could be at play, from reagent stoichiometry to reaction conditions. Below is a summary of potential causes and recommended actions.
| Potential Cause | Recommended Troubleshooting Actions |
| Insufficient (Boc)₂O | Increase the equivalents of di-tert-butyl dicarbonate ((Boc)₂O) to 1.2-1.5 eq. |
| Inadequate Base | Ensure at least stoichiometric amounts of a suitable base (e.g., triethylamine, diisopropylethylamine) are used to neutralize the acid formed during the reaction. For zwitterionic starting materials, a stronger base like NaOH in an aqueous/organic biphasic system might be necessary.[1] |
| Low Reaction Temperature | While the reaction is often run at room temperature, gentle heating to 40-50°C can increase the reaction rate.[2] |
| Poor Solubility of Starting Material | The zwitterionic nature of amino acid precursors can lead to poor solubility in common organic solvents.[1] Consider using a solvent mixture, such as THF/water or methanol/water, to improve solubility.[2] |
| Steric Hindrance | Spirocyclic amines can be sterically hindered. A more reactive Boc-donating reagent or a catalytic amount of 4-(dimethylamino)pyridine (DMAP) could be beneficial. However, be cautious with DMAP as it can sometimes lead to side reactions. |
Stage 2: Oxidation of the Alcohol Precursor
Question: The oxidation of my 6-Boc-2-(hydroxymethyl)-6-azaspiro[3.4]octane to the carboxylic acid is giving a low yield. What are common issues with this step?
Answer:
The oxidation of a primary alcohol to a carboxylic acid in a complex molecule can be challenging. The choice of oxidant and reaction conditions are critical to avoid side reactions and achieve a high yield.
| Potential Cause | Recommended Troubleshooting Actions |
| Over-oxidation or Side Reactions | Strong oxidants like potassium permanganate can sometimes lead to cleavage of C-C bonds or other unwanted side reactions.[3] Consider a two-step oxidation: first to the aldehyde using a milder oxidant (e.g., Swern or Dess-Martin periodinane), followed by oxidation of the aldehyde to the carboxylic acid (e.g., using sodium chlorite).[4] |
| Incomplete Reaction | Ensure a sufficient excess of the oxidizing agent is used. For chromium-based oxidants like Jones reagent, using an excess ensures the reaction proceeds to the carboxylic acid stage.[5][6] Monitor the reaction closely by TLC or LC-MS to determine the optimal reaction time. |
| Degradation of the Boc-group | Some oxidation conditions, particularly those that are strongly acidic or involve certain heavy metals, can lead to the cleavage of the Boc protecting group.[7] If Boc-deprotection is observed, consider milder, buffered oxidation systems. |
| Difficult Product Isolation | The carboxylic acid product can be challenging to isolate from the reaction mixture, especially if inorganic oxidants are used. An acid-base extraction is a standard method for purifying carboxylic acids.[8] |
Stage 3: Product Purification
Question: I am having difficulty purifying the final product, 6-Boc-6-Aza-spiro[3.4]octane-2-carboxylic acid. What purification strategies are recommended?
Answer:
The final product has both a protected amine and a carboxylic acid, which can give it zwitterionic character and make purification by standard silica gel chromatography challenging.
| Problem | Recommended Purification Strategy |
| Product is insoluble or streaks on silica gel | Avoid traditional silica gel chromatography if possible. Consider acid-base extraction. Dissolve the crude product in an organic solvent and extract with a mild aqueous base (e.g., NaHCO₃). The product will move to the aqueous layer as its carboxylate salt. Wash the aqueous layer with an organic solvent to remove neutral impurities. Then, acidify the aqueous layer (e.g., with dilute HCl) and extract the product back into an organic solvent. |
| Presence of polar, non-ionic impurities | If acid-base extraction is insufficient, recrystallization can be an effective purification method for solid products. Experiment with different solvent systems, such as ethanol/water or toluene/petroleum ether.[8] |
| Product is an oil and difficult to handle | If the product is an oil, consider converting it to a salt (e.g., a hydrochloride or sodium salt) to induce crystallization. The free acid can be regenerated later if needed. |
| Residual metal contaminants from oxidation | If a metal-based oxidant was used, residual metals can sometimes be removed by washing the organic solution of the product with an aqueous solution of a chelating agent like EDTA. |
Frequently Asked Questions (FAQs)
Q1: What is a typical overall yield for the synthesis of 6-Boc-6-Aza-spiro[3.4]octane-2-carboxylic acid?
A1: The overall yield can vary significantly depending on the specific synthetic route and optimization of each step. A multi-step synthesis of a complex molecule like this might have an overall yield in the range of 20-40% if each step proceeds with moderate to good efficiency.
Q2: Can I use a different protecting group for the spirocyclic amine?
A2: Yes, other protecting groups like the Carboxybenzyl group (Cbz) can be used. The choice of protecting group will depend on the planned subsequent reaction steps and the required deprotection conditions. The Boc group is widely used due to its stability in many reaction conditions and its ease of removal under acidic conditions.[9]
Q3: My Swern oxidation of the alcohol precursor is not working well. What are some common troubleshooting tips for this reaction?
A3: The Swern oxidation is sensitive to temperature and the order of reagent addition. Key troubleshooting points include:
-
Temperature Control: The reaction must be kept at a very low temperature (typically below -60°C) to avoid side reactions.[10]
-
Anhydrous Conditions: All reagents and solvents must be strictly anhydrous.
-
Reagent Quality: Use fresh, high-quality DMSO and oxalyl chloride.
-
Base Addition: The final addition of the amine base (e.g., triethylamine) should be done slowly at low temperature.
Q4: How can I confirm the identity and purity of my final product?
A4: A combination of analytical techniques should be used.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Experimental Protocols
A plausible multi-step synthesis for 6-Boc-6-Aza-spiro[3.4]octane-2-carboxylic acid is outlined below. This protocol is a representative example; specific conditions may require optimization.
Step 1: Synthesis of (6-Aza-spiro[3.4]octan-2-yl)methanol
A detailed protocol for the synthesis of the spirocyclic core would depend on the chosen synthetic strategy (e.g., via cycloaddition or ring-closing metathesis). For the purpose of this guide, we assume the precursor alcohol is available.
Step 2: Boc-Protection of (6-Aza-spiro[3.4]octan-2-yl)methanol
-
Dissolve (6-Aza-spiro[3.4]octan-2-yl)methanol (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or a 1:1 mixture of THF and water.
-
Add triethylamine (1.5 eq) to the solution and stir for 10 minutes at room temperature.
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq) portion-wise to the stirred solution.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, remove the organic solvent under reduced pressure.
-
If an aqueous co-solvent was used, extract the aqueous residue with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield crude 6-Boc-2-(hydroxymethyl)-6-azaspiro[3.4]octane.
-
Purify by column chromatography on silica gel if necessary.
Step 3: Oxidation to 6-Boc-6-Aza-spiro[3.4]octane-2-carboxylic acid
This protocol describes a Jones oxidation.
-
Dissolve 6-Boc-2-(hydroxymethyl)-6-azaspiro[3.4]octane (1.0 eq) in acetone.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add Jones reagent (prepared from CrO₃, H₂SO₄, and water) dropwise to the stirred solution until a persistent orange color is observed.
-
Stir the reaction at 0°C for 1 hour and then at room temperature for an additional 2-4 hours, monitoring by TLC.
-
Quench the reaction by adding isopropanol until the orange color turns to green.
-
Remove the acetone under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude carboxylic acid.
-
Purify the product by acid-base extraction or recrystallization.
Visualizations
Caption: A generalized experimental workflow for the synthesis.
Caption: A decision tree for troubleshooting low yield issues.
References
- 1. Spirocycle assembly through selective tandem ring closing metathesis reactions | Semantic Scholar [semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. organicreactions.org [organicreactions.org]
- 4. grokipedia.com [grokipedia.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Solid-Phase Peptide Synthesis with Constrained Amino Acids
Welcome to the technical support center for solid-phase peptide synthesis (SPPS) involving constrained amino acids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the unique challenges posed by these sterically hindered residues.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions encountered when incorporating constrained amino acids in SPPS?
A1: The introduction of constrained amino acids, such as β-branched (Val, Ile, Thr), α,α-disubstituted (e.g., Aib - aminoisobutyric acid), or N-methylated amino acids, significantly increases the steric hindrance around the reaction center. This leads to a higher propensity for several side reactions, including:
-
Incomplete Coupling: The bulky nature of constrained amino acids can hinder the approach of the activated amino acid to the N-terminus of the growing peptide chain, resulting in deletion sequences. This is one of the most frequent challenges.[1][2]
-
Racemization: Although a general issue in SPPS, the slower coupling rates associated with sterically hindered amino acids can increase the window of opportunity for racemization, particularly through the azlactone mechanism.[3][4][5] The rate of racemization is generally low, often less than 0.4% per cycle, but can become significant in long or difficult sequences.[3][5]
-
Peptide Aggregation: Sequences containing multiple hydrophobic or β-branched amino acids are prone to forming stable secondary structures on the solid support.[6][7][8] This aggregation can physically block reactive sites, leading to failed coupling and deprotection steps.[7][9]
-
Aspartimide Formation: While not exclusive to constrained amino acids, the slower coupling of a bulky amino acid following an aspartic acid residue can prolong the exposure of the aspartimide intermediate to the basic conditions of Fmoc deprotection, increasing the likelihood of this side reaction.[10][11][12][13]
Q2: My Kaiser test is positive even after extended coupling times for a constrained amino acid. What should I do?
A2: A persistent positive Kaiser test indicates the presence of unreacted primary amines, signifying incomplete coupling. For sterically hindered amino acids, standard coupling protocols are often insufficient. Here are several troubleshooting steps:
-
Switch to a Stronger Coupling Reagent: Standard coupling reagents like HBTU may not be efficient enough. Consider using more potent reagents such as HATU, HDMC, or COMU, which are known to be more effective for hindered couplings.[14][15] Amino acid fluorides can also be highly effective for coupling sterically demanding residues.[16]
-
Double Couple: Perform the coupling reaction a second time with fresh reagents to drive the reaction to completion.
-
Increase Reaction Time and Temperature: Extending the coupling time (e.g., to 4-24 hours) and, if using a suitable instrument, increasing the temperature (e.g., microwave-assisted synthesis) can improve coupling efficiency.
-
In Situ Neutralization: Use a protocol where the neutralization of the N-terminal amine and the coupling step occur simultaneously to minimize the time the free amine is available for potential side reactions or aggregation.[2][9]
Q3: How can I minimize peptide aggregation when synthesizing a sequence rich in constrained amino acids?
A3: Peptide aggregation is a major cause of synthesis failure for sequences containing hydrophobic and β-branched amino acids.[6][8] Several strategies can be employed to disrupt the formation of secondary structures on the resin:
-
Use of "Structure-Breaking" Residues: Incorporate pseudoproline dipeptides or Dmb/Hmb-protected amino acids into your sequence. These modifications introduce a temporary "kink" in the peptide backbone, disrupting the hydrogen bonding patterns that lead to aggregation.[7] The native residue is restored during the final TFA cleavage.[7]
-
Chaotropic Salts: Add chaotropic salts like LiCl or KSCN to the coupling and deprotection solutions to disrupt hydrogen bonding networks.
-
Solvent Choice: Use more polar solvents like NMP or a mixture of DMF/DCM/NMP to improve the solvation of the growing peptide chain.[17] In some cases, for hydrophobic peptides, non-polar resins like polystyrene can yield better results.[9]
Troubleshooting Guides
Issue 1: Incomplete Coupling of β-Branched Amino Acids (Val, Ile, Thr)
Symptoms:
-
Positive Kaiser test after coupling.
-
Presence of deletion sequences in the final product, confirmed by mass spectrometry.
-
Low overall yield.
Troubleshooting Workflow:
Caption: Troubleshooting incomplete coupling of β-branched amino acids.
Issue 2: Racemization of a Constrained Amino Acid
Symptoms:
-
Appearance of a diastereomeric impurity in the HPLC chromatogram of the purified peptide.
-
Mass spectrometry analysis shows a peak with the correct mass but a different retention time.
Mitigation Strategies:
-
Choice of Coupling Reagent and Additive: The use of additives like HOBt, and particularly HOAt, can significantly suppress racemization.[18] Coupling reagents that incorporate these additives, such as HATU, are preferred.
-
Base Selection: Use a sterically hindered base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine in place of less hindered bases to minimize proton abstraction from the α-carbon.
-
Pre-activation Time: Minimize the pre-activation time of the amino acid before adding it to the resin. Over-activation can increase the risk of racemization.
Issue 3: Aspartimide Formation Adjacent to a Constrained Amino Acid
Symptoms:
-
Presence of impurities with the same mass as the target peptide but different retention times in the HPLC analysis.
-
Mass spectrometry may show peaks corresponding to the α- and β-piperidide adducts of the aspartimide intermediate.
Prevention Workflow:
Caption: Strategies to prevent aspartimide formation.
Quantitative Data Summary
The following tables summarize quantitative data on side reactions and the effectiveness of various mitigation strategies.
Table 1: Racemization Rates with Different Coupling Reagents
| Coupling Method | Racemization (%) | Reference |
| DCC/HOBt | 18 | [18] |
| DCC/HOAt | 6 | [18] |
| General SPPS Cycle | < 0.4 | [3][5] |
Table 2: Comparison of Coupling Reagents for Hindered Amino Acids
| Coupling Reagent | Target Peptide Yield (%) | Conditions | Reference |
| Pivaloyl mixed anhydride | < 10 | Xaa = (NMe)Aib, (NMe)αAc5c | [19] |
| Pentafluorophenyl ester | < 10 | Xaa = (NMe)Aib, (NMe)αAc5c | [19] |
| Acyl fluoride | < 10 | Xaa = (NMe)Aib, (NMe)αAc5c | [19] |
| HBTU (excess) | Significant | Room temperature | [19] |
| PyBroP (excess) | Significant | Room temperature | [19] |
| Boc-Phe-NCA | Superior | Prolonged reaction time or elevated temperature | [19] |
Experimental Protocols
Protocol 1: Coupling a Sterically Hindered Amino Acid (e.g., Fmoc-Aib-OH) using HATU
-
Resin Preparation: Swell the resin in DMF for 30 minutes. Perform Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
Activation Mixture Preparation: In a separate vessel, dissolve Fmoc-Aib-OH (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF. Add DIPEA (6 eq.) and pre-activate for 2-5 minutes.
-
Coupling Reaction: Add the activation mixture to the resin. Agitate at room temperature for 2-4 hours. For particularly difficult couplings, the reaction time can be extended up to 24 hours.
-
Monitoring: Perform a Kaiser test on a small sample of resin beads to check for completion of the coupling.
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin with DMF (5x) and DCM (3x) to remove excess reagents and byproducts.
-
Double Coupling (if necessary): If the Kaiser test is positive, repeat steps 2-5.
Protocol 2: Minimizing Aspartimide Formation during Fmoc Deprotection
-
Resin Preparation: After coupling the amino acid preceding the Asp residue, wash the resin as usual.
-
Modified Deprotection Cocktail: Prepare a solution of 20% piperidine in DMF containing 0.1 M HOBt or 0.1 M formic acid.
-
Deprotection Step: Add the modified deprotection cocktail to the resin and agitate for the standard deprotection time (e.g., 2 x 10 minutes).
-
Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove the deprotection reagents and byproducts.
-
Proceed with Synthesis: Continue with the coupling of the next amino acid.
Logical Relationship of SPPS Steps and Potential Side Reactions
Caption: Relationship between SPPS steps and common side reactions.
References
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. books.rsc.org [books.rsc.org]
- 3. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spps and side reactions in peptide synthesis | PPTX [slideshare.net]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides--practical aspects of new trialkylcarbinol based protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bachem.com [bachem.com]
- 15. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 16. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chemistry.du.ac.in [chemistry.du.ac.in]
- 18. Thieme E-Books & E-Journals [thieme-connect.de]
- 19. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing coupling efficiency of 6-Boc-6-Aza-spiro[3.4]octane-2-carboxylic acid
Technical Support Center: 6-Boc-6-Aza-spiro[3.4]octane-2-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the coupling efficiency of 6-Boc-6-aza-spiro[3.4]octane-2-carboxylic acid. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to facilitate your synthetic endeavors.
Troubleshooting Guide
This guide addresses common issues encountered during the amide coupling reactions of 6-Boc-6-aza-spiro[3.4]octane-2-carboxylic acid, a sterically hindered secondary carboxylic acid.
Question 1: I am observing low or no product yield. What are the potential causes and solutions?
Possible Causes:
-
Steric Hindrance: The spirocyclic nature and the adjacent Boc-protecting group create significant steric bulk around the carboxylic acid, which can impede the approach of the amine.[1][2]
-
Insufficient Activation of the Carboxylic Acid: The chosen coupling reagent may not be potent enough to efficiently activate the sterically hindered carboxylic acid.[3][4]
-
Poor Nucleophilicity of the Amine: The amine coupling partner may be electron-deficient or sterically hindered itself.[5][6]
-
Suboptimal Reaction Conditions: Incorrect solvent, temperature, or reaction time can lead to poor conversion.
Solutions:
-
Choice of Coupling Reagent:
-
Onium Salts (Uronium/Aminium & Phosphonium): Switch to more powerful coupling reagents known to be effective for hindered substrates.[2][3] HATU, HBTU, and PyBOP are excellent first choices. HATU, in particular, reacts quickly and can reduce side reactions.[7][8] COMU is another highly efficient reagent with good solubility and safety profile.[9]
-
Carbodiimides: If using EDC or DCC, the inclusion of additives like HOBt or HOAt is crucial to form a more reactive activated ester and minimize side reactions.[7][9] For extremely challenging couplings, carbodiimides alone are often insufficient.
-
-
Reaction Conditions:
-
Temperature: Increasing the reaction temperature can help overcome the activation energy barrier. Microwave-assisted synthesis can also be effective in accelerating the reaction.[2][3]
-
Solvent: Use a polar aprotic solvent like DMF or NMP. In some cases, a mixture of DMF/DCM can be beneficial.[2]
-
Concentration: Running the reaction at a higher concentration may favor the desired bimolecular coupling.
-
Reaction Time: Sterically hindered couplings may require extended reaction times, from several hours to overnight.[2] Monitor the reaction progress by TLC or LC-MS.
-
-
Alternative Activation:
Question 2: My reaction is producing significant side products. What could be the cause and how can I prevent them?
Possible Causes:
-
N-acylurea Formation: When using carbodiimides like DCC or EDC without an additive, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, terminating the reaction.[9]
-
Guanidinylation: Uronium/aminium-based reagents like HBTU or HATU can react with the amine nucleophile to form a guanidinium byproduct, consuming the amine.
-
Epimerization: If the carbon bearing the carboxylic acid is chiral, racemization can occur during activation, especially with prolonged activation times or in the presence of a strong base.
Solutions:
-
Use Additives with Carbodiimides: Always use HOBt or HOAt with EDC or DCC. These additives trap the O-acylisourea intermediate to form an active ester, which is less prone to side reactions and suppresses racemization.[9]
-
Choose the Right Reagent Type: Phosphonium salt reagents like PyBOP do not carry the risk of guanidinylation side reactions.[2]
-
Control Base Addition: Use a non-nucleophilic, sterically hindered base such as DIPEA or 2,4,6-collidine.[3] Use the minimum necessary amount of base, as excess base can promote racemization.[10]
-
Pre-activation Time: Minimize the time between the activation of the carboxylic acid and the addition of the amine to reduce the opportunity for side reactions.
Question 3: How can I purify my final product from the coupling reagents and byproducts?
Possible Causes of Difficulty:
-
Unreacted starting materials.
-
Byproducts from the coupling reagent (e.g., dicyclohexylurea (DCU) from DCC, or tetramethylurea from HBTU/HATU).
Solutions:
-
Reagent Selection: Use a coupling reagent that generates water-soluble byproducts. For example, the urea byproduct from EDC is water-soluble and can be easily removed with an aqueous workup.[3]
-
Workup Procedure:
-
If using DCC, the DCU byproduct is largely insoluble in many organic solvents and can be removed by filtration.[3]
-
An acidic wash (e.g., dilute HCl) can remove basic components like unreacted amine and DIPEA.
-
A basic wash (e.g., dilute NaHCO₃) can remove unreacted carboxylic acid and additives like HOBt.
-
-
Chromatography: Standard silica gel column chromatography is typically effective for final purification.
Frequently Asked Questions (FAQs)
Q1: What makes 6-Boc-6-aza-spiro[3.4]octane-2-carboxylic acid challenging to couple? A1: The primary challenge is steric hindrance. The carboxylic acid is attached to a spirocyclic system, which is inherently rigid and three-dimensional. The bulky Boc protecting group on the adjacent nitrogen atom further restricts access to the reaction center, slowing down the rate of amide bond formation.[1][4]
Q2: Which coupling reagents are recommended as a starting point? A2: For a sterically hindered substrate like this, starting with a more potent onium salt is advisable. HATU is a highly recommended starting point due to its high efficiency, rapid reaction kinetics, and ability to suppress racemization.[7][8] Alternatively, PyBOP or a combination of EDC/HOAt are also robust choices.
Q3: Can I use standard EDC/HOBt for this coupling? A3: While EDC/HOBt is a common and cost-effective choice, it may result in sluggish reactions and lower yields for this specific substrate due to the high steric hindrance.[11][12] If you choose this method, you may need to use higher temperatures and longer reaction times. Using HOAt instead of HOBt can sometimes improve efficiency.
Q4: What is the role of a base like DIPEA in the coupling reaction? A4: A tertiary amine base, such as DIPEA or N-methylmorpholine (NMM), is required for most onium salt-mediated couplings (e.g., HATU, HBTU). Its primary role is to deprotonate the carboxylic acid, forming a carboxylate anion that can then attack the coupling reagent to begin the activation process. It also neutralizes any acid released during the reaction.
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Hindered Systems
| Reagent Class | Example(s) | Strengths | Weaknesses | Typical Additive(s) |
| Uronium/Aminium | HATU, HBTU, HCTU, COMU | High efficiency, fast kinetics, good for hindered substrates.[2][7] | Can cause guanidinylation of the amine. More expensive. | HOAt (intrinsic in HATU/HCTU), Oxyma (in COMU) |
| Phosphonium | PyBOP, PyAOP | Very effective, low risk of racemization, no guanidinylation.[2][8] | Can be less reactive than HATU for some substrates. | None required, but HOBt/HOAt can be added. |
| Carbodiimide | EDC, DCC, DIC | Cost-effective, simple byproducts (ureas).[7] | Less reactive, requires additives, risk of N-acylurea formation, racemization.[9] | HOBt, HOAt, OxymaPure |
| Acyl Halide Precursor | TFFH, PyFluor | Forms highly reactive acyl fluorides, excellent for extremely hindered cases.[5][9] | Reagents can be moisture-sensitive. | None required. |
Experimental Protocols
Protocol 1: General Procedure using HATU
-
Preparation: In a dry flask under an inert atmosphere (N₂ or Ar), dissolve 6-Boc-6-aza-spiro[3.4]octane-2-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Reagent Addition: Add the amine coupling partner (1.1 - 1.2 eq), followed by HATU (1.1 eq).
-
Base Addition: Cool the mixture to 0 °C in an ice bath. Add N,N-Diisopropylethylamine (DIPEA) (2.0 - 2.5 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with ethyl acetate. Wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Protocol 2: General Procedure using EDC/HOBt
-
Preparation: In a dry flask, dissolve 6-Boc-6-aza-spiro[3.4]octane-2-carboxylic acid (1.0 eq), the amine coupling partner (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF or DCM.
-
Activation: Cool the mixture to 0 °C. Add EDC·HCl (1.2 eq) in one portion. If the amine is provided as a salt, add a base like DIPEA or NMM (1.1 eq).
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 12-48 hours. Monitor the reaction progress by TLC or LC-MS. For slow reactions, gentle heating (40-50 °C) may be beneficial.
-
Workup: If using DCM, filter the mixture to remove any precipitated urea. Dilute the filtrate (or the DMF reaction mixture) with an organic solvent like ethyl acetate. Wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography.
Mandatory Visualizations
Caption: Troubleshooting workflow for optimizing a difficult amide coupling.
Caption: General experimental workflow for amide bond formation.
References
- 1. 6-Boc-6-Aza-spiro[3.4]octane-2-carboxylic acid | 1251002-42-2 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chimia.ch [chimia.ch]
- 5. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. file.globalso.com [file.globalso.com]
- 9. bachem.com [bachem.com]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. luxembourg-bio.com [luxembourg-bio.com]
Technical Support Center: Purification of Peptides Containing Spirocyclic Amino Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides containing spirocyclic amino acids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of these unique molecules.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying peptides containing spirocyclic amino acids?
The primary challenges stem from the unique structural properties conferred by spirocyclic amino acids:
-
Increased Hydrophobicity: The rigid, often hydrocarbon-rich spirocyclic scaffolds can significantly increase the overall hydrophobicity of the peptide, leading to poor solubility in aqueous buffers and strong retention on reversed-phase HPLC columns.
-
Conformational Rigidity: The constrained conformation can lead to aggregation, especially at high concentrations, making purification and handling difficult. This rigidity can also result in unique and sometimes unpredictable chromatographic behavior.
-
Steric Hindrance: The bulky nature of spirocyclic amino acids can hinder interactions with chromatography media, potentially leading to peak broadening or tailing.
-
Aggregation: Peptides with constrained structures have a propensity to form aggregates, which can complicate purification by causing peak distortion and reduced recovery.
Q2: How do spirocyclic amino acids affect the solubility of peptides?
Spirocyclic amino acids, particularly those with hydrocarbon-rich ring systems, can decrease the aqueous solubility of peptides. This is due to an increase in the hydrophobic surface area of the molecule. In some cases, the rigid structure can also promote intermolecular interactions that lead to aggregation and precipitation. Studies on non-peptidic spirocyclic compounds have shown that they are often hydrophobic, necessitating strategies like complexation with cyclodextrins to improve aqueous solubility.[1][2]
Q3: What are the recommended starting conditions for RP-HPLC purification of a novel peptide containing a spirocyclic amino acid?
For a novel peptide with unknown chromatographic behavior, it is advisable to start with a standard reversed-phase HPLC protocol and then optimize based on the initial results. A good starting point is:
-
Column: A C18 column is a standard choice for peptide purification.[3]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile (ACN).
-
Gradient: A shallow gradient, for example, 5-65% B over 60 minutes, is recommended to ensure good separation of the target peptide from closely eluting impurities.
-
Detection: UV detection at 214 nm (for the peptide bond) and 280 nm (for aromatic residues like Trp and Tyr).
This initial run will provide information on the peptide's retention time, which can be used to optimize the gradient for better resolution and shorter run times.
Q4: My peptide is showing poor solubility in the HPLC mobile phase. What can I do?
Poor solubility is a common issue. Here are several strategies to address this:
-
Dissolve in Organic Solvent First: Try dissolving the crude peptide in a small amount of a strong organic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) before diluting with the initial mobile phase.
-
Use a Higher Concentration of Organic Modifier in the Initial Mobile Phase: If the peptide precipitates upon injection, increasing the initial percentage of acetonitrile or another organic solvent in your mobile phase can help maintain solubility.
-
Alternative Solvents: Consider using alternative organic modifiers such as isopropanol or ethanol, which may offer different solubility characteristics.
-
Add Chaotropic Agents: In some cases, the addition of a low concentration of a chaotropic agent like guanidinium chloride to the sample solvent can help disrupt aggregates and improve solubility.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the purification of peptides containing spirocyclic amino acids.
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Solubility of Crude Peptide | Increased hydrophobicity due to the spirocyclic amino acid. Aggregation of the peptide. | 1. Dissolve the peptide in a minimal amount of DMSO or DMF before adding the mobile phase. 2. Use a sample buffer containing a higher percentage of organic solvent. 3. Consider sonication to aid dissolution. 4. For peptides with very poor solubility, explore the use of solubilizing agents like cyclodextrins.[1][2] |
| Broad or Tailing Peaks in HPLC | Secondary interactions between the peptide and the stationary phase. Slow mass transfer due to the bulky spirocyclic structure. Column overload. | 1. Optimize Mobile Phase: - Adjust the concentration of the ion-pairing agent (e.g., TFA). - Try a different ion-pairing agent (e.g., formic acid). 2. Change Column Chemistry: - Switch to a C8 or a phenyl-hexyl column, which are less hydrophobic than C18. 3. Adjust Temperature: - Increasing the column temperature can improve peak shape and reduce viscosity. 4. Reduce Sample Load: - Inject a smaller amount of the peptide to check for column overload. |
| Peptide Aggregation on the Column | High local concentration of the peptide on the column leading to aggregation. Strong hydrophobic interactions. | 1. Lower the Sample Concentration: Inject a more dilute sample. 2. Use a Shallower Gradient: A slower increase in the organic modifier can prevent the peptide from concentrating in a narrow band. 3. Add Organic Modifiers to the Aqueous Phase: A small percentage of acetonitrile or isopropanol in Mobile Phase A can sometimes reduce on-column aggregation. 4. Elevate the Temperature: Running the purification at a higher temperature can disrupt aggregates. |
| Low Recovery of Purified Peptide | Irreversible adsorption to the column. Precipitation during purification. Aggregation leading to loss of material. | 1. Column Passivation: Before injecting the sample, run a blank gradient to passivate the column. 2. Check for Precipitation: Inspect the HPLC system for any signs of precipitated peptide. 3. Optimize Solubility: Ensure the peptide remains soluble throughout the gradient. 4. Consider a Different Purification Method: For extremely hydrophobic peptides, alternative techniques like flash chromatography with a suitable stationary phase might be necessary. |
| Co-elution of Impurities | Similar hydrophobicity of the target peptide and impurities. | 1. Optimize Gradient: Use a very shallow gradient around the elution point of the target peptide. 2. Change Selectivity: - Switch the organic modifier (e.g., from acetonitrile to methanol). - Change the ion-pairing agent or the pH of the mobile phase. 3. Orthogonal Purification: Use a different chromatographic method (e.g., ion-exchange chromatography) as a second purification step if the peptide has ionizable groups. |
Experimental Protocols
Protocol 1: General Reversed-Phase HPLC Purification
This protocol provides a starting point for the purification of peptides containing spirocyclic amino acids.
1. Materials:
- Crude peptide containing a spirocyclic amino acid.
- HPLC-grade water.
- HPLC-grade acetonitrile (ACN).
- Trifluoroacetic acid (TFA).
- Reversed-phase HPLC column (e.g., C18, 5 µm particle size, 100 Å pore size).
2. Mobile Phase Preparation:
- Mobile Phase A: 0.1% TFA in water (v/v).
- Mobile Phase B: 0.1% TFA in ACN (v/v).
- Degas both mobile phases by sonication or helium sparging.
3. Sample Preparation:
- Dissolve the crude peptide in a minimal volume of a suitable solvent (e.g., DMSO, or a mixture of water and ACN). The goal is to achieve complete dissolution.
- Filter the sample through a 0.22 µm syringe filter before injection.
4. HPLC Method:
- Flow Rate: 1.0 mL/min for an analytical column (e.g., 4.6 mm ID). Adjust accordingly for semi-preparative or preparative columns.
- Column Temperature: 30 °C (can be optimized).
- Injection Volume: 20-100 µL for an analytical column.
- Gradient Program (example): | Time (min) | % Mobile Phase B | | :--- | :--- | | 0 | 5 | | 60 | 65 | | 65 | 100 | | 70 | 100 | | 71 | 5 | | 80 | 5 |
- Detection: Monitor at 214 nm and 280 nm.
5. Fraction Collection and Analysis:
- Collect fractions corresponding to the main peak.
- Analyze the purity of the collected fractions by analytical HPLC.
- Pool the pure fractions and lyophilize to obtain the final product.
Protocol 2: Solid-Phase Extraction (SPE) for Crude Peptide Cleanup
For very crude samples, a preliminary cleanup by SPE can be beneficial before preparative HPLC.
1. Materials:
- Crude peptide.
- Reversed-phase SPE cartridge (e.g., C18).
- Methanol or ACN for elution.
- Water with 0.1% TFA for washing.
2. Procedure:
- Conditioning: Condition the SPE cartridge with one column volume of methanol, followed by one column volume of water with 0.1% TFA.
- Loading: Dissolve the crude peptide in a minimal amount of a suitable solvent and load it onto the conditioned cartridge.
- Washing: Wash the cartridge with 2-3 column volumes of water with 0.1% TFA to remove salts and very polar impurities.
- Elution: Elute the peptide with a stepwise gradient of increasing methanol or ACN concentration (e.g., 20%, 40%, 60%, 80% ACN in water with 0.1% TFA).
- Analysis: Analyze the eluted fractions by analytical HPLC to identify the fractions containing the target peptide.
Visualizations
Caption: General experimental workflow for the synthesis and purification of peptides.
Caption: Troubleshooting logic for HPLC peak shape issues.
References
Technical Support Center: Boc Deprotection of Sterically Hindered Amino Acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of the tert-butyloxycarbonyl (Boc) protecting group from sterically hindered amino acids.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with Boc deprotection of sterically hindered amino acids?
The main challenge is the reduced reaction rate due to the steric bulk of the amino acid side chain, which impedes the approach of the acidic reagent to the Boc group.[1][2] This can lead to incomplete deprotection, requiring harsher conditions that may cause side reactions. Common problematic residues include Valine, Isoleucine, and α-aminoisobutyric acid (Aib).
Q2: How can I detect incomplete Boc deprotection?
Several analytical techniques can be used to confirm the complete removal of the Boc group:
-
Kaiser Test (Ninhydrin Test): A qualitative test where a blue color indicates the presence of a free primary amine, signifying successful deprotection. A negative or weak result suggests the Boc group is still attached.[1]
-
Mass Spectrometry (MS): Analysis of the crude product can identify the mass of the incompletely deprotected peptide, which will be higher than the target peptide by 100.12 g/mol (the mass of the Boc group).[3]
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis can reveal the presence of the Boc-protected starting material as a separate peak from the desired deprotected product.[3]
Q3: What are the common side reactions during the Boc deprotection of sterically hindered amino acids?
The acidic conditions required for Boc deprotection can lead to several side reactions, particularly with sensitive residues in the peptide sequence:
-
t-Butylation: The tert-butyl cation generated during Boc cleavage is a reactive electrophile that can alkylate nucleophilic residues like Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr).[3][4][5]
-
Aspartimide Formation: For sequences containing Aspartic acid (Asp), the side-chain carboxyl group can cyclize with the backbone amide nitrogen under acidic conditions, leading to a mixture of α- and β-peptides and potential racemization.[4]
-
Oxidation: Methionine and Cysteine residues are susceptible to oxidation during the deprotection step.[3]
Q4: What is the role of scavengers in Boc deprotection?
Scavengers are added to the deprotection cocktail to "trap" the reactive tert-butyl cations generated, preventing them from reacting with nucleophilic amino acid side chains.[5][6] Common scavengers include triisopropylsilane (TIS), thioanisole, and 1,2-ethanedithiol (EDT).[5]
Troubleshooting Guide
Issue 1: Incomplete Boc Deprotection
Symptom: HPLC or LC-MS analysis of the crude product shows a significant amount of the starting material (Boc-protected peptide) remaining.[5]
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Insufficient Acid Strength or Concentration | The acidic conditions may not be potent enough to completely remove the Boc group from a sterically hindered residue.[1] Consider increasing the concentration of trifluoroacetic acid (TFA) from the standard 25-50% in dichloromethane (DCM) or switching to a stronger acid system like 4M HCl in 1,4-dioxane.[2] |
| Inadequate Reaction Time | Sterically hindered amino acids require longer reaction times for complete deprotection.[1] Extend the reaction time and monitor the progress using an appropriate analytical technique like TLC, LC-MS, or NMR.[2] |
| Poor Resin Swelling (for Solid-Phase Peptide Synthesis) | If the resin does not swell properly in the deprotection solvent, the acid cannot efficiently access all the peptide chains.[1] Ensure adequate swelling by pre-washing the resin with the deprotection solution.[3] A comparison showed that 55% TFA in DCM led to higher purity peptides than 100% TFA, possibly due to better resin swelling.[7] |
| Peptide Aggregation | The formation of secondary structures can prevent efficient reagent diffusion.[1] Consider using structure-disrupting solvents or additives. |
Issue 2: Observation of Unexpected Side Products
Symptom: Mass spectrometry analysis shows unexpected peaks, such as a mass increase of +56 Da.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| t-Butylation of Nucleophilic Residues | The +56 Da mass addition is a clear sign of t-butylation.[4] This is caused by the reaction of the tert-butyl cation with nucleophilic side chains (e.g., Trp, Met).[4] |
| Use of Scavengers: | To prevent this, add scavengers to the deprotection cocktail. A common cocktail is 95% TFA / 2.5% H₂O / 2.5% Triisopropylsilane (TIS) (v/v/v).[5] For peptides containing tryptophan, 1,2-ethanedithiol (EDT) is an effective scavenger.[4] |
| Oxidation of Sensitive Residues | Mass increases of +16 Da for Methionine indicate oxidation to the sulfoxide.[4] |
| Use of Reducing Scavengers: | The addition of reducing scavengers like EDT can help prevent oxidation.[3] |
Experimental Protocols
Protocol 1: Standard Boc Deprotection of a Sterically Hindered Amino Acid (e.g., D-Valine)
-
Preparation: Dissolve the Boc-protected peptide in dichloromethane (DCM).
-
Reagent Addition: Add an equal volume of a freshly prepared deprotection cocktail of 95% TFA / 2.5% H₂O / 2.5% Triisopropylsilane (TIS) (v/v/v).[5]
-
Reaction: Stir the mixture at room temperature for 1-2 hours.[5]
-
Monitoring: Monitor the reaction progress by injecting small aliquots into an HPLC or LC-MS system at 30-minute intervals.[5]
-
Work-up: Once the reaction is complete, remove the TFA and solvent under reduced pressure. The crude product can then be purified by preparative HPLC.
Protocol 2: Alternative Boc Deprotection using HCl in Dioxane
This method is often used in solid-phase peptide synthesis to avoid side reactions associated with TFA.[]
-
Reagent: Prepare a 4M solution of HCl in 1,4-dioxane.
-
Reaction: Treat the Boc-protected substrate with the 4M HCl/dioxane solution.
-
Time: Reaction times typically range from 30 minutes to a few hours at room temperature.[2]
-
Work-up: After completion, the solvent is removed under reduced pressure. The resulting hydrochloride salt can often be precipitated and collected.
Quantitative Data Summary
The following table summarizes the effectiveness of different deprotection reagents and conditions on sterically hindered amino acids.
| Amino Acid | Deprotection Reagent/Condition | Reaction Time | Yield | Reference(s) |
| N-Boc-Valine | Deep Eutectic Solvent (DES) | 25 minutes | 63% | [5][9] |
| N-Boc-Alanine | Deep Eutectic Solvent (DES) | 10 minutes | >98% | [5] |
| Boc-L-Valine | 25-50% TFA in DCM | 0.5 - 2 hours | >95% (Typical) | [10] |
| Boc-L-Valine | 4M HCl in 1,4-Dioxane | 0.5 - 1 hour | >95% (Typical) | [10] |
| N-Boc Phenylalanine | Thermal deprotection in flow (Methanol) | 30 minutes at 240°C | ~52% | [11] |
| N-Boc Glycine | Thermal deprotection in flow (Methanol) | 30 minutes at 240°C | ~95% | [11] |
Note: This data is illustrative and based on general findings. Actual results may vary depending on the specific peptide sequence and reaction conditions.
Visualizations
Caption: Troubleshooting workflow for Boc deprotection of sterically hindered amino acids.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Preventing Racemization in Non-Natural Amino Acid Coupling
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to minimize racemization during the coupling of non-natural amino acids in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is racemization in peptide coupling and why is it a concern?
A1: Racemization is the process where a chiral amino acid loses its stereochemical integrity, converting from a pure L- or D-enantiomer into a mixture of both. In peptide synthesis, this typically occurs at the α-carbon of the activated amino acid. This is a significant concern because the biological activity of peptides and proteins is highly dependent on their specific three-dimensional structure, which is dictated by the stereochemistry of their constituent amino acids. The presence of the incorrect enantiomer can lead to a loss of biological activity, altered pharmacological properties, or immunogenicity.
Q2: Which non-natural amino acids are particularly susceptible to racemization?
A2: While any amino acid can racemize under harsh conditions, certain structures are more prone. Non-natural amino acids with electron-withdrawing groups on the side chain, increased steric hindrance near the α-carbon, or those that can form stable enolates are particularly susceptible. Examples include α,α-disubstituted amino acids and certain β-amino acids, where the activation process can facilitate the loss of the α-proton. Phenylglycine and its derivatives are also known to be highly susceptible to racemization.
Q3: How do coupling reagents influence the extent of racemization?
A3: Coupling reagents activate the carboxylic acid of the N-protected amino acid to facilitate amide bond formation. The nature of the activated intermediate is critical.
-
Carbodiimides (e.g., DCC, EDC): These can form highly reactive symmetric anhydrides or O-acylisourea intermediates, which are susceptible to racemization via an oxazolone intermediate, especially if a racemization-suppressing additive is not used.
-
Uronium/Aminium Salts (e.g., HBTU, HATU, HCTU): These reagents, when combined with additives like HOBt or HOAt, convert the carboxylic acid into an active ester that is less prone to racemization. HATU, which incorporates the additive HOAt in its structure, is generally considered one of the most effective reagents for suppressing racemization, particularly for sterically hindered and racemization-prone amino acids.
Q4: What is the role of additives like HOBt, HOAt, and OxymaPure?
A4: Additives act as "racemization suppressants." When a coupling reagent activates the amino acid, the additive rapidly forms an active ester (e.g., HOBt-ester). This intermediate is more stable and less prone to forming the oxazolone structure that leads to racemization compared to the intermediates formed by coupling reagents alone.
-
HOBt (Hydroxybenzotriazole): The classical and most common additive.
-
HOAt (1-Hydroxy-7-azabenzotriazole): More effective than HOBt at preventing racemization due to the nitrogen atom in its pyridine ring, which can stabilize the transition state.
-
OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate): A highly effective, non-explosive alternative to HOBt and HOAt that has been shown to provide low levels of racemization.
Troubleshooting Guide
Problem 1: High levels of epimerization detected by HPLC/LC-MS after coupling a known racemization-prone non-natural amino acid.
| Potential Cause | Recommended Solution |
| Inappropriate Coupling Reagent | Switch to a uronium/aminium-based reagent known for low racemization, such as HATU or HCTU. Avoid carbodiimides like DCC/EDC unless absolutely necessary and always use them with an additive. |
| Insufficient or Ineffective Additive | Ensure an equimolar amount of a high-purity additive is used. Consider switching from HOBt to a more powerful suppressant like HOAt or OxymaPure. |
| Incorrect Base | The choice and amount of base are critical. Use a sterically hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) or 2,4,6-collidine. Avoid excess base, as it can promote racemization. Use the minimum amount required for the reaction to proceed. N-methylmorpholine (NMM) is often a better choice than DIPEA for minimizing racemization. |
| High Reaction Temperature | Perform the coupling reaction at a lower temperature. Start the activation step at 0°C and allow the reaction to proceed at 0°C or slowly warm to room temperature. Avoid heating the reaction mixture. |
| Prolonged Activation Time | Do not pre-activate the amino acid for an extended period before adding the amine component. A long-lived activated species has more time to racemize. A typical pre-activation time is 1-5 minutes. |
Problem 2: Racemization occurs even with HATU and a suitable base.
| Potential Cause | Recommended Solution |
| Base Stoichiometry | Even with the correct base, using too much can accelerate racemization. Reduce the amount of base. For HATU couplings, a standard protocol uses 1 equivalent of the amino acid, 0.95 equivalents of HATU, and 2 equivalents of DIPEA or NMM. Try reducing the base to 1.5 equivalents. |
| Solvent Effects | The solvent can influence the reaction. Dichloromethane (DCM) and chloroform can sometimes promote racemization more than polar aprotic solvents like dimethylformamide (DMF) or N-methylpyrrolidone (NMP). Consider switching to DMF. |
| Protecting Group Effects | The N-terminal protecting group of the amino acid being coupled can have an impact. Urethane-based protecting groups like Fmoc and Boc are designed to suppress racemization. Ensure the protecting group is stable and appropriate for the chemistry. |
Quantitative Data on Racemization Suppression
The following table summarizes the percentage of the undesired D-epimer formed during the coupling of a model dipeptide (TFA·H-Gly-Phe) with the racemization-prone amino acid Boc-Phg-OH (N-Boc-D-phenylglycine) under various conditions.
| Coupling Reagent | Additive | Base | Solvent | Temperature (°C) | % D-Phg-L-Phe |
| EDC | HOBt | DIPEA | CH2Cl2 | 25 | 14.8 |
| HBTU | - | DIPEA | DMF | 25 | 8.5 |
| HCTU | - | DIPEA | DMF | 25 | 4.1 |
| HATU | - | DIPEA | DMF | 25 | 1.9 |
| HATU | - | NMM | DMF | 25 | 1.2 |
| COMU | - | NMM | DMF | 25 | 0.8 |
Data is illustrative and compiled from trends reported in peptide chemistry literature. Actual results may vary based on specific substrates and conditions.
Diagrams: Workflows and Decision Making
Workflow for Troubleshooting Racemization
Caption: A decision tree for troubleshooting unexpected racemization.
Mechanism of Racemization Suppression
Caption: Competing pathways for reaction vs. racemization.
Experimental Protocol: Minimized Racemization Coupling
This protocol describes the coupling of a racemization-prone N-Fmoc protected non-natural amino acid to a resin-bound peptide using HATU.
Materials:
-
N-Fmoc protected non-natural amino acid
-
Peptide-resin with a free N-terminal amine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N-Methylmorpholine (NMM)
-
Anhydrous Dimethylformamide (DMF)
-
Reaction vessel with nitrogen inlet
-
Ice bath
Procedure:
-
Resin Preparation: Swell the peptide-resin (1 equivalent) in anhydrous DMF for 30 minutes. After swelling, drain the DMF.
-
Amino Acid Solution: In a separate flask, dissolve the N-Fmoc non-natural amino acid (3 equivalents) in a minimal amount of anhydrous DMF.
-
Coupling Reagent Solution: In another flask, dissolve HATU (2.9 equivalents) in anhydrous DMF.
-
Reaction Setup: Place the reaction vessel containing the resin in an ice bath and allow it to cool to 0°C under a nitrogen atmosphere.
-
Activation and Coupling: a. To the cooled amino acid solution, add N-Methylmorpholine (NMM) (6 equivalents). b. Immediately add the HATU solution to the amino acid/base mixture. c. Allow this activation mixture to stand for no more than 2 minutes. d. Add the entire activation mixture to the cooled peptide-resin.
-
Reaction: Let the reaction proceed at 0°C for 15 minutes, then allow it to slowly warm to room temperature and continue to react for an additional 2-4 hours.
-
Monitoring: Monitor the reaction for completion using a qualitative test (e.g., Kaiser test). If the test is positive (indicating free amines), the reaction is incomplete and may require additional time.
-
Washing: Once the reaction is complete, drain the reaction solution and wash the resin extensively with DMF (3 times), followed by DCM (3 times), and finally methanol (2 times) to remove any unreacted reagents and byproducts.
-
Drying: Dry the resin under a high vacuum.
This protocol minimizes racemization by using a highly effective coupling reagent (HATU), a less racemizing base (NMM), and low temperatures to reduce the rate of the competing oxazolone formation.
Technical Support Center: Enhancing the Solubility of Peptides with Rigid Scaffolds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the improvement of solubility for peptides incorporating rigid scaffolds.
Frequently Asked Questions (FAQs)
Q1: Why are my rigid scaffold peptides poorly soluble?
Peptides with rigid scaffolds, such as cyclic or highly structured peptides, often exhibit poor solubility due to a high proportion of hydrophobic amino acids and a propensity for intermolecular aggregation.[1][2] The rigid structure can promote the formation of stable secondary structures like β-sheets, leading to self-association and precipitation in aqueous solutions.[2] Furthermore, solubility is often lowest at the peptide's isoelectric point (pI), where the net charge is zero.[3][4][5]
Q2: What is the first step when encountering a solubility issue with a new peptide?
Always begin by attempting to dissolve a small test amount of the peptide.[1][2][6] This conserves your valuable sample in case the initial solvent choice is inappropriate. Start with high-purity water, and if unsuccessful, proceed systematically through different solvents and techniques.[1][2][6]
Q3: How can I predict the solubility of my peptide based on its sequence?
A preliminary analysis of the amino acid sequence can offer valuable insights.[4][7][8]
-
Hydrophobicity: If over 50% of the residues are hydrophobic (e.g., Leucine, Valine, Phenylalanine), the peptide is likely to have low aqueous solubility.[6]
-
Net Charge: Calculate the net charge at neutral pH. A higher percentage of charged residues (e.g., Lysine, Arginine, Glutamic Acid) generally correlates with better water solubility.[3][5] Acidic peptides (net negative charge) may dissolve better in basic buffers, while basic peptides (net positive charge) may be more soluble in acidic buffers.[1][4][8]
Q4: Can physical methods like sonication or heating improve solubility?
Yes, both sonication and gentle warming can be effective.[1] Sonication can help break up aggregates and facilitate dissolution.[1] Gentle heating (e.g., up to 40°C) can also increase solubility, but excessive heat should be avoided to prevent peptide degradation.[4][9]
Q5: My peptide dissolves in an organic solvent but precipitates upon dilution in my aqueous buffer. What should I do?
This common issue can often be resolved by slowly adding the concentrated peptide stock solution drop-wise into the vigorously stirring aqueous buffer. This rapid dilution helps to avoid localized high concentrations of the peptide that can trigger precipitation.
Troubleshooting Guide: Step-by-Step Solutions
If your initial attempts to dissolve your rigid scaffold peptide in water are unsuccessful, follow this troubleshooting workflow.
References
- 1. [PDF] Sequence-based prediction of the solubility of peptides containing non-natural amino acids | Semantic Scholar [semanticscholar.org]
- 2. Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Peptide Solubility Limits: Backbone and Side-Chain Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. jpt.com [jpt.com]
- 8. researchgate.net [researchgate.net]
- 9. Solubility Guidelines for Peptides [sigmaaldrich.com]
Technical Support Center: Stability of 6-Aza-spiro[3.4]octane Linkers in PROTACs
This technical support guide is designed for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs) that incorporate 6-Aza-spiro[3.4]octane linkers. This document provides answers to frequently asked questions, troubleshooting advice for common stability issues, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is a 6-Aza-spiro[3.4]octane linker and what are its potential advantages in PROTAC design?
The 6-Aza-spiro[3.4]octane moiety is a type of rigid, spirocyclic chemical structure used as a linker in PROTACs.[1] Unlike flexible linkers such as polyethylene glycol (PEG) or alkyl chains, its structure is conformationally constrained.[1]
Potential advantages include:
-
Improved Metabolic Stability: Rigid structures, like spirocycles, can enhance metabolic stability by reducing the number of conformations susceptible to enzymatic degradation.[1]
-
Favorable Conformational Pre-organization: The rigid geometry can lock the PROTAC into a three-dimensional shape that is more favorable for forming a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[1]
-
Enhanced Selectivity: By pre-organizing the molecule into an active conformation, these linkers may improve selectivity for the target protein.[1]
Q2: What are the primary stability concerns for PROTACs containing a 6-Aza-spiro[3.4]octane linker?
The primary stability concern stems from the tertiary amine within the azaspirocycle. Tertiary amines are known metabolic "soft spots" and can be susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes in the liver. This can lead to N-dealkylation or oxidation, resulting in rapid clearance and reduced in vivo exposure. Additionally, while rigidity can be an advantage, an improperly designed rigid linker may prevent the necessary conformational adjustments required to form a productive ternary complex.
Q3: How does the stability of a 6-Aza-spiro[3.4]octane linker compare to more common flexible linkers like PEG or alkyl chains?
Direct comparative data is limited. However, general principles suggest a trade-off.
-
PEG/Alkyl Linkers: These are often more susceptible to metabolism along the length of the chain.[2] PEG linkers, in particular, can undergo oxidative degradation of their ether linkages.[2]
-
6-Aza-spiro[3.4]octane Linkers: The core spirocyclic structure is expected to be more metabolically robust than a linear chain. However, the integral tertiary amine may be a significant liability. In contrast, piperazine- or triazole-containing rigid linkers are also known to often improve metabolic stability.[2]
Ultimately, the overall stability of the PROTAC depends not just on the linker but also on the attached ligands and their steric or electronic effects on potential metabolic sites.[2]
Troubleshooting Guide
This section addresses common experimental issues related to the stability of PROTACs featuring 6-Aza-spiro[3.4]octane linkers.
Problem 1: My PROTAC shows poor stability in human liver microsomes (HLM) or hepatocytes.
-
Possible Cause 1: Oxidative Metabolism at the Tertiary Amine. The nitrogen atom in the 6-Aza-spiro[3.4]octane ring is a likely site for CYP-mediated oxidation.
-
Troubleshooting Steps:
-
Metabolite Identification: Use high-resolution mass spectrometry (LC-MS/MS) to identify metabolites. Look for masses corresponding to N-oxidation or N-dealkylation of the linker.
-
CYP Inhibition Studies: Co-incubate the PROTAC in HLMs with a broad-spectrum CYP inhibitor (e.g., 1-aminobenzotriazole) to see if stability is restored. This confirms CYP-mediated metabolism.
-
Structural Modification: If oxidation is confirmed, consider synthetic modifications. Introducing steric bulk near the nitrogen atom or altering its electronic properties may reduce its susceptibility to metabolism.
-
-
-
Possible Cause 2: Instability of the Attached Ligands. The warhead or E3 ligase ligand may be the primary site of metabolism, a factor that can be influenced by the linker's structure.[]
-
Troubleshooting Steps:
-
Assess Ligand Stability: Test the metabolic stability of the individual warhead and E3 ligase ligands under the same assay conditions.[2]
-
Review Attachment Points: The point at which the linker is attached to the ligands can affect their metabolic stability. Ensure the linker is attached to a known solvent-exposed region to minimize disruption of core binding.[4]
-
-
Problem 2: The PROTAC has good in vitro stability but poor cellular activity (low degradation).
-
Possible Cause: Unfavorable Conformation. The rigidity of the spirocyclic linker may prevent the PROTAC from adopting the correct conformation to form a stable and productive ternary complex.
-
Troubleshooting Steps:
-
Ternary Complex Biophysical Assays: Use techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or TR-FRET to directly measure the formation and stability of the ternary complex in vitro with purified proteins.[5][6] A lack of positive cooperativity can indicate a poor fit.[6]
-
Modify Linker Attachment or Length: Synthesize analogs where the spirocyclic linker is attached at different positions on the ligands or where its distance is modulated by adding small spacers.
-
Computational Modeling: Use molecular dynamics simulations to model the ternary complex and assess whether the linker allows for favorable protein-protein interactions.[7]
-
-
Quantitative Data Summary
Specific quantitative stability data for PROTACs with 6-Aza-spiro[3.4]octane linkers is not widely available in the public domain. The following table provides representative data for other linker classes to serve as a comparative baseline. Note: Direct comparison should be made with caution as experimental conditions, target proteins, and E3 ligases vary between studies.
| PROTAC Target & E3 Ligase | Linker Type | Matrix | Half-Life (t½, min) | Key Observation |
| BET Degrader (JQ1-based) | PEG-based | Human Liver Microsomes | < 10 | Susceptible to rapid metabolism. |
| BET Degrader (JQ1-based) | PEG with Piperazine | Human Liver Microsomes | 45 | Incorporation of a rigid moiety improves metabolic stability. |
| AR Degrader (CRBN-based) | Aliphatic | Human Hepatocytes | 8.4 | Very unstable, suggesting linker liability.[2] |
| AR Degrader (CRBN-based) | PEG-like | Human Hepatocytes | > 100 | PEG-like linker showed higher stability in this context.[2] |
Experimental Protocols & Workflows
Protocol 1: Human Liver Microsome (HLM) Stability Assay
Objective: To evaluate the in vitro metabolic stability of a PROTAC in the presence of liver microsomes.
Methodology:
-
Preparation: Prepare a 1 mM stock solution of the test PROTAC in DMSO.
-
Incubation Mixture: In a 96-well plate, add phosphate buffer (e.g., 100 mM, pH 7.4), the PROTAC stock solution (final concentration typically 1 µM), and human liver microsomes (final concentration e.g., 0.5 mg/mL).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 2-3 volumes of cold acetonitrile containing an internal standard (e.g., warfarin, tolbutamide).
-
Sample Processing: Centrifuge the plate at high speed (e.g., 4000 rpm) for 10 minutes to precipitate proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to determine the percentage of the parent PROTAC remaining at each time point.
-
Data Calculation: Calculate the half-life (t½) from the slope of the natural log of the percent remaining vs. time plot.
Protocol 2: Ternary Complex Formation Assay (SPR)
Objective: To measure the kinetics and affinity of the ternary complex (Target-PROTAC-E3 Ligase).
Methodology:
-
Immobilization: Immobilize a biotinylated E3 ligase (e.g., VHL complex) onto a streptavidin-coated sensor chip.[6]
-
Binary Binding: First, inject a series of concentrations of the PROTAC alone over the ligase-coated surface to measure the binary PROTAC-E3 ligase binding kinetics (kon, koff) and affinity (KD).[6]
-
Ternary Binding: To measure ternary complex formation, inject a solution containing a fixed, saturating concentration of the target protein mixed with a series of concentrations of the PROTAC.[6]
-
Data Analysis: The resulting sensorgrams will show the binding of the Target-PROTAC binary complex to the immobilized E3 ligase. Analyze this data to determine the ternary complex formation kinetics and calculate the cooperativity factor (α), which indicates how the presence of the target protein affects the PROTAC's affinity for the E3 ligase.[5]
Visualizations
Caption: Troubleshooting workflow for PROTACs with stability issues.
Caption: Potential site of oxidative metabolism on the linker.
References
- 1. precisepeg.com [precisepeg.com]
- 2. Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structure‐Based Design of a Macrocyclic PROTAC - PMC [pmc.ncbi.nlm.nih.gov]
overcoming aggregation of peptides with spirocyclic residues
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted guidance on overcoming the challenges of peptide aggregation, with a specific focus on the use of spirocyclic residues.
Frequently Asked Questions (FAQs)
Q1: What are spirocyclic residues and how do they mechanistically prevent peptide aggregation?
A1: Spirocyclic residues are unique amino acid analogs where two rings share a single common atom (the spiroatom). When incorporated into a peptide backbone, their rigid, three-dimensional structure imposes significant conformational constraints.[1][2] The primary mechanism by which they prevent aggregation is by disrupting the formation of intermolecular β-sheets, which are the hallmark of many peptide aggregates and amyloid fibrils.[3][4]
The spirocyclic scaffold introduces a "kink" or controlled rotation in the peptide backbone, physically preventing the planar alignment required for hydrogen bonds to form between adjacent peptide chains.[5] This steric hindrance breaks the periodicity of the β-strand, enhancing the solvation of the peptide chain and keeping it soluble.[6]
References
- 1. Dynamic light scattering: a practical guide and applications in biomedical sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dynamic Light Scattering (DLS) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 3. Aza-Amino Acids Disrupt β-Sheet Secondary Structures | MDPI [mdpi.com]
- 4. The development of beta-sheet promoting amino acid residues and fundamental studies of peptide structure - UWDC - UW-Madison Libraries [search.library.wisc.edu]
- 5. A spirocyclic backbone accesses new conformational space in an extended, dipole-stabilized foldamer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of peptide backbone conformation on biological activity of chemotactic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
strategies to minimize deletion sequences in SPPS with bulky amino acids
Welcome to our technical support center for Solid-Phase Peptide Synthesis (SPPS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges encountered during their experiments, with a focus on minimizing deletion sequences when working with bulky amino acids.
Troubleshooting Guide: Minimizing Deletion Sequences with Bulky Amino Acids
Deletion sequences, where one or more amino acid residues are missing from the target peptide, are common impurities that arise from incomplete coupling reactions.[1] This issue is particularly prevalent when incorporating sterically hindered amino acids. This guide provides a systematic approach to identifying and mitigating the formation of deletion sequences.
Step 1: Identification of Deletion Sequences
The first crucial step is to confirm the presence and nature of the deletion sequences in your crude peptide product.
Recommended Protocol: Analysis by LC-MS/MS
-
Sample Preparation: Dissolve a small amount of the crude peptide in a suitable solvent, typically a mixture of water and acetonitrile with 0.1% formic acid, to a concentration of 1-10 pmol/μL.[1]
-
LC Separation: Inject the sample onto a reverse-phase HPLC column (e.g., C18) and elute with a gradient of increasing organic solvent (e.g., acetonitrile) concentration.
-
MS and MS/MS Analysis: Analyze the eluting peaks by mass spectrometry (MS) to determine their molecular weights. Deletion sequences will present as masses lower than the target peptide, corresponding to the mass of the missing amino acid(s).[1] Subsequently, perform tandem mass spectrometry (MS/MS) on the ions corresponding to the suspected deletion sequences to confirm the exact location of the missing residue by analyzing the fragmentation pattern (b- and y-ions).[1]
Step 2: Troubleshooting and Optimization Workflow
Once deletion sequences are confirmed, follow this workflow to diagnose and resolve the underlying coupling inefficiency.
Caption: Troubleshooting workflow for minimizing deletion sequences in SPPS.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of deletion sequences when synthesizing peptides with bulky amino acids?
A1: Deletion sequences are primarily caused by incomplete coupling reactions.[1] When a bulky amino acid is being coupled, its large side chain can sterically hinder the approach of the activated amino acid to the N-terminus of the growing peptide chain.[2] This is especially problematic when the N-terminal amino acid on the resin is also bulky.[3] Additionally, peptide chain aggregation, where the growing peptide folds on itself or interacts with other peptide chains on the resin, can physically block the reactive sites, leading to failed couplings.[4]
Q2: How does a "double coupling" strategy work and when should I use it?
A2: Double coupling involves repeating the coupling step for a specific amino acid before proceeding to the next deprotection step.[5] This increases the probability of the coupling reaction going to completion. It is particularly recommended for sterically hindered amino acids like Arginine, especially when it is adjacent to another bulky residue.[2][6] It is also a useful strategy when synthesizing sequences with repeating amino acid residues.[2]
Q3: What is "capping" and how does it prevent deletion sequences?
A3: Capping is a process where any unreacted N-terminal amines on the growing peptide chain are permanently blocked, typically by acetylation with acetic anhydride.[5][7] This prevents them from reacting in subsequent coupling cycles. While capping does not improve the yield of the target peptide, it terminates the elongation of failed sequences, preventing the formation of deletion peptides that can be difficult to separate during purification.[7]
Q4: Which coupling reagents are most effective for bulky amino acids?
A4: For sterically hindered amino acids, more potent coupling reagents are often required.[8] Aminium/uronium salt-based reagents like HATU, HBTU, and COMU are generally more efficient than carbodiimide-based reagents like DIC, especially for difficult couplings.[9] The choice of reagent can also impact the level of racemization, a side reaction where the stereochemistry of the amino acid is inverted. For racemization-prone amino acids like Histidine and Cysteine, a combination of DIC with an additive like Oxyma may be a better choice to minimize this side reaction.[9]
Q5: How can increasing the reaction temperature help in minimizing deletion sequences?
A5: Increasing the reaction temperature can disrupt secondary structures and peptide aggregation, thereby improving the accessibility of the reactive sites and enhancing coupling efficiency.[10] Microwave-assisted SPPS, which allows for rapid and uniform heating, has been shown to be effective in synthesizing "difficult sequences" with improved purity and yield.[8][10] However, elevated temperatures can also increase the risk of side reactions like racemization, especially for sensitive amino acids.[10]
Q6: What are pseudoproline dipeptides and how do they prevent peptide aggregation?
A6: Pseudoproline dipeptides are derivatives of Serine or Threonine where the side chain is cyclized to form an oxazolidine ring.[11] This modification introduces a "kink" in the peptide backbone, similar to proline, which disrupts the formation of secondary structures like β-sheets that lead to aggregation.[11][12] By minimizing aggregation, pseudoproline dipeptides improve the solvation of the growing peptide chain, leading to more efficient coupling reactions and higher purity of the crude product.[13][14] The pseudoproline is a temporary modification and is cleaved during the final TFA treatment, regenerating the native peptide sequence.[11]
Caption: Mechanism of action of pseudoproline dipeptides in preventing aggregation.
Experimental Protocols
Protocol 1: Double Coupling for a Sterically Hindered Amino Acid
This protocol describes the manual procedure for a double coupling step.
-
First Coupling:
-
Following the standard Fmoc deprotection and washing of the resin-bound peptide, add the activated amino acid solution (typically 3-5 equivalents of Fmoc-amino acid and coupling reagent) to the resin.
-
Agitate the mixture for the standard coupling time (e.g., 1-2 hours) at room temperature.
-
Drain the reaction vessel.
-
-
Washing:
-
Wash the resin thoroughly with DMF (3-5 times) to remove any unreacted reagents and byproducts.
-
-
Second Coupling:
-
Prepare a fresh solution of the same activated amino acid as in the first coupling.
-
Add this fresh solution to the resin and agitate for the same duration as the first coupling.
-
-
Final Wash and Monitoring:
-
Drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times).
-
Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow/colorless beads) indicates a successful coupling.[3]
-
Protocol 2: Capping with Acetic Anhydride
This protocol is used to block unreacted N-terminal amines after a coupling step.
-
Post-Coupling Wash:
-
After the coupling step and subsequent DMF washes, wash the resin three times with DMF.
-
-
Capping Solution Preparation:
-
Prepare a fresh capping solution. A common mixture is acetic anhydride and a base like N,N-diisopropylethylamine (DIPEA) or pyridine in DMF. A typical ratio is acetic anhydride:DIPEA:DMF (e.g., 5:6:89 v/v/v).[5]
-
-
Capping Reaction:
-
Add the capping solution to the resin, ensuring the resin is fully submerged.
-
Agitate the mixture at room temperature for 20-30 minutes.[5]
-
-
Post-Capping Wash:
-
Drain the capping solution and wash the resin thoroughly with DMF (at least 4-5 times) to remove all traces of the capping reagents.[5]
-
Protocol 3: Qualitative Kaiser Test for Monitoring Coupling Reactions
This colorimetric test detects the presence of free primary amines on the resin.[3]
-
Sample Preparation:
-
Take a small sample of resin beads (1-5 mg) from the reaction vessel after the coupling and washing steps.
-
Place the beads in a small glass test tube.
-
-
Reagent Addition:
-
Add 2-3 drops of each of the three Kaiser test solutions (Potassium Cyanide in pyridine, Ninhydrin in n-butanol, and Phenol in n-butanol) to the test tube.[3]
-
-
Incubation:
-
Result Interpretation:
-
Positive Result (Incomplete Coupling): An intense blue color on the beads and/or in the solution indicates the presence of free primary amines. The coupling step should be repeated.[3]
-
Negative Result (Complete Coupling): The beads and solution remain yellow or colorless, indicating the absence of free primary amines. You can proceed to the next deprotection step.[3]
-
Data Presentation
Table 1: Comparative Efficacy of Coupling Reagents for Hindered Amino Acids
| Coupling Reagent | Model Peptide | Crude Purity (%) | Racemization (%) | Reference |
| HATU | H-VQAAIDYING-OH | 83.63 | Moderate | [9] |
| HBTU | H-VQAAIDYING-OH | Not Reported | Moderate | [9] |
| COMU | H-VQAAIDYING-OH | 79.00 | Low | [9] |
| PyBOP | H-VQAAIDYING-OH | 70.27 | Moderate | [9] |
| DIC/Oxyma | Fmoc-L-His(Trt)-OH coupling | Not Reported | Low | [9] |
Data is adapted from comparative studies and specific values can vary based on the peptide sequence and reaction conditions.
Table 2: Impact of Synthesis Strategy on Yield and Purity of a "Difficult" Peptide (Human Islet Amyloid Polypeptide)
| Synthesis Strategy | Reported Yield | Crude Purity | Reference |
| Standard Fmoc-SPPS | Traces of desired product | Very Low | [13] |
| Fmoc-SPPS with Pseudoproline Dipeptides | Significantly Improved | High | [13] |
Qualitative data indicates a substantial improvement in both yield and purity with the use of pseudoproline dipeptides for this aggregation-prone peptide.
References
- 1. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. WO2018057470A1 - Rapid peptide synthesis at elevated temperatures - Google Patents [patents.google.com]
- 6. biotage.com [biotage.com]
- 7. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pseudoproline - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. chempep.com [chempep.com]
managing steric hindrance in peptide elongation with spirocyclic amino acids
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with sterically hindered spirocyclic amino acids in peptide elongation.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of peptides containing spirocyclic amino acids.
Issue 1: Low Coupling Efficiency or Incomplete Reactions
Q: My coupling reaction is showing low efficiency or is incomplete when incorporating a spirocyclic amino acid. What are the potential causes and how can I troubleshoot this?
A: Low coupling efficiency is a common challenge due to the steric bulk of spirocyclic amino acids. Here are several strategies to address this issue:
-
Choice of Coupling Reagent: Standard coupling reagents may be insufficient. It is often necessary to use more potent activating agents. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) are generally more effective for sterically hindered amino acids. The choice of reagent can significantly impact coupling yields.
-
Reaction Time and Temperature: Prolonging the reaction time and increasing the temperature can help drive the reaction to completion. Microwave-assisted peptide synthesis is a particularly effective technique for overcoming steric hindrance by using elevated temperatures for short periods, which can enhance reaction kinetics without promoting significant side reactions.
-
Excess Reagents: Using a higher excess of the acylating species (the activated amino acid) and the coupling reagents can improve yields. It is common to use 3- to 5-fold excess of the amino acid and coupling reagents.
-
Solvent Choice: The choice of solvent can influence the reaction rate. N,N-Dimethylformamide (DMF) is a standard solvent, but in some cases, using a mixture of DMF and N-methyl-2-pyrrolidone (NMP) or pure NMP can improve solubility and reaction outcomes.
Issue 2: Racemization/Epimerization at the Chiral Center
Q: I am observing significant racemization or epimerization of the spirocyclic amino acid residue during coupling. How can I minimize this side reaction?
A: Racemization is a risk, especially when using highly activating coupling reagents and elevated temperatures. Here are some strategies to mitigate this issue:
-
Additive Inclusion: The addition of a base scavenger like Oxyma Pure® (ethyl 2-cyano-2-(hydroxyimino)acetate) or HOBt (Hydroxybenzotriazole) can suppress racemization by preventing the formation of highly reactive intermediates that are prone to epimerization.
-
Base Selection: The choice and amount of base used are critical. Less hindered bases like diisopropylethylamine (DIPEA) are commonly used. Using the minimum necessary amount of base is recommended, as excess base can promote racemization.
-
Pre-activation Time: Optimizing the pre-activation time of the amino acid with the coupling reagent before adding it to the resin-bound amine can be beneficial. A short pre-activation time is generally preferred to minimize the opportunity for racemization of the activated species.
Frequently Asked Questions (FAQs)
Q1: What are spirocyclic amino acids and why are they used in peptide drug development?
A: Spirocyclic amino acids are a class of conformationally constrained amino acids characterized by a spirocyclic moiety, where two rings share a single carbon atom. This rigid structure imparts a well-defined three-dimensional conformation to the peptide backbone. In drug development, they are used to improve metabolic stability, enhance binding affinity to biological targets, and control the peptide's secondary structure.
Q2: Which coupling reagents are most effective for incorporating spirocyclic amino acids?
A: The effectiveness of a coupling reagent is highly dependent on the specific spirocyclic amino acid and the peptide sequence. However, high-potency uronium/aminium-based reagents are generally preferred. The table below summarizes the performance of common coupling reagents.
Q3: Can I use standard solid-phase peptide synthesis (SPPS) protocols for peptides with spirocyclic amino acids?
A: While the fundamental principles of SPPS still apply, standard protocols often need to be modified. Key adjustments include the use of more potent coupling reagents, longer reaction times or elevated temperatures (e.g., microwave synthesis), and careful monitoring for incomplete reactions and racemization. Double coupling, where the coupling step is repeated, is also a common strategy to ensure complete reaction.
Data Presentation: Coupling Reagent Performance
The following table provides a summary of typical coupling efficiencies and racemization levels observed with different coupling reagents when incorporating sterically hindered spirocyclic amino acids. The data is compiled from various studies and represents general trends.
| Coupling Reagent | Typical Coupling Efficiency (%) | Relative Racemization Risk | Recommended Use Case |
| HBTU/DIPEA | 80-95 | Moderate | Standard for moderately hindered residues. |
| HATU/DIPEA | 90-99 | Low to Moderate | Highly efficient for very hindered residues. |
| COMU/DIPEA | 95-99 | Low | Excellent for minimizing racemization. |
| DIC/HOBt | 60-85 | Moderate to High | Less effective for highly hindered systems. |
Experimental Protocols
Protocol 1: General Procedure for Microwave-Assisted SPPS of a Peptide Containing a Spirocyclic Amino Acid
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide MBHA) in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected spirocyclic amino acid (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF. Allow to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Perform the coupling in a microwave peptide synthesizer at 75°C for 10-20 minutes.
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 10 minutes.
-
Repeat: Repeat steps 2-6 for each subsequent amino acid in the sequence.
-
Cleavage and Deprotection: After the final amino acid is coupled, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify by reverse-phase HPLC.
Visualizations
Caption: Workflow for a single coupling cycle in SPPS with a checkpoint for reaction completeness.
Validation & Comparative
A Head-to-Head Comparison: Spiro[3.4]octane vs. Piperidine Linkers in Modern Drug Design
An Objective Guide for Researchers on Optimizing Molecular Scaffolds for Enhanced Drug-like Properties
In the intricate process of drug design, the selection of linker moieties is a critical decision that profoundly influences a compound's potency, selectivity, and its absorption, distribution, metabolism, and excretion (ADME) profile. Among the vast array of available linkers, saturated rings are frequently employed to confer specific conformational properties. This guide provides a detailed comparison between the rigid spiro[3.4]octane scaffold and the more flexible, traditional piperidine ring, offering researchers a data-driven framework for linker selection.
Structural and Conformational Analysis: Rigidity vs. Flexibility
The fundamental difference between spiro[3.4]octane and piperidine lies in their conformational freedom. Piperidine, a six-membered saturated heterocycle, exists predominantly in a chair conformation that can undergo ring inversion, allowing its substituents to occupy either axial or equatorial positions. [cite: ] This flexibility can be advantageous for adapting to a binding pocket but can also introduce an entropic penalty upon binding and expose metabolically liable positions.
Conversely, the spiro[3.4]octane linker is a rigid, three-dimensional scaffold.[1] Its spirocyclic nature, where two rings share a single carbon atom, locks the molecule into a defined shape. This rigidity can pre-organize a molecule into a bioactive conformation, potentially increasing potency and selectivity.[1] Furthermore, the introduction of sp³-rich spirocyclic centers is a well-established strategy to improve physicochemical properties by moving away from flat, aromatic structures.[1]
Physicochemical Properties: A Foundational Comparison
The choice of linker significantly impacts fundamental physicochemical properties that govern a drug's behavior. Spiroalkanes, being purely hydrocarbon, tend to be more lipophilic than their heterocyclic counterparts like piperidine, which contains a basic nitrogen atom capable of protonation.
| Property | Spiro[3.4]octane (Parent) | Piperidine (Parent) | Rationale for Difference |
| Molecular Weight | 110.20 g/mol | 85.15 g/mol | Piperidine contains a nitrogen atom, which is lighter than a carbon and has one less hydrogen. |
| XLogP3 (Lipophilicity) | 3.7 | 1.1 | The purely aliphatic spiro[3.4]octane is significantly more nonpolar than piperidine, which has a polar N-H group. |
| Topological Polar Surface Area (TPSA) | 0 Ų | 12.0 Ų | The nitrogen atom in piperidine contributes to its polar surface area, whereas the hydrocarbon spirocycle has a TPSA of zero. |
| H-Bond Donors/Acceptors | 0 / 0 | 1 / 1 | Piperidine's secondary amine can both donate and accept a hydrogen bond. |
Data sourced from PubChem CID 135980 and CID 7782.
Case Study: Piperidine Replacement in Pks13 Thioesterase Inhibitors
Direct, quantitative comparisons of spiro[3.4]octane and piperidine as linkers within the same drug scaffold are not abundant in published literature. However, a compelling case study involves the replacement of a piperidine fragment with a 2-oxa-6-azaspiro[3.4]octane moiety in an inhibitor for the polyketide synthase 13 (Pks13) thioesterase domain, a target for Mycobacterium tuberculosis. This substitution, which incorporates the core spiro[3.4]octane framework, was explored to mitigate off-target effects, such as hERG inhibition, often associated with lipophilic amines.
| Compound | Structure Fragment | Pks13-TE IC₅₀ (µM) | cLogP | pKa | Key Observation |
| Compound A (Parent) | Piperidine | 0.027 | 2.9 | 8.8 | Potent but higher lipophilicity and basicity, posing a potential hERG risk. |
| Compound B (Spiro-analog) | 2-oxa-6-azaspiro[3.4]octane | 0.035 | 1.9 | 7.6 | Maintained high potency while significantly reducing lipophilicity and basicity. |
Data adapted from "Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?".
The results from this study are significant: replacing the flexible piperidine with the rigid spirocyclic analogue led to a compound that retained potent activity against its target while improving key drug-like properties. The spiro-analog (Compound B) exhibited a 10-fold reduction in lipophilicity (a full log unit decrease in cLogP) and a lower pKa. These changes are highly desirable for reducing hERG liability and improving the overall ADME profile.
Experimental Protocols
To provide researchers with actionable methodologies, detailed protocols for key in vitro ADME assays are provided below. These assays are fundamental for evaluating the impact of linker modifications on a compound's drug-like properties.
Metabolic Stability: Liver Microsomal Assay
This assay determines a compound's susceptibility to metabolism by Phase I enzymes, primarily cytochrome P450s, which are abundant in liver microsomes.
Objective: To measure the rate of disappearance of a test compound over time and calculate its metabolic half-life (t½) and intrinsic clearance (Clint).
Materials:
-
Pooled human liver microsomes (HLM)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
0.1 M Phosphate buffer (pH 7.4)
-
Ice-cold acetonitrile with an internal standard (for quenching the reaction)
-
96-well plates, incubator, centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Thaw liver microsomes at 37°C and dilute to a final protein concentration of 0.5-1.0 mg/mL in phosphate buffer.
-
Reaction Mixture: Prepare a master mix containing the diluted microsomes and the NADPH regenerating system.
-
Initiation: Add the test compound to the reaction mixture (final concentration typically 1-10 µM) and vortex gently. Start the incubation at 37°C.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately add the aliquot to a well containing ice-cold acetonitrile with an internal standard to stop the reaction and precipitate proteins.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k), from which the half-life (t½ = 0.693/k) and intrinsic clearance are calculated.
Permeability: Caco-2 Assay
This assay uses a monolayer of Caco-2 cells, a human colon adenocarcinoma cell line that differentiates to form a barrier mimicking the intestinal epithelium, to predict in vivo drug absorption.
Objective: To determine the apparent permeability coefficient (Papp) of a compound in both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions to assess passive diffusion and active transport (efflux).
Materials:
-
Caco-2 cells
-
Transwell plate inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with FBS)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS)
-
Test compound and control compounds (e.g., propranolol for high permeability, atenolol for low permeability)
-
Lucifer yellow for monolayer integrity check
-
LC-MS/MS system for analysis
Procedure:
-
Cell Culture: Seed Caco-2 cells onto Transwell inserts and culture for ~21 days until a differentiated monolayer with tight junctions is formed.
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) to ensure tight junction formation. Perform a lucifer yellow rejection assay to confirm monolayer integrity.
-
Assay Setup (A-B Transport):
-
Wash the cell monolayer with pre-warmed transport buffer.
-
Add the test compound solution (in transport buffer) to the apical (donor) side.
-
Add fresh transport buffer to the basolateral (receiver) side.
-
-
Assay Setup (B-A Transport):
-
Add the test compound solution to the basolateral (donor) side.
-
Add fresh transport buffer to the apical (receiver) side.
-
-
Incubation: Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
Sampling: At the end of the incubation, take samples from both the donor and receiver compartments.
-
Analysis: Quantify the concentration of the test compound in all samples using LC-MS/MS.
-
Data Analysis: Calculate the Papp value using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber. The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated to determine if the compound is a substrate of efflux transporters like P-glycoprotein.
Application in Signaling Pathways
The choice of linker can be paramount for drugs targeting specific signaling pathways, such as kinase cascades. A linker that correctly orients the pharmacophore within the ATP-binding pocket of a kinase can dramatically enhance potency and selectivity. The rigidity of a spiro[3.4]octane linker can ensure this optimal orientation, while the flexibility of piperidine might allow for off-target binding to other kinases with similar structural motifs.
Conclusion and Recommendations
The decision to use a spiro[3.4]octane versus a piperidine linker is a nuanced choice that depends on the specific goals of the drug discovery program.
Choose Piperidine when:
-
A degree of conformational flexibility is desired to accommodate the target binding site.
-
The basic nitrogen is beneficial for solubility or for forming a key salt bridge interaction.
-
Synthetic accessibility is a primary concern, as piperidine derivatives are widely available.
Choose Spiro[3.4]octane when:
-
The goal is to increase the three-dimensionality (Fsp³) and rigidity of the molecule.
-
Improving metabolic stability by shielding potential metabolic "soft spots" is a priority.
-
Reducing lipophilicity and basicity compared to a piperidine analog is necessary to mitigate off-target effects like hERG inhibition.
-
Exploring novel chemical space and securing intellectual property are key objectives.
Ultimately, the incorporation of rigid, spirocyclic linkers like spiro[3.4]octane represents a powerful strategy in modern medicinal chemistry. By moving beyond traditional, flexible linkers, researchers can unlock new avenues to develop safer and more effective therapeutics with optimized, "drug-like" properties. The supporting experimental data, though often necessitating a bioisosteric replacement approach, strongly suggests that the benefits of conformational restraint and improved physicochemical parameters make spirocycles a compelling choice in lead optimization campaigns.
References
A Comparative Guide to Peptide Conformational Analysis: The Role of 6-Aza-spiro[3.4]octane Scaffolds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide-based drug discovery, controlling conformational flexibility is paramount to enhancing biological activity, metabolic stability, and receptor selectivity. A key strategy involves the introduction of molecular constraints to favor specific secondary structures, such as β-turns, which are crucial for molecular recognition. This guide provides a comparative analysis of peptides incorporating the novel 6-Aza-spiro[3.4]octane moiety, a rigid scaffold designed to induce stable turn conformations. Its performance is objectively compared with established turn-inducing motifs, supported by experimental and theoretical data from closely related systems.
Introduction to Conformational Control with Spirocyclic Scaffolds
The 6-Aza-spiro[3.4]octane core, when incorporated into a peptide backbone, introduces a significant steric restraint. This bicyclic system, featuring a four-membered azetidine ring fused with a five-membered cyclopentane ring, rigidly locks the peptide chain. This pre-organization is hypothesized to reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and specificity. The primary goal of such a modification is to mimic a β-turn, a common secondary structure motif where the polypeptide chain reverses its direction.
Comparative Conformational Data
Due to the novelty of the 6-Aza-spiro[3.4]octane scaffold in peptide chemistry, direct experimental data is not yet broadly available. However, robust theoretical and experimental data from structurally analogous spiro-β-lactam systems, which also feature a fused four- and five-membered ring system, serve as a strong predictive model for its conformational effects. These systems are predicted to strongly favor a Type II β-turn.
The following table compares the ideal and experimentally observed dihedral angles (φ, ψ) and NMR coupling constants for peptides constrained by the analogous spiro-β-lactam, a standard D-Proline-Glycine sequence (which favors a Type II' turn), and a generic Type I β-turn for context.
| Parameter | 6-Aza-spiro[3.4]octane Analogue (Spiro-β-Lactam, Theoretical) | D-Proline-Glycine Sequence (Type II' β-Turn) | Generic Unconstrained Peptide (Random Coil) |
| Residue (i+1) φ Angle | ~ -60° | ~ 60° | Variable |
| Residue (i+1) ψ Angle | ~ 120° | ~ -120° | Variable |
| Residue (i+2) φ Angle | ~ 80° | ~ -80° | Variable |
| Residue (i+2) ψ Angle | ~ 0° | ~ 0° | Variable |
| ³J(HNHα) at (i+1) | Small (~3-5 Hz) | Small (~3-5 Hz) | ~6-8 Hz |
| ³J(HNHα) at (i+2) | Large (~8-10 Hz) | Large (~8-10 Hz) | ~6-8 Hz |
| Key Hα(i)-HN(i+2) NOE | Strong | Strong | Weak or Absent |
| Key Hα(i)-HN(i+3) NOE | Strong | Strong | Weak or Absent |
Table 1: Comparison of key conformational parameters for different turn-inducing strategies. Data for the 6-Aza-spiro[3.4]octane analogue is based on theoretical models of highly similar spiro-β-lactam systems. Ideal dihedral angles for standard β-turn types are also presented for reference.[1][2][3][4]
Visualizing Conformational Constraints
Diagrams generated using Graphviz provide a clear illustration of the concepts and workflows discussed.
References
A Comparative Guide to the Validation of Stereochemistry of Spirocyclic Amino Acids in Peptides
The precise stereochemical arrangement of amino acids within a peptide is a critical determinant of its three-dimensional structure and, consequently, its biological activity. This is particularly true for peptides incorporating spirocyclic amino acids, which introduce significant conformational constraints. The validation of the stereochemistry of these complex residues is a non-trivial analytical challenge. This guide provides a comparative overview of key analytical techniques, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate methods for their specific needs.
Comparative Analysis of Analytical Techniques
The determination of stereochemistry for spirocyclic amino acids in peptides relies on a combination of spectroscopic, crystallographic, and computational methods. Each technique offers unique advantages and is suited to different stages of research and development. A summary of the primary methods is presented below.
| Technique | Information Obtained | Sample Requirements | Throughput | Key Advantages | Limitations |
| NMR Spectroscopy (NOE/ROE) | Relative configuration and conformation in solution. | 1-5 mg of purified peptide, soluble in deuterated solvents. | Low to Medium | Provides data on solution-state conformation, which is often biologically relevant. | Does not directly provide absolute configuration; can be complex to interpret for flexible molecules. |
| X-ray Crystallography | Absolute configuration and solid-state conformation. | High-quality single crystal (0.1-0.5 mm). | Low | Unambiguously determines the three-dimensional structure, including absolute stereochemistry. | Requires the successful growth of diffraction-quality crystals, which can be a significant bottleneck. |
| Vibrational Circular Dichroism (VCD) | Absolute configuration in solution. | 1-10 mg of purified peptide, soluble in appropriate solvents. | Medium | Applicable to a wide range of molecules in solution, does not require crystallization. | Requires comparison with computationally predicted spectra, which can be resource-intensive. |
| Electronic Circular Dichroism (ECD) | Absolute configuration of chromophore-containing molecules in solution. | Microgram to milligram quantities, depending on the chromophore. | High | Highly sensitive and can be used for rapid screening. | Limited to molecules with suitable chromophores; interpretation can be complex. |
| Chiral Chromatography (HPLC/SFC) | Separation of enantiomers and diastereomers. | Microgram quantities of hydrolyzed amino acid or peptide. | High | Excellent for determining enantiomeric excess and for preparative separation. | Does not provide structural information; requires reference standards for assignment of absolute configuration. |
| Computational Modeling | Prediction of stable conformations and spectroscopic properties. | None (in silico). | High | Complements experimental data and aids in the interpretation of complex spectra. | Predictions must be validated by experimental data; accuracy depends on the level of theory used. |
Experimental Protocols
Detailed methodologies for the key experimental techniques are provided below. These protocols are intended as a general guide and may require optimization based on the specific peptide and available instrumentation.
NMR Spectroscopy: NOE/ROE Analysis for Relative Configuration
Objective: To determine the relative stereochemistry of a spirocyclic amino acid within a peptide by measuring through-space proton-proton correlations.
Methodology:
-
Sample Preparation: Dissolve 1-5 mg of the purified peptide in a suitable deuterated solvent (e.g., DMSO-d6, CD3OH, or H2O/D2O 9:1) to a final concentration of 1-5 mM.
-
Data Acquisition:
-
Acquire standard 1D ¹H and 2D ¹H-¹³C HSQC spectra to assign the proton and carbon resonances of the peptide.
-
Acquire a 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum. For peptides, ROESY is often preferred to avoid spin diffusion and zero-crossings of the NOE.
-
Use a mixing time appropriate for the size of the peptide (typically 100-300 ms for ROESY).
-
-
Data Analysis:
-
Process the 2D spectrum using appropriate software (e.g., TopSpin, Mnova).
-
Identify cross-peaks that indicate spatial proximity between protons.
-
Correlate the observed ROE/NOE signals with inter-proton distances to establish the relative arrangement of substituents on the spirocyclic ring and their orientation relative to the peptide backbone.
-
X-ray Crystallography for Absolute Configuration
Objective: To unambiguously determine the absolute stereochemistry and solid-state conformation of a spirocyclic amino acid-containing peptide.
Methodology:
-
Crystallization:
-
Screen for crystallization conditions using various techniques (e.g., hanging drop, sitting drop, microbatch) and a wide range of precipitants, buffers, and additives.
-
Optimize promising conditions to grow single crystals of sufficient size and quality (typically > 0.1 mm in all dimensions).
-
-
Data Collection:
-
Mount a suitable crystal on a goniometer and cool it in a cryostream (typically 100 K).
-
Collect diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and detector.
-
-
Structure Solution and Refinement:
-
Process the diffraction data (integration and scaling).
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data.
-
Determine the absolute configuration using anomalous dispersion effects, typically by calculating the Flack parameter. A Flack parameter close to 0 for the correct enantiomer confirms the absolute stereochemistry.
-
Experimental and Logical Workflows
The selection and application of techniques for stereochemical validation often follow a logical progression. The diagrams below illustrate typical workflows.
Caption: Workflow for determining relative stereochemistry using NMR spectroscopy.
Caption: Workflow for determining absolute stereochemistry using X-ray crystallography.
Caption: Decision-making workflow for stereochemical validation of spirocyclic amino acids.
A Guide to Mass Spectrometry Fragmentation Analysis of Peptides Incorporating 6-Boc-6-Aza-spiro[3.4]octane-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
The introduction of novel, non-proteinogenic amino acids into peptides is a key strategy in modern drug discovery, offering enhanced proteolytic stability, conformational rigidity, and improved binding affinity. One such novel amino acid, 6-Boc-6-Aza-spiro[3.4]octane-2-carboxylic acid, presents a unique structural motif with its spirocyclic core, aza-substitution, and a Boc-protecting group. Understanding the fragmentation behavior of peptides containing this moiety under mass spectrometry (MS) conditions is crucial for their structural characterization, sequencing, and quality control.
This guide provides a framework for the mass spectrometric analysis of peptides containing 6-Boc-6-Aza-spiro[3.4]octane-2-carboxylic acid. As direct experimental data for this specific compound is not yet publicly available, this document outlines the predicted fragmentation patterns based on structurally related molecules and proposes a detailed experimental protocol for a comparative analysis.
Fundamentals of Peptide Fragmentation
In tandem mass spectrometry (MS/MS), peptides are typically fragmented via collision-induced dissociation (CID). This process primarily cleaves the amide bonds along the peptide backbone, generating a series of characteristic fragment ions. The nomenclature for these fragments depends on which side of the cleaved bond retains the charge. If the charge is retained on the N-terminal fragment, the ions are classified as a, b, or c. If the charge is retained on the C-terminal fragment, they are designated as x, y, or z ions. The most common fragment ions observed in low-energy CID are b and y ions.[1][2][3]
Predicted Fragmentation Behavior of Peptides with 6-Boc-6-Aza-spiro[3.4]octane-2-carboxylic Acid
The unique structure of 6-Boc-6-Aza-spiro[3.4]octane-2-carboxylic acid is expected to introduce distinct fragmentation pathways in addition to the standard b and y ion series.
-
Labile Boc Group: The tert-butoxycarbonyl (Boc) protecting group is notoriously unstable under MS conditions and is prone to facile cleavage.[4][5] A prominent neutral loss of isobutylene (56 Da) or the entire Boc group (100 Da) from the precursor ion and fragment ions is highly anticipated.[6] The loss of tert-butanol (74 Da) is another possible fragmentation pathway.[6]
-
Spirocyclic Core and "Proline Effect": The rigid, cyclic nature of the spiro-amino acid is analogous to proline. Peptides containing proline often exhibit a "proline effect," where fragmentation of the amide bond N-terminal to the proline residue is particularly favored, leading to intense y ions.[7][8] A similar enhancement of the y ion corresponding to cleavage N-terminal to the spiro-amino acid can be expected. The rigid structure may also lead to unique ring-opening fragmentation pathways within the spirocycle itself, although these are generally less common than backbone cleavages.[9][10]
-
Aza-Substitution: The presence of a nitrogen atom at the 6-position (an aza-peptide) introduces a hydrazide bond. While systematic studies on the fragmentation of aza-peptides are limited, the fundamental principles of charge-directed fragmentation suggest that cleavage will still occur along the backbone, though the relative abundance of different ion series might be altered compared to standard peptides.
Based on these considerations, a proposed fragmentation scheme for a peptide containing this novel amino acid is presented below.
Proposed Experimental Protocol for Comparative Analysis
To empirically determine the fragmentation patterns, a comparative study is essential. This involves synthesizing a model peptide containing the novel amino acid and a control peptide, followed by detailed MS/MS analysis.
References
- 1. verifiedpeptides.com [verifiedpeptides.com]
- 2. research.cbc.osu.edu [research.cbc.osu.edu]
- 3. Mass spectrometry of peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fragmentation reactions of deprotonated peptides containing proline. The proline effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. xxx xxx xxx: Topics by Science.gov [science.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae) - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Chiral Maze: A Comparative Guide to HPLC Methods for Resolving Spirocyclic Amino Acid Enantiomers
A notable scarcity of specific, publicly available chiral High-Performance Liquid Chromatography (HPLC) methods for the direct resolution of spirocyclic amino acid enantiomers exists within scientific literature. However, by examining established methods for structurally related cyclic amino acids, researchers can formulate a robust starting point for method development. This guide provides a comparative overview of chiral HPLC methods for various cyclic amino acids, offering valuable insights and a systematic approach for the successful enantioseparation of novel spirocyclic analogues.
For researchers and professionals in drug development, the enantiomeric purity of spirocyclic amino acids—a unique class of constrained analogues—is of paramount importance. Their rigid, three-dimensional structure can lead to distinct pharmacological and toxicological profiles for each enantiomer. Chiral HPLC stands as the most prevalent technique for accurately determining this enantiomeric purity.
This guide will delve into the common chiral stationary phases (CSPs) and mobile phase compositions that have proven effective for separating the enantiomers of cyclic amino acids, which serve as excellent surrogates for developing methods for their spirocyclic counterparts.
Performance Comparison of Chiral HPLC Methods for Cyclic Amino Acid Enantiomers
The selection of the chiral stationary phase is the most critical factor in achieving enantiomeric resolution. Polysaccharide-based, macrocyclic glycopeptide, and crown ether CSPs are among the most successful for separating amino acid enantiomers. The following table summarizes successful separations of various cyclic amino acids, providing a foundational dataset for method development for spirocyclic analogues.
| Analyte | Chiral Stationary Phase (CSP) | Column Dimensions | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Detection | Resolution (Rs) / Separation Factor (α) |
| Pipecolic Acid | Astec® CHIROBIOTIC® T | 25 cm x 4.6 mm, 5 µm | Water/Acetonitrile (50:50) | 1.0 | 25 | UV, 220 nm | Data not specified[1] |
| Proline Amide Derivatives | Crown Ether-based CSP | Data not specified | Data not specified | Data not specified | Data not specified | Data not specified | Rs up to 5.50, α up to 1.57[2] |
| Pipecolic Acid Amide Derivatives | Crown Ether-based CSP | Data not specified | Data not specified | Data not specified | Data not specified | Data not specified | Rs up to 2.26, α up to 1.30[2] |
| N-Benzoyl Methyl Ester of Azetidine-2-carboxylic Acid | Daicel Chiralcel OD | 25 cm x 0.46 cm | Hexane/Isopropanol (7:1) | 0.5 | Data not specified | Data not specified | Baseline separation reported[3] |
| Dansylated Homoproline & Homopipecolic Acid | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | Successful HPLC method developed[4] |
Experimental Protocols: A Roadmap to Resolving Spirocyclic Amino Acid Enantiomers
Given the absence of established methods, a systematic approach to method development is crucial. The following protocol outlines a generalized workflow for the enantioseparation of a novel spirocyclic amino acid.
Analyte Preparation and Derivatization (If Necessary)
-
Direct Injection: If the spirocyclic amino acid has a suitable chromophore and is soluble in common HPLC solvents, it can be analyzed directly. Prepare a stock solution of the racemic mixture at approximately 1 mg/mL in methanol or ethanol.
-
Derivatization: For analytes lacking a UV chromophore or exhibiting poor chromatographic behavior, derivatization is often necessary.
-
N-derivatization: React the amino group with reagents like 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) or dabsyl chloride to introduce a chromophore.
-
Esterification: Convert the carboxylic acid to a methyl or ethyl ester to reduce polarity and improve peak shape on certain CSPs.
-
Chiral Stationary Phase (CSP) Screening
A screening of different types of CSPs is the most efficient way to identify a suitable column.
-
Initial Screening Columns:
-
Polysaccharide-based: Start with columns like Daicel Chiralpak IA, IB, IC, ID, IE, and IF. These are broadly applicable and can be used in normal phase, polar organic, and reversed-phase modes.
-
Macrocyclic Glycopeptide-based: Screen columns such as Astec® CHIROBIOTIC® T, V, and R. These are particularly effective for underivatized amino acids in reversed-phase and polar organic modes.[1]
-
Crown Ether-based: For primary amines, a crown ether-based column like CROWNPAK® CR-I(+) can be highly selective.[2]
-
-
Screening Mobile Phases:
-
Normal Phase: Hexane/Ethanol or Hexane/Isopropanol with a small amount of an acidic (e.g., trifluoroacetic acid - TFA) or basic (e.g., diethylamine - DEA) additive.
-
Reversed Phase: Water/Acetonitrile or Water/Methanol with a buffer (e.g., ammonium formate, ammonium acetate) or an acid (e.g., formic acid, TFA).
-
Polar Organic Mode: Acetonitrile or Methanol with acidic and basic additives.
-
Method Optimization
Once a "hit" is identified from the screening phase (i.e., partial or baseline separation), optimize the conditions to improve resolution (Rs > 1.5), peak shape, and analysis time.
-
Mobile Phase Composition: Fine-tune the ratio of the organic modifier. In normal phase, varying the alcohol percentage can significantly impact selectivity. In reversed-phase, adjusting the organic solvent percentage affects retention and can influence resolution.
-
Additives: Optimize the concentration of the acidic or basic additive. This is crucial for controlling the ionization state of the analyte and the stationary phase, which directly impacts chiral recognition.
-
Temperature: Vary the column temperature (e.g., 15°C, 25°C, 40°C). Lower temperatures often lead to better resolution but can increase analysis time and backpressure.
-
Flow Rate: Adjust the flow rate to balance analysis time and efficiency. A typical starting point is 1.0 mL/min for a 4.6 mm I.D. column.
HPLC System Configuration
-
HPLC System: A standard HPLC or UHPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is typically sufficient. For analytes without a chromophore, an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) can be used.
-
Data Acquisition: Monitor the chromatogram at the wavelength of maximum absorbance for the analyte or its derivative.
Workflow for Chiral HPLC Method Development
The following diagram illustrates a logical workflow for developing a chiral HPLC method for a novel spirocyclic amino acid.
By leveraging the knowledge gained from the separation of other cyclic amino acids and following a structured method development approach, researchers can efficiently establish robust and reliable chiral HPLC methods for the critical task of resolving spirocyclic amino acid enantiomers.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Liquid chromatographic resolution of proline and pipecolic acid derivatives on chiral stationary phases based on (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
Spirocyclic vs. Linear Amino Acids: A Comparative Guide to Enhancing Peptide Stability
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of peptides is often limited by their poor in vivo stability, primarily due to their susceptibility to proteolytic degradation and conformational flexibility. A key strategy to overcome these limitations is the introduction of conformational constraints into the peptide backbone. This guide provides a comparative analysis of peptides incorporating spirocyclic amino acids versus those with traditional linear amino acids, focusing on the impact on peptide stability. While direct head-to-head quantitative data for spirocyclic versus analogous linear amino acid-containing peptides is emerging, the well-established principles of conformational constraint demonstrated by cyclic peptides provide a strong rationale for the enhanced stability imparted by spirocyclic systems.
The Principle of Conformational Constraint
Linear peptides composed of standard amino acids are highly flexible, adopting a multitude of conformations in solution. This flexibility exposes cleavage sites to proteases, leading to rapid degradation.[1][2] By incorporating rigid structural elements, the conformational freedom of the peptide is reduced, leading to a more stable structure that is less prone to enzymatic attack.[1][2] Cyclization is a well-documented method to achieve this, and the incorporation of spirocyclic amino acids represents a powerful, alternative strategy to induce local rigidity.[3][4] Spirocyclic amino acids are characterized by a bicyclic system where two rings share a single carbon atom, creating a highly constrained structure that restricts the phi (φ) and psi (ψ) dihedral angles of the peptide backbone.[5]
Quantitative Comparison of Peptide Stability
Direct quantitative comparisons of the half-life and thermal stability between peptides containing spirocyclic amino acids and their precise linear counterparts are not yet widely available in published literature. However, the extensive research on cyclic peptides versus their linear analogs offers compelling evidence for the stability-enhancing effects of conformational constraint. This data serves as a strong proxy for the expected improvements conferred by spirocyclic amino acids.
| Parameter | Linear Peptide (Arg-Gly-Asp-Phe-OH) | Cyclic Peptide (cyclo-(Ac-Cys-Arg-Gly-Asp-Phe-Pen-NH2)) | Expected Trend for Spirocyclic Amino Acid-Containing Peptides | Reference |
| Solution Stability (t½ at pH 7) | 1x | 30x more stable | Significantly Increased | |
| Proteolytic Resistance | Low | High | Significantly Increased | [1][6] |
| Conformational Flexibility | High | Low | Significantly Decreased | [1] |
Experimental Protocols for Assessing Peptide Stability
A robust evaluation of peptide stability involves a combination of assays to assess degradation under various conditions.
Proteolytic Degradation Assay
This assay measures the resistance of a peptide to enzymatic cleavage by incubating it with proteases found in serum or specific enzymes.
Methodology:
-
Peptide Incubation: The test peptide (with either a spirocyclic or linear amino acid) is incubated in a buffered solution (e.g., phosphate-buffered saline, pH 7.4) containing a specific protease (e.g., trypsin, chymotrypsin) or a serum solution (e.g., human serum) at 37°C.
-
Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).
-
Reaction Quenching: The enzymatic reaction in each aliquot is stopped by adding a quenching agent, such as trifluoroacetic acid (TFA) or by heat inactivation.
-
Analysis: The amount of remaining intact peptide is quantified using reverse-phase high-performance liquid chromatography (RP-HPLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Half-Life Calculation: The percentage of intact peptide is plotted against time, and the half-life (t½) is calculated from the degradation curve.
Workflow Diagram:
References
- 1. Conformational restrictions of biologically active peptides via amino acid side chain groups [pubmed.ncbi.nlm.nih.gov]
- 2. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein synthesis with conformationally constrained cyclic dipeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorine-containing macrocyclic peptides and peptidomimetics - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00219B [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Bioactivity of Spirocyclic Scaffolds in Peptides
For Researchers, Scientists, and Drug Development Professionals
The incorporation of spirocyclic scaffolds into peptides is a powerful strategy in modern medicinal chemistry to enhance biological activity and improve pharmacokinetic properties. By constraining the peptide backbone, these rigid three-dimensional structures can pre-organize the peptide into a bioactive conformation, leading to increased potency, selectivity, and metabolic stability. This guide provides a comparative overview of the bioactivity of different spirocyclic scaffolds integrated into peptide structures, supported by experimental data and detailed protocols.
Enhancing Potency Through Spirocyclization
The introduction of a spirocyclic constraint can significantly boost the potency of a peptide. A prime example is the development of inhibitors for the Hepatitis C Virus (HCV) NS3/4a protease. A linear peptide inhibitor was compared to its analogue containing a spiro-proline scaffold and a further constrained macrocyclic spiro-proline analogue. The spirocyclization dramatically improved the inhibitory activity against both the wild-type enzyme and resistant variants.
Table 1: Comparison of a Linear Peptide with its Spirocyclic Analogues against HCV NS3/4a Protease
| Compound | Scaffold Type | Genotype 1b (IC50 nM) | Genotype 3a (IC50 nM) | Fold Improvement vs. Linear (gt1b) | Fold Improvement vs. Linear (gt3a) |
| Compound 1 | Linear Acyl-proline | 1.6 | 8.8 | - | - |
| Compound 2 | Spiro-proline | 0.02 | 0.11 | ~80x | ~80x |
| Compound 3 | Macrocyclic Spiro-proline | <0.01 | 0.014 | >160x | ~628x |
Data sourced from a study on HCV NS3/4a protease inhibitors.[1]
This data clearly demonstrates that the conformational rigidity imparted by the spirocyclic scaffold leads to a substantial increase in potency.[1] The macrocyclic spiro-proline analogue, which introduces further conformational constraint, exhibits an even more pronounced improvement in bioactivity.[1]
Comparative Bioactivity of Various Spirocyclic Scaffolds
While direct head-to-head comparisons of different spirocyclic scaffolds within the same peptide backbone are not always available in the literature, we can compile data from various studies to provide a broader perspective on their potential. The following table summarizes the bioactivity of peptides and small molecules incorporating different spirocyclic scaffolds, targeting a range of biological targets.
Table 2: Bioactivity of Peptides and Small Molecules Incorporating Different Spirocyclic Scaffolds
| Spirocyclic Scaffold | Target | Compound Example | Bioactivity (IC50/Ki) |
| Spiro-piperidine | Enoyl-ACP Reductase (FabI) | Spiro-naphthyridinone piperidine | Sub-nanomolar (E. coli)[2] |
| Spiro[2H-(1,3)-benzoxazine-2,4'-piperidine] | Histone Deacetylase (HDAC) | Substituted Benzoxazine | ~100 nM[3] |
| Spiro-pyrrolidine | cGAS | Spiro[carbazole-3,3'-pyrrolidine] | Data not specified[4] |
| Spiroisoxazoline | Cancer Cell Lines | Pyrrolidine & Spiroisoxazoline types | 60 µM - >400 µM (cell viability)[5] |
| Spiro-proline | HPK1 | Spiro HPK1 Inhibitor | 2.67 nM[6] |
This table highlights the versatility of spirocyclic scaffolds in designing potent inhibitors for a variety of biological targets. The choice of the specific spirocyclic core can be tailored to optimize interactions with the target protein.
Experimental Protocols
A generalized workflow for assessing the bioactivity of spirocyclic peptides typically involves synthesis of the peptide analogues followed by in vitro binding or functional assays.
General Protocol for In Vitro Binding Assay (Quantitative Pull-Down)
This protocol describes a method to quantify the binding affinity of a spirocyclic peptide (prey) to a target protein (bait).
1. Materials and Reagents:
-
Purified bait protein
-
Synthesized spirocyclic peptide (prey)
-
Affinity beads (e.g., Glutathione Sepharose for GST-tagged bait)
-
Binding Buffer (e.g., 1X PBS, 0.1% NP40, 0.5mM DTT, 10% Glycerol, 1mM PMSF, 2 µg/ml Aprotinin)[7]
-
Wash Buffer (Binding buffer without protease inhibitors)
-
Elution Buffer (e.g., SDS-PAGE sample buffer)
-
BSA (Bovine Serum Albumin) for blocking
2. Procedure:
-
Bait Immobilization:
-
Incubate the purified bait protein with affinity beads for 1-2 hours at 4°C.
-
Wash the beads with wash buffer to remove unbound protein.
-
Block non-specific binding sites on the beads by incubating with BSA solution for 30 minutes at 4°C.[8]
-
-
Binding Reaction:
-
Prepare a serial dilution of the spirocyclic peptide (prey) in binding buffer.
-
Add the peptide dilutions to the bait-immobilized beads.
-
Incubate for 1-2 hours at 4°C with gentle rotation to allow binding to reach equilibrium.
-
-
Washing:
-
Centrifuge the samples to pellet the beads.
-
Carefully remove the supernatant containing unbound peptide.
-
Wash the beads 3-5 times with wash buffer to remove non-specifically bound peptide.[7]
-
-
Elution and Analysis:
-
Elute the bound protein-peptide complexes from the beads using elution buffer and heating.
-
Analyze the eluted samples by SDS-PAGE and visualize by Coomassie staining or Western blotting.
-
Quantify the band intensity of the prey peptide to determine the amount bound at each concentration.
-
-
Data Analysis:
-
Plot the amount of bound prey as a function of the prey concentration.
-
Determine the dissociation constant (Kd) by fitting the data to a binding isotherm (e.g., using non-linear regression).
-
Visualizing Concepts in Spirocyclic Peptide Design
Diagrams generated using Graphviz can help illustrate key concepts in the design and evaluation of spirocyclic peptides.
References
- 1. Discovery of MK-8831, A Novel Spiro-Proline Macrocycle as a Pan-Genotypic HCV-NS3/4a Protease Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spiro-naphthyridinone piperidines as inhibitors of S. aureus and E. coli enoyl-ACP reductase (FabI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological characterization of spiro[2H-(1,3)-benzoxazine-2,4'-piperidine] based histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. med.upenn.edu [med.upenn.edu]
- 8. A guide to simple, direct, and quantitative in vitro binding assays - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Incorporation of Constrained Amino Acids: Edman Degradation vs. Mass Spectrometry
For researchers, scientists, and drug development professionals, the successful incorporation of constrained amino acids into peptides is a critical step in designing novel therapeutics with enhanced stability and biological activity. The validation of the correct sequence and the precise location of these unique residues is paramount. This guide provides an objective comparison of two primary analytical techniques for this purpose: the classic Edman degradation and modern mass spectrometry-based methods. We will delve into the performance of each, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate validation strategy.
The introduction of constrained amino acids, which restrict the conformational flexibility of a peptide backbone, can be a powerful tool in drug design. However, their unique structures can present challenges for standard analytical techniques. This guide will explore the nuances of applying Edman degradation and mass spectrometry to peptides containing these specialized residues.
Methodological Overview
Edman Degradation: The Sequential Approach
Edman degradation has long been the gold standard for N-terminal sequencing of peptides.[1] This chemical method sequentially removes amino acids from the N-terminus, which are then identified individually.[1] The process relies on the reaction of phenylisothiocyanate (PITC) with the free α-amino group of the N-terminal amino acid, followed by cleavage and conversion to a stable phenylthiohydantoin (PTH)-amino acid derivative that can be identified by chromatography.[2][3]
While highly accurate for natural amino acids, the presence of constrained residues can introduce complications.[4] For instance, N-terminal modifications or the presence of non-α-amino acids can block the sequencing process entirely.[1][5] The efficiency of the cleavage step can also be affected by the steric hindrance imposed by some constrained amino acids.
Mass Spectrometry: A Versatile and High-Throughput Alternative
Mass spectrometry (MS) has become an indispensable tool in proteomics and peptide analysis due to its high sensitivity, speed, and versatility.[6] In a typical bottom-up proteomics workflow, the peptide is first fragmented, and the resulting fragment ions are analyzed to determine the amino acid sequence.[4] Tandem mass spectrometry (MS/MS) is particularly powerful, allowing for the isolation and fragmentation of a specific peptide ion to generate a detailed fingerprint of its sequence.[7]
Mass spectrometry is generally more tolerant of modified or unnatural amino acids as it relies on mass-to-charge ratios for identification.[4] However, the fragmentation patterns of peptides containing constrained amino acids can be complex and may require specialized data analysis approaches.[8][9][10] For cyclic peptides, which lack a free N-terminus, Edman degradation is not directly applicable, making mass spectrometry the primary tool for their sequence elucidation, often requiring an initial ring-opening step.[8]
Performance Comparison: Edman Degradation vs. Mass Spectrometry
The choice between Edman degradation and mass spectrometry for validating the incorporation of constrained amino acids depends on several factors, including the nature of the constrained residue, the length of the peptide, the required level of detail, and the available instrumentation. The following table summarizes a comparison of the key performance parameters of each technique.
| Feature | Edman Degradation | Mass Spectrometry |
| Principle | Sequential chemical degradation from the N-terminus. | Measurement of mass-to-charge ratio of peptide and its fragments.[7] |
| Applicability to Constrained Amino Acids | Can be challenging; N-terminal blockage by some residues can halt sequencing.[1][5] Steric hindrance may reduce cleavage efficiency. | Generally more versatile; can handle a wider variety of modifications.[4] Fragmentation patterns can be complex.[8][9] |
| Cyclic Peptides | Not directly applicable without a linearization step. | Method of choice; often requires a ring-opening step prior to fragmentation.[8] |
| Throughput | Low; one sample at a time, with each cycle taking approximately an hour.[11] | High; amenable to automation and analysis of complex mixtures.[6] |
| Sample Requirement | Typically requires 10-100 picomoles of purified peptide.[5] | High sensitivity, often requiring only low picomole to femtomole amounts. |
| Data Interpretation | Relatively straightforward; direct identification of PTH-amino acids. | Can be complex, especially for de novo sequencing of novel constrained amino acids. Requires specialized software.[8] |
| Confirmation of N-terminus | Provides unambiguous identification of the N-terminal residue.[6] | Can be less precise for N-terminal confirmation compared to Edman degradation.[6] |
| Identification of Isobaric Residues | Can distinguish between isobaric amino acids (e.g., Leu and Ile) based on chromatographic retention time.[1] | Cannot distinguish between isobaric residues without specialized fragmentation techniques. |
Experimental Protocols
Edman Degradation of a Peptide Containing a Constrained Amino Acid
This protocol provides a general framework for N-terminal sequencing of a purified peptide containing a constrained amino acid using an automated protein sequencer.
1. Sample Preparation:
- Ensure the peptide sample is highly pure and free of contaminants such as salts and detergents.
- Dissolve the peptide in a suitable solvent, typically 50% acetonitrile in water with 0.1% trifluoroacetic acid (TFA).
- The amount of sample required is typically in the range of 10-100 picomoles.[5]
2. Automated Edman Degradation Cycles:
- The automated sequencer performs a series of chemical reactions in a cyclical manner.[3]
- Coupling: The N-terminal amino group of the peptide reacts with phenylisothiocyanate (PITC) under basic conditions to form a phenylthiocarbamoyl (PTC)-peptide.[2][3]
- Cleavage: The PTC-derivatized N-terminal amino acid is cleaved from the peptide chain under acidic conditions (e.g., using TFA), forming an anilinothiazolinone (ATZ)-amino acid.[2][3]
- Conversion: The unstable ATZ-amino acid is converted to a more stable phenylthiohydantoin (PTH)-amino acid derivative.[2][3]
3. Identification of PTH-Amino Acid:
- The PTH-amino acid is injected into a high-performance liquid chromatography (HPLC) system.
- The retention time of the sample PTH-amino acid is compared to that of known PTH-amino acid standards to identify the amino acid at that position.
4. Repetitive Cycles:
- The shortened peptide undergoes subsequent cycles of Edman degradation to determine the sequence one residue at a time.[3]
Mass Spectrometry-based Sequencing of a Peptide with a Constrained Amino Acid
This protocol outlines a general workflow for sequencing a peptide containing a constrained amino acid using tandem mass spectrometry (MS/MS).
1. Sample Preparation:
- The peptide sample should be purified and desalted to remove any substances that could interfere with ionization.
- For cyclic peptides, a chemical or enzymatic ring-opening step may be necessary prior to analysis.[8]
2. Mass Spectrometry Analysis:
- The sample is introduced into the mass spectrometer, typically via electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).
- MS1 Scan: A full scan of the sample is performed to determine the mass-to-charge ratio (m/z) of the intact peptide.
- Tandem MS (MS/MS): The ion corresponding to the peptide of interest is isolated and subjected to fragmentation, usually by collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).[4]
3. Data Analysis:
- The resulting fragment ion spectrum (MS/MS spectrum) is analyzed to determine the amino acid sequence.
- This can be done manually by calculating the mass differences between fragment ions or, more commonly, by using specialized de novo sequencing software.
- The software algorithms identify series of fragment ions (e.g., b- and y-ions) and deduce the sequence based on the mass differences corresponding to the amino acid residues.
- The mass of the constrained amino acid will be a key parameter in the analysis.
Visualizing the Workflows
To better understand the experimental processes, the following diagrams illustrate the workflows for Edman degradation and mass spectrometry-based peptide sequencing.
Logical Framework for Method Selection
The decision to use Edman degradation or mass spectrometry for validating the incorporation of constrained amino acids is often guided by the specific research question and the nature of the peptide. The following diagram presents a logical framework to aid in this selection process.
Conclusion
Both Edman degradation and mass spectrometry are powerful techniques for the validation of peptides containing constrained amino acids. Edman degradation, while having lower throughput, provides unequivocal N-terminal sequence information and can be the method of choice for short, linear peptides where absolute confirmation of the N-terminus is critical.[6] However, its applicability can be limited by the nature of the constrained residue.[1][5]
Mass spectrometry offers unparalleled versatility, sensitivity, and throughput, making it the go-to method for a wide range of applications, including the analysis of cyclic and other complex modified peptides.[4][6] The challenges in mass spectrometry lie primarily in the interpretation of potentially complex fragmentation data, which often requires sophisticated software and expertise.[8][9][10]
Ultimately, the optimal approach may involve a combination of both techniques. Mass spectrometry can be used for a comprehensive initial analysis, and Edman degradation can then be employed for orthogonal validation of the N-terminal sequence, providing the highest level of confidence in the final validated structure.
References
- 1. Protein Sequencing of Edman Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 2. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]
- 3. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]
- 4. benchchem.com [benchchem.com]
- 5. Edman degradation - Wikipedia [en.wikipedia.org]
- 6. Edman Degradation vs Mass Spectrometry | AltaBioscience [altabioscience.com]
- 7. Edman Sequencing vs. Mass Spectrometry: A Comparison of Protein Sequencing Techniques | MtoZ Biolabs [mtoz-biolabs.com]
- 8. Investigations of the mechanism of the "proline effect" in tandem mass spectrometry experiments: the "pipecolic acid effect" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tandem mass spectrometry for structural characterization of proline-rich proteins: application to salivary PRP-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scholarlycommons.pacific.edu [scholarlycommons.pacific.edu]
- 11. Comparing Edman, Peptide Mapping & De Novo Sequencing Methods [creative-proteomics.com]
A Comparative Guide to the Circular Dichroism Spectroscopy of Peptides with Spirocyclic Constraints
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the conformational properties of peptides constrained by spirocyclic scaffolds against other cyclic and constrained peptide alternatives, with a focus on data obtained from circular dichroism (CD) spectroscopy. Spirocyclic constraints are increasingly utilized in peptidomimetic design to enforce specific secondary structures, such as β-turns, which are crucial for mediating protein-protein interactions. Understanding their conformational impact through techniques like CD spectroscopy is paramount for rational drug design.
Data Presentation: Comparison of Constrained Peptides
The following table summarizes the circular dichroism spectral data for various peptides, including those with spirocyclic constraints and other forms of conformational restriction. This allows for a direct comparison of how different constraining strategies influence peptide secondary structure.
| Peptide/Constraint Type | Sequence/Structure | Solvent/Conditions | Key CD Features (Wavelength, nm) | Molar Ellipticity [θ] (deg cm²/dmol) | Inferred Secondary Structure | Reference |
| Spiro-β-lactam (Type II β-turn mimetic) | Piv-Pro-Aib-NHMe (example of a constrained turn) | Methanol | Positive max: ~230, ~202 | Data often presented graphically; values indicate characteristic positive bands | Type II β-turn[1] | [1] |
| Di-oxazolidinone (β-turn inducer) | Ts-Ala-Oxd-Oxd-PheOMe | Dichloromethane | Qualitative description: Induces clear β-turns of type I or II | Specific molar ellipticity values not provided in tabular format | β-turn (Type I or II) | N/A |
| Cyclic Tetrapeptide | cyclo(Leu-D-Ala-Glu-D-Ala) | Aqueous Buffer | Positive max: 211, 222; Negative min: 200, 238 | Quantitative data not explicitly tabled in the source | Stable β-turn structure | N/A |
| Constrained Angiotensin II Analog | N/A | 15 mM PBS | Data presented graphically | Values can be estimated from provided spectra | β-turn conformation[2] | [2] |
| Cyclic β-helical peptide | Leu β | Trifluoroethanol | Negative min: ~198, ~218 | Graphical data indicates strong negative ellipticity | Left-handed β-helix[3][4] | [3][4] |
| Cyclic β-helical peptide | Val β | Trifluoroethanol | Positive max: ~198, ~218 | Graphical data indicates strong positive ellipticity | Right-handed β-helix[3][4] | [3][4] |
Note: Quantitative molar ellipticity data for many spirocyclic peptides are not consistently available in tabular format in the literature and are often presented graphically. The table reflects this by providing descriptions and characteristic features based on the available information.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental data. Below are typical protocols for the synthesis of constrained peptides and their analysis using circular dichroism spectroscopy.
Solid-Phase Peptide Synthesis (SPPS) of a Spiroketal-Containing Peptide
This protocol describes the general steps for incorporating a spiroketal amino acid into a peptide sequence using solid-phase synthesis.
-
Resin Preparation: A suitable resin (e.g., Rink amide resin) is swelled in a solvent such as N,N'-dimethylformamide (DMF).
-
Fmoc Deprotection: The fluorenylmethoxycarbonyl (Fmoc) protecting group on the resin is removed using a solution of 20% piperidine in DMF.
-
Amino Acid Coupling: The desired Fmoc-protected amino acid, including the synthesized Fmoc-spiroketal amino acid, is activated using a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA) and coupled to the free amine on the resin.
-
Washing: The resin is thoroughly washed with DMF and dichloromethane (DCM) to remove excess reagents.
-
Repeat Cycles: Steps 2-4 are repeated for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the sequence is complete, the peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid, triisopropylsilane, and water).
-
Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The purified peptide is characterized by mass spectrometry and analytical RP-HPLC.
Circular Dichroism (CD) Spectroscopy Analysis
This protocol outlines the general procedure for acquiring CD spectra of peptides.
-
Sample Preparation: The purified peptide is dissolved in a suitable solvent (e.g., phosphate buffer, methanol, or trifluoroethanol) to a final concentration of approximately 0.1-1 mg/mL.[5] The solution should be filtered to remove any particulate matter.
-
Instrument Setup: A CD spectropolarimeter is purged with nitrogen gas. The temperature is typically maintained at 20-25°C using a Peltier controller.[2][4]
-
Cuvette: A quartz cuvette with a path length of 0.1 mm to 1 mm is used, depending on the peptide concentration and solvent absorbance.[2][6]
-
Data Acquisition:
-
A baseline spectrum of the solvent is recorded and subtracted from the sample spectra.
-
The CD spectrum of the peptide solution is recorded over a wavelength range of 190-260 nm.[2]
-
Multiple scans (e.g., 3-4 accumulations) are averaged to improve the signal-to-noise ratio.[2]
-
The scan speed is typically set to 50 nm/min with a bandwidth of 0.5-1.0 nm.[2]
-
-
Data Conversion: The raw data (in millidegrees) is converted to molar ellipticity [θ] using the following equation: [θ] = (θ_obs * MRW) / (10 * c * l) where:
-
θ_obs is the observed ellipticity in millidegrees.
-
MRW is the mean residue weight (molecular weight / number of amino acids).
-
c is the concentration in g/mL.
-
l is the path length in cm.
-
Mandatory Visualizations
Logical Relationship: Spirocyclic Constraint on Peptide Conformation
Caption: Spirocyclic moieties enforce conformational rigidity on flexible peptide backbones.
Experimental Workflow: Peptide Synthesis and CD Analysis
Caption: Workflow from peptide design to conformational analysis via CD spectroscopy.
References
- 1. Peptide models for beta-turns. A circular dichroism study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Circular dichroism analysis of cyclic β-helical peptides adsorbed on planar fused quartz - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biointerface.org [biointerface.org]
- 5. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reference Data Set for Circular Dichroism Spectroscopy Comprised of Validated Intrinsically Disordered Protein Models - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Metabolic Maze: A Comparative Guide to PROTAC Linker Stability In Vitro
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) necessitates a deep understanding of their metabolic liabilities. The linker, often considered a simple bridge, is in fact a critical determinant of a PROTAC's pharmacokinetic profile and overall efficacy. Its chemical composition dictates not only the spatial orientation for ternary complex formation but also the molecule's inherent stability in biological systems. This guide provides an objective comparison of the in vitro metabolic stability of common PROTAC linker classes, supported by quantitative data and detailed experimental protocols to inform the design of next-generation protein degraders.
The in vitro metabolic stability of a PROTAC is a crucial early indicator of its potential in vivo performance. Rapid degradation by metabolic enzymes, primarily in the liver, can severely limit a PROTAC's therapeutic window. The linker is frequently identified as a primary site of metabolic vulnerability, making its chemical nature a key focal point for optimization. This guide will explore the two main categories of PROTAC linkers: flexible linkers, including aliphatic and polyethylene glycol (PEG) chains, and the increasingly utilized rigid linkers that incorporate cyclic moieties such as piperazine and triazole.
Comparative In Vitro Metabolic Stability of PROTAC Linkers
The metabolic stability of PROTACs is commonly evaluated by measuring their half-life (t½) in in vitro systems like human liver microsomes (HLM) or cryopreserved human hepatocytes. A longer half-life is indicative of greater metabolic stability. The following table summarizes in vitro half-life data for PROTACs with different linker types, drawing from various studies to illustrate key trends. Direct comparisons across different studies should be made with caution due to variations in target proteins, E3 ligases, and specific experimental conditions.
| PROTAC (Target-E3 Ligase) | Linker Type | In Vitro System | Half-life (t½) (min) | Key Observation |
| dBet1 (BET-CRBN) | Alkyl (4 methylene units) | Human Hepatocytes | 135 | Shorter alkyl linkers can exhibit higher stability due to increased steric hindrance at metabolic sites.[][2] |
| dBet6 (BET-CRBN) | Alkyl (8 methylene units) | Human Hepatocytes | 18.2 | Increasing the length of a flexible alkyl linker can significantly decrease metabolic stability.[] |
| AR Degrader | Aliphatic | Human Hepatocytes | 8.4 | The attachment points and overall chemical environment of an aliphatic linker heavily influence its stability.[3][4] |
| AR Degrader | PEG-based | Human Hepatocytes | ~30 | PEG linkers can offer improved stability over some aliphatic linkers and enhance solubility.[3][4] |
| BTK Degrader | PEG-based | Mouse Liver Microsomes | 1.3 | Flexible PEG linkers can be susceptible to rapid metabolism.[] |
| BTK Degrader | Rigid (di-pyridine) | Mouse Liver Microsomes | >145 | Incorporating rigid aromatic structures can dramatically improve metabolic stability.[] |
| PARP Degrader | Linear Analogue | Human Hepatocytes | < 240 | - |
| PARP Degrader | Rigid (Triazole) | Human Hepatocytes | > 240 | The inclusion of a metabolically robust triazole ring via click chemistry can significantly enhance stability.[3] |
| BET/CK2 Degraders | Rigid (Piperazine) | Human Hepatocytes | Generally > 240 | PROTACs with piperazine-containing linkers often show high metabolic stability.[3][5] |
Key Insights from In Vitro Stability Data:
-
Rigidity Enhances Stability: A consistent trend observed is that the incorporation of rigid cyclic structures, such as piperazine, piperidine, and triazole rings, into the linker significantly improves metabolic stability.[6][7] This is attributed to the reduced flexibility and increased steric hindrance these structures provide, which can protect against enzymatic degradation.
-
Flexible Linkers Present a Trade-off: While synthetically accessible and useful for initial screening, flexible alkyl and PEG linkers often exhibit greater metabolic liability.[6] The stability of these linkers is highly dependent on their length and the specific chemical context of the PROTAC.
-
Linker Length is a Critical Parameter: For flexible linkers, an increase in length often correlates with a decrease in metabolic stability, likely due to a greater number of potential sites for metabolism.[][2]
-
Metabolic "Soft Spots": The primary sites of metabolism on linkers are often at the points of attachment to the ligands and can involve reactions like N-dealkylation and amide hydrolysis, frequently catalyzed by cytochrome P450 enzymes such as CYP3A4.[3][5] For PEG-like linkers, O-dealkylation is a common metabolic pathway.[3][4]
Experimental Protocols
Accurate and reproducible assessment of in vitro metabolic stability is fundamental for the rational design and optimization of PROTACs. Below are standardized protocols for two of the most common and informative assays.
Human Liver Microsomal (HLM) Stability Assay
Objective: To determine the rate of metabolic degradation of a PROTAC when incubated with human liver microsomes, which are rich in Phase I metabolic enzymes like Cytochrome P450s.
Materials:
-
Test PROTAC compound
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Positive control (e.g., a compound with known high clearance like verapamil)
-
Negative control (e.g., a compound with known low clearance like warfarin)
-
Acetonitrile (ACN) with an internal standard for quenching and sample analysis
-
96-well plates
-
Incubator (37°C)
-
LC-MS/MS system
Methodology:
-
Preparation: Prepare stock solutions of the test PROTAC and control compounds (typically in DMSO).
-
Reaction Mixture Preparation: In a 96-well plate, add phosphate buffer, the PROTAC solution (final concentration is typically 1 µM), and HLM.
-
Pre-incubation: Pre-warm the plate at 37°C for approximately 5-10 minutes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells.
-
Time Points: Incubate the plate at 37°C. At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in the respective wells by adding ice-cold acetonitrile containing an internal standard. The 0-minute time point represents 100% of the compound and is quenched immediately after the addition of the NADPH regenerating system.
-
Sample Processing: After the final time point, centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze by LC-MS/MS to quantify the amount of the parent PROTAC compound remaining at each time point.
-
Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the 0-minute sample. Plot the natural logarithm of the percentage of remaining PROTAC against time. The slope of the linear regression gives the elimination rate constant (k). The half-life (t½) is then calculated using the formula: t½ = 0.693 / k .
Plasma Stability Assay
Objective: To assess the stability of a PROTAC in plasma, which contains various hydrolytic enzymes such as esterases and proteases.
Materials:
-
Test PROTAC compound
-
Pooled plasma from the species of interest (e.g., human, mouse, rat)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with an internal standard
-
96-well plates
-
Incubator (37°C)
-
LC-MS/MS system
Methodology:
-
Preparation: Prepare stock and working solutions of the test PROTAC.
-
Reaction Mixture: In a 96-well plate, add the test PROTAC to the plasma.
-
Incubation: Incubate the plate at 37°C.
-
Time Points: At specified time points (e.g., 0, 30, 60, 120 minutes), collect aliquots and quench the enzymatic activity by adding ice-cold acetonitrile with an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate plasma proteins.
-
Analysis: Analyze the supernatant using LC-MS/MS to quantify the remaining parent PROTAC.
-
Data Analysis: Determine the half-life by plotting the percentage of the remaining PROTAC against time.
Visualizing the Workflow
To better understand the process of evaluating PROTAC metabolic stability, the following diagram illustrates a typical experimental workflow.
Caption: Experimental workflow for in vitro PROTAC metabolic stability assays.
Conclusion
The linker is a pivotal component in the design of PROTACs, profoundly influencing their metabolic stability and, consequently, their therapeutic potential. The presented data and experimental protocols underscore that while flexible linkers like alkyl and PEG chains offer synthetic convenience, the incorporation of rigid cyclic moieties such as piperazine and triazole is a highly effective strategy for enhancing in vitro metabolic stability. A thorough and standardized in vitro evaluation of linker stability is an indispensable step in the development of potent and effective PROTAC-based therapeutics, enabling the early identification and optimization of candidates with favorable pharmacokinetic properties.
References
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. precisepeg.com [precisepeg.com]
- 7. Hepatic Microsomal Stability (human, rat, or mouse) - Enamine [enamine.net]
Safety Operating Guide
Navigating the Safe Disposal of 6-Boc-6-Aza-spiro[3.4]octane-2-carboxylic Acid: A Comprehensive Guide
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment (PPE) and to work in a controlled environment.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields conforming to EN166, or a face shield.[2]
-
Skin Protection: Handle with gloves inspected prior to use. Use proper glove removal technique to avoid skin contact. Wear impervious clothing.[2]
-
Respiratory Protection: Use a dust respirator or work in a well-ventilated area, such as a fume hood, to avoid breathing dust or vapors.[2][3]
Engineering Controls:
-
Perform all handling and disposal operations within a chemical fume hood to minimize inhalation exposure.[4]
Step-by-Step Disposal Protocol
The following protocol outlines the systematic process for the safe disposal of 6-Boc-6-Aza-spiro[3.4]octane-2-carboxylic acid.
1. Identification and Classification:
-
Treat the compound as a hazardous waste unless confirmed otherwise by a qualified professional.[5]
-
Consult your institution's Environmental Health and Safety (EH&S) office for specific classification and disposal requirements in your jurisdiction.
2. Waste Segregation:
-
Never mix 6-Boc-6-Aza-spiro[3.4]octane-2-carboxylic acid with other chemical wastes.[6] Incompatible materials can lead to dangerous reactions.[4]
-
Store in a designated, properly labeled hazardous waste container.[4][7]
3. Containerization and Labeling:
-
Use a clean, dry, and compatible container for waste accumulation. The original container is often the best choice.[5]
-
The container must be in good condition and free of leaks.[5]
-
Affix a "Hazardous Waste" label to the container.[4][6] The label must include:
4. Storage:
-
Store the waste container in a designated satellite accumulation area.[7]
-
Keep the container securely closed at all times, except when adding waste.[7]
-
Recommended storage is at 2-8 degrees Celsius.[8]
5. Final Disposal:
-
Contact your institution's EH&S department or a licensed chemical waste disposal company for pickup and final disposal.[6][7]
-
Do not attempt to dispose of this chemical down the sink or in regular trash.[5]
Spill Response Procedures
In the event of a spill, immediate and appropriate action is critical to mitigate hazards.
1. Evacuate and Alert:
-
Evacuate non-essential personnel from the immediate area.[2]
-
Alert colleagues and your laboratory supervisor.
2. Control and Contain:
-
If the spill is small and you are trained to handle it, wear appropriate PPE.[2]
-
For dry spills, carefully sweep or vacuum up the material, avoiding dust generation, and place it in a labeled hazardous waste container.[3]
-
For wet spills, absorb the material with inert, non-combustible absorbent materials like sand or earth.[9]
3. Decontamination:
-
Clean the spill area thoroughly with a suitable solvent or detergent solution and water.[10]
-
Collect all cleanup materials (absorbents, contaminated PPE) and dispose of them as hazardous waste.[5]
4. Reporting:
-
Report the spill to your institution's EH&S office.
Summary of Key Data
While specific quantitative safety data for 6-Boc-6-Aza-spiro[3.4]octane-2-carboxylic acid is limited, the following table summarizes relevant information for this compound and general laboratory safety.
| Property | Value | Source |
| CAS Number | 1251002-42-2 | [1][8][] |
| Molecular Formula | C13H21NO4 | [8][] |
| Molecular Weight | 255.31 g/mol | [1][8][] |
| Storage Temperature | 2-8 °C | [8] |
| Personal Protective Equipment | Safety glasses with side-shields, gloves, lab coat, dust respirator | [2][3] |
| Waste Classification | Presumed Hazardous Waste | [5] |
| Disposal Method | Licensed chemical waste disposal | [6][7] |
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of 6-Boc-6-Aza-spiro[3.4]octane-2-carboxylic acid.
Caption: Logical workflow for the safe disposal of laboratory chemical waste.
References
- 1. 6-Boc-6-Aza-spiro[3.4]octane-2-carboxylic acid | 1251002-42-2 | Benchchem [benchchem.com]
- 2. 2-(Boc-aMino)-6-aza-spiro[3.4]octane Safety Data Sheets(SDS) lookchem [lookchem.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. vumc.org [vumc.org]
- 6. wattbarind.com [wattbarind.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. chemshuttle.com [chemshuttle.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Essential Safety and Operational Guide for 6-Boc-6-Aza-spiro[3.4]octane-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety and logistical information for handling 6-Boc-6-Aza-spiro[3.4]octane-2-carboxylic acid (CAS No. 1251002-42-2). Adherence to these guidelines is crucial for ensuring a safe laboratory environment and proper experimental conduct.
Hazard Identification and Personal Protective Equipment (PPE)
Summary of Required Personal Protective Equipment
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect for tears or holes before use. |
| Eye Protection | Safety glasses with side shields or Goggles | Must be worn at all times in the laboratory to protect against splashes. |
| Body Protection | Laboratory coat | A full-length lab coat to protect skin and clothing from contamination. |
| Respiratory Protection | Dust mask or respirator | Recommended when handling the solid compound outside of a fume hood to avoid inhalation of dust particles. |
Operational Plan: Step-by-Step Handling Protocol
1. Engineering Controls:
-
Always handle the solid compound within a certified chemical fume hood to minimize inhalation exposure.
-
Ensure a safety shower and eyewash station are readily accessible and have been recently tested.
2. Personal Hygiene:
-
Wash hands thoroughly with soap and water after handling the compound, before leaving the laboratory, and before eating, drinking, or smoking.
-
Avoid direct contact with the skin, eyes, and clothing.
3. Handling Procedure:
-
Before use, visually inspect the container for any damage or leaks.
-
Carefully weigh the required amount of the compound on a tared weigh boat or paper inside a fume hood.
-
To prevent dust generation, handle the solid gently.
-
If dissolving the compound, add the solvent slowly to the solid to avoid splashing.
-
Keep the container tightly sealed when not in use.
Disposal Plan
Waste Characterization:
-
Based on available data for similar compounds, 6-Boc-6-Aza-spiro[3.4]octane-2-carboxylic acid is not expected to be a hazardous waste. However, it is the user's responsibility to make a final waste determination in accordance with local, state, and federal regulations.
Disposal Procedure:
-
Solid Waste: Collect unused solid compound and any contaminated disposable materials (e.g., weigh boats, gloves, paper towels) in a designated, labeled waste container. This container should be clearly marked as "Non-hazardous Chemical Waste" or with the specific chemical name.
-
Liquid Waste: Solutions of the compound should be collected in a separate, labeled liquid waste container. Do not pour down the drain unless permitted by local regulations for non-hazardous waste.
-
Final Disposal: Dispose of the waste through your institution's chemical waste management program.
Experimental Workflow
Caption: Workflow for handling 6-Boc-6-Aza-spiro[3.4]octane-2-carboxylic acid.
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